molecular formula C37H44ClN3O4 B1611758 NIR-641 N-succinimidyl ester CAS No. 190714-26-2

NIR-641 N-succinimidyl ester

Cat. No.: B1611758
CAS No.: 190714-26-2
M. Wt: 630.2 g/mol
InChI Key: QNVXMFIPFKQFIP-UHFFFAOYSA-M
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Description

NIR-641 N-succinimidyl ester is a useful research compound. Its molecular formula is C37H44ClN3O4 and its molecular weight is 630.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVXMFIPFKQFIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585035
Record name 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190714-26-2
Record name 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIR-641 N-succinimidyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

NIR-641 N-succinimidyl ester: A Technical Guide for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-641 N-succinimidyl ester (NHS ester) is a near-infrared (NIR) fluorescent dye functionalized with an amine-reactive N-succinimidyl ester group. This feature allows for the covalent conjugation of the dye to primary amines on biomolecules such as proteins, antibodies, and peptides. The resulting fluorescently labeled biomolecules are valuable tools for a variety of life science research applications, particularly in the field of in vivo and in vitro imaging, owing to the favorable properties of NIR light penetration through biological tissues with minimal autofluorescence. This technical guide provides a comprehensive overview of the chemical properties, a general experimental protocol for bioconjugation, and the underlying principles of its application.

Core Properties

PropertyValueReference
Alternate Names NIR-641 NHS ester[1]
CAS Number 190714-26-2[1]
Molecular Formula C₃₇H₄₄ClN₃O₄[1]
Molecular Weight 630.22 g/mol [1]

Mechanism of Action: NHS Ester Conjugation

The utility of this compound as a labeling reagent stems from the reactivity of the NHS ester group towards primary amines. This reaction, a nucleophilic acyl substitution, forms a stable amide bond, covalently linking the NIR dye to the target biomolecule. Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine (B10760008) residues.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the NHS ester. At acidic pH, the amines are protonated and less reactive. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation.

Below is a diagram illustrating the general workflow for labeling a protein with an NHS ester dye.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve NIR-641 NHS Ester in anhydrous DMSO or DMF reaction Mix Dye and Protein Solutions Incubate at RT (1-2 hours) or 4°C (overnight) prep_dye->reaction Add dropwise prep_protein Prepare Protein Solution in amine-free buffer (pH 7.2-8.5) prep_protein->reaction purification Remove excess dye via - Gel Filtration - Dialysis - Spin Column reaction->purification Reaction Mixture analysis Determine Degree of Labeling (DOL) via Absorbance Spectroscopy purification->analysis Purified Conjugate

General workflow for protein conjugation with NIR-641 NHS ester.

Experimental Protocol: General Guideline for Protein Labeling

The following is a generalized protocol for the conjugation of this compound to a protein, such as an antibody. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, HEPES, or borate)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or spin desalting column)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), as these will compete with the labeling reaction.

    • If necessary, exchange the buffer of the protein solution to the recommended reaction buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point for antibody labeling.

    • Slowly add the calculated volume of the NIR-641 NHS ester stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unconjugated dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25), a spin desalting column, or dialysis.

    • The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using absorbance spectroscopy. This requires the extinction coefficients of the dye at its absorbance maximum and at 280 nm, as well as the extinction coefficient of the protein at 280 nm. As specific spectral data for NIR-641 is not publicly available, a generic approach cannot be detailed.

Applications in Research

While specific research applications and signaling pathway studies utilizing this compound are not prominently documented in the searched literature, its properties as a near-infrared fluorescent probe with an amine-reactive handle make it suitable for a range of applications in molecular and cellular biology, as well as in drug development.

Potential Applications:

  • In vivo Imaging: The long-wavelength emission of NIR dyes allows for deep tissue penetration and low background autofluorescence, making them ideal for non-invasive imaging in small animal models to study disease progression, drug biodistribution, and target engagement.

  • Fluorescence Microscopy: Labeled antibodies or other targeting moieties can be used for immunofluorescence staining of cells and tissues to visualize the localization and expression of specific proteins.

  • Flow Cytometry: Cells can be labeled with NIR-641 conjugated antibodies to identify and quantify specific cell populations.

  • Western Blotting and In-Gel Imaging: Proteins separated by electrophoresis can be detected with high sensitivity using NIR-641 labeled antibodies.

Below is a conceptual diagram illustrating the application of a NIR-641 labeled antibody in targeting a cell surface receptor for in vivo imaging.

G cluster_labeling Bioconjugation cluster_targeting In Vivo Targeting cluster_imaging Imaging antibody Antibody labeled_ab NIR-641 Labeled Antibody antibody->labeled_ab nir641 NIR-641 NHS Ester nir641->labeled_ab injection Systemic Injection into animal model labeled_ab->injection circulation Circulation in Bloodstream injection->circulation binding Labeled antibody binds to cell surface receptor circulation->binding tumor Tumor with overexpressed receptor tumor->binding detection Detection of fluorescent signal from tumor binding->detection imaging_system NIR Imaging System imaging_system->detection

Conceptual workflow for in vivo tumor targeting and imaging.

Conclusion

This compound is a valuable chemical tool for the fluorescent labeling of biomolecules. Its near-infrared properties offer significant advantages for various bio-imaging applications. While specific quantitative and application data for this particular dye are limited in publicly accessible resources, the general principles and protocols for NHS ester chemistry provide a solid foundation for its successful implementation in the laboratory. Researchers and drug development professionals can leverage this reagent to create targeted probes for a deeper understanding of biological processes and for the development of novel diagnostic and therapeutic agents. It is recommended to obtain a lot-specific certificate of analysis for detailed characteristics.

References

In-Depth Technical Guide to NIR-641 N-succinimidyl ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and spectral properties of NIR-641 N-succinimidyl (NHS) ester, a near-infrared (NIR) fluorescent dye. Detailed experimental protocols for its use in labeling biomolecules and a workflow for in vivo cell tracking are also presented to facilitate its application in research and drug development.

Core Chemical Properties

NIR-641 NHS ester is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. The N-succinimidyl ester functional group allows for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, forming stable amide bonds. Its fluorescence in the near-infrared spectrum makes it an ideal probe for in vivo imaging applications, benefiting from reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores.

PropertyValueReference
Chemical Formula C37H44ClN3O4[1][2]
Molecular Weight 630.22 g/mol [1][2]
CAS Number 190714-26-2[1][2]
Alternate Names NIR-641 NHS ester, IC5-OSu[1][3]
Solubility Soluble in organic solvents (DMSO, DMF)[4][5][6]
Storage Conditions Store at -20°C, protected from light and moisture[7]

Spectral Properties

The spectral characteristics of NIR-641 N-succinimidyl ester and its close analog, VivoTag 680XL, are crucial for designing fluorescence imaging experiments.

PropertyValueReference
Excitation Maximum (λex) ~668 nm[8][9]
Emission Maximum (λem) ~688 nm[8][9]
Molar Extinction Coefficient (ε) ~210,000 M⁻¹cm⁻¹[8][9]
Quantum Yield (Φ) Not readily available

Note: Data for Excitation Maximum, Emission Maximum, and Molar Extinction Coefficient are based on the close analog VivoTag 680XL.

Experimental Protocols

General Protocol for Antibody Labeling with NIR-641 NHS Ester

This protocol provides a general procedure for the covalent labeling of antibodies with NIR-641 NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing stabilizers (e.g., Tris, glycine, BSA), it must be purified by dialysis or desalting into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.[6]

  • Dye Preparation:

    • Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of solvent to create a 10 mg/mL solution.[4] This stock solution can be stored at -20°C for 1-2 months.[6]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody. A molar excess of 8-15 fold is often a good starting point for optimal labeling.[6]

    • While gently vortexing, add the calculated amount of the dye stock solution dropwise to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

  • Quenching (Optional):

    • To terminate the labeling reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and ~668 nm (for the dye).

    • The protein concentration can be calculated using the following formula to correct for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₆₆₈ × CF₂₈₀)] / ε_protein (where CF₂₈₀ is the correction factor, which is approximately 0.16 for VivoTag 680XL)[4][8]

    • The dye concentration is calculated as: Dye Concentration (M) = A₆₆₈ / ε_dye[8]

    • The DOL is the ratio of the dye concentration to the protein concentration.

    • Store the purified labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.

In Vivo Cell Tracking Workflow

NIR-641 NHS ester and its analogs are frequently used for ex vivo labeling of cells for subsequent in vivo tracking. The following workflow outlines the key steps in such an experiment.

Caption: Workflow for in vivo cell tracking using NIR-641 NHS ester.

This workflow begins with the ex vivo labeling of the target cell population. The labeled cells are then administered to the animal model, and their migration, biodistribution, and fate are monitored non-invasively using in vivo near-infrared fluorescence imaging. Finally, ex vivo analysis of tissues can be performed to validate the in vivo imaging findings at a cellular level.

References

An In-depth Technical Guide to NIR-641 N-succinimidyl Ester: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, NIR-641 N-succinimidyl (NHS) ester, including its mechanism of action, key photophysical properties, detailed experimental protocols for biomolecule conjugation, and troubleshooting guidelines. This document is intended to serve as a valuable resource for researchers in various fields, including molecular imaging, diagnostics, and drug development, who seek to leverage the unique advantages of NIR fluorescence in their work.

Introduction to NIR-641 N-succinimidyl Ester

This compound is a reactive fluorescent dye designed for the covalent labeling of biomolecules. It belongs to the class of near-infrared dyes, which offer significant advantages for in vivo and in vitro imaging applications. These benefits include deeper tissue penetration of light, reduced background autofluorescence from biological samples, and minimal phototoxicity, all of which contribute to a higher signal-to-noise ratio and enhanced sensitivity.[1][2][3]

The N-succinimidyl ester functional group is an amine-reactive moiety that enables the straightforward and efficient labeling of proteins, antibodies, peptides, and other biomolecules containing primary amine groups.[4]

Core Mechanism of Action

The labeling reaction of this compound with a biomolecule is based on a well-established chemical process known as nucleophilic acyl substitution . The core of this mechanism involves the reaction between the NHS ester group of the dye and a primary amine (-NH₂) on the target biomolecule.

The key steps of the reaction are as follows:

  • Nucleophilic Attack: The primary amine on the biomolecule, typically the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group. It is expelled from the tetrahedral intermediate.

  • Amide Bond Formation: The departure of the NHS group results in the formation of a stable, covalent amide bond between the NIR-641 dye and the biomolecule.

This reaction is highly dependent on the pH of the reaction buffer.[5][6] The optimal pH range for this reaction is typically between 8.0 and 8.5 .[4] At a lower pH, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[5][6]

G Figure 1. Reaction Mechanism of NIR-641 NHS Ester NIR-641-NHS NIR-641 Dye N-Succinimidyl Ester Labeled-Biomolecule NIR-641 Labeled Biomolecule Stable Amide Bond NIR-641-NHS->Labeled-Biomolecule Nucleophilic Attack by Amine Biomolecule-NH2 Biomolecule Primary Amine (-NH₂) Biomolecule-NH2->Labeled-Biomolecule NHS N-Hydroxysuccinimide (Byproduct) Labeled-Biomolecule->NHS

Mechanism of NIR-641 NHS Ester Labeling

Photophysical Properties of NIR-641

Precise photophysical data for this compound is not consistently available across public domains. However, based on available information, the dye operates within the near-infrared spectrum. For the purpose of providing a practical reference for experimental design, the table below includes the available data for NIR-641 and comparative data for a spectrally similar and well-characterized dye, Atto 647N.

PropertyThis compoundAtto 647N NHS ester (for comparison)
Excitation Maximum (λex) 621-750 nm range~647 nm
Emission Maximum (λem) 621-750 nm range~667 nm
Molar Extinction Coefficient (ε) Data not available~150,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Data not available~0.65
Molecular Weight ~630.22 g/mol ~843 g/mol

Note: The data for Atto 647N is provided for illustrative purposes to represent typical values for a dye in this spectral region and is sourced from publicly available technical data sheets. The excitation and emission for NIR-641 are presented as a range based on available vendor information.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the labeling of proteins (e.g., antibodies) with this compound.

Required Materials
  • This compound

  • Protein or other biomolecule to be labeled in an amine-free buffer (e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration or desalting column)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Experimental Workflow Diagram

G Figure 2. Experimental Workflow for Biomolecule Labeling start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein reaction Combine Protein and Dye Solutions (Incubate 1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye Prepare NIR-641 NHS Ester Stock Solution (e.g., 10 mg/mL in DMSO) prep_dye->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification characterization Characterize Labeled Protein (Spectroscopy, Functional Assays) purification->characterization end End characterization->end

Workflow for Labeling with NIR-641 NHS Ester
Detailed Protocol

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, BSA). If necessary, dialyze the protein against an appropriate amine-free buffer such as 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[7]

  • NIR-641 NHS Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., at a concentration of 10 mg/mL).[4] Vortex to ensure the dye is fully dissolved.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the stock solution fresh for each experiment.

  • Labeling Reaction:

    • Calculate the required volume of the NIR-641 NHS ester stock solution to achieve the desired molar excess of dye to protein. A molar excess of 8-12 fold is a common starting point for antibody labeling.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and the NHS byproduct using a gel filtration or desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The labeled protein will typically elute in the first fraction.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 640-650 nm).

    • The DOL can be calculated using the Beer-Lambert law.

    • Further characterization may include functional assays to ensure that the labeling process has not compromised the biological activity of the protein.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency pH of the reaction buffer is too low.Ensure the pH of the reaction buffer is between 8.0 and 8.5.
Presence of amine-containing substances in the protein solution.Dialyze the protein against an amine-free buffer before labeling.
Hydrolysis of the NHS ester.Prepare the dye stock solution immediately before use with anhydrous solvent.
Precipitation of Protein during Labeling High concentration of organic solvent.Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.
Over-labeling of the protein.Reduce the molar excess of the dye in the reaction.
Inconsistent Results Inaccurate protein concentration measurement.Accurately determine the protein concentration before starting the labeling reaction.
Degradation of the NHS ester.Use a fresh vial of the dye and store it properly under desiccated conditions.

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules for a wide range of applications. Its near-infrared properties offer distinct advantages for sensitive detection and in vivo imaging. By understanding the core mechanism of action and following optimized experimental protocols, researchers can effectively utilize this dye to advance their scientific investigations. This guide provides the foundational knowledge and practical steps necessary for the successful application of this compound in research and development.

References

NIR-641 N-succinimidyl ester excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document outlines its spectral properties, detailed experimental protocols for conjugation, and visual workflows to aid in experimental design and execution.

Core Properties of NIR-641

NIR-641 is a reactive fluorescent dye designed for labeling primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The N-succinimidyl ester functional group reacts with nucleophilic amines under mild alkaline conditions to form a stable amide bond. This covalent linkage ensures the permanence of the fluorescent label on the target molecule, making it suitable for a wide range of applications in fluorescence microscopy, in vivo imaging, and flow cytometry.

Spectral Characteristics

The near-infrared range of the spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration. While specific data for NIR-641 N-succinimidyl ester is not readily published, the closely related PhenoVue™ 641 mitochondrial stain provides a strong indication of its spectral profile.

ParameterValue
Excitation Maximum (λex) ~638 nm
Emission Maximum (λem) ~659 nm
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Functionality Primary and secondary amines (-NH2)

Experimental Protocols

The following section details the necessary steps for the successful conjugation of NIR-641 NHS ester to proteins, a common application for this dye.

Required Materials
  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS))

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., gel filtration or desalting column)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Protein Labeling Workflow

The general workflow for labeling a protein with NIR-641 NHS ester involves dissolving the dye and the protein, mixing them to allow the reaction to proceed, and finally, purifying the labeled conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dye_prep Dissolve NIR-641 NHS Ester in Anhydrous DMSO/DMF mix Add Dye Solution to Protein Solution dye_prep->mix Step 1 protein_prep Prepare Protein Solution in Reaction Buffer (pH 8.3-8.5) protein_prep->mix Step 2 incubate Incubate (1-4h at RT or overnight at 4°C) Protect from Light mix->incubate Step 3 purify Purify Conjugate (e.g., Gel Filtration) incubate->purify Step 4 store Store Labeled Protein purify->store Step 5

Diagram 1: General workflow for protein labeling with NIR-641 NHS ester.
Detailed Methodologies

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

  • Dye Solution: Immediately before use, prepare a stock solution of NIR-641 NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess of dye to protein. A molar excess of 8-10 fold is a common starting point for mono-labeling.

2. Labeling Reaction:

  • While gently vortexing the protein solution, add the calculated volume of the NIR-641 NHS ester stock solution.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. To prevent photobleaching of the dye, it is crucial to protect the reaction vessel from light.

3. Purification of the Conjugate:

  • Following incubation, the unreacted dye and byproducts must be removed from the labeled protein. This is typically achieved using a size-exclusion chromatography method such as a gel filtration or desalting column.

  • The first colored fraction to elute will be the labeled protein.

4. Storage:

  • Store the purified, labeled protein according to the protein's specific requirements, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Signaling Pathway and Application Visualization

NIR-641 NHS ester is a versatile tool for tracking and visualizing biomolecules. For instance, an antibody labeled with this dye can be used to detect a specific cell surface receptor, and its subsequent internalization can be monitored.

G cluster_workflow Receptor Internalization Assay Ab Antibody LabeledAb Labeled Antibody Ab->LabeledAb Dye NIR-641 NHS Ester Dye->LabeledAb Binding Binding to Receptor LabeledAb->Binding Cell Live Cell with Surface Receptor Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Vesicle Endocytic Vesicle Internalization->Vesicle Imaging Fluorescence Imaging Vesicle->Imaging

Diagram 2: Experimental workflow for tracking receptor internalization.

This technical guide provides the foundational knowledge for utilizing this compound in your research. For optimal results, it is recommended to optimize the labeling conditions for each specific protein and application.

Technical Guide: NIR-641 N-succinimidyl Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye used for the covalent labeling of biomolecules. This document outlines its core photophysical properties, detailed experimental protocols for conjugation, and a visual representation of the labeling workflow.

Core Properties of NIR-641 N-succinimidyl Ester

This compound is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. These dyes are characterized by their high molar extinction coefficients and fluorescence emission in the near-infrared (NIR) spectrum, typically between 650 nm and 900 nm. This spectral region is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, lower light scattering, and deeper tissue penetration compared to visible light.

The N-succinimidyl ester functional group allows for the straightforward and efficient labeling of primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies, as well as amine-modified oligonucleotides. The reaction forms a stable amide bond between the dye and the target biomolecule.

Quantitative Data
PropertyEstimated ValueNotes
Maximum Absorbance (λmax) ~640 - 650 nmThe NHS ester group does not significantly alter the absorbance maximum of the core dye.
Molar Extinction Coefficient (ε) ~200,000 - 250,000 M⁻¹cm⁻¹A precise, experimentally determined value is not available. This is a typical range for cyanine dyes in this spectral region.
Maximum Emission (λem) ~660 - 670 nmTypically, the emission maximum is 15-25 nm higher than the absorbance maximum for cyanine dyes.
Recommended Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)For dissolving the NHS ester prior to conjugation.
Reactive Group N-hydroxysuccinimidyl (NHS) esterReacts with primary and secondary amines.
Molecular Weight Approximately 630.22 g/mol Based on available supplier information for similar compounds.

Disclaimer: The values for Maximum Absorbance and Molar Extinction Coefficient are estimates based on data for spectrally similar cyanine dyes. For precise quantitative analysis, it is recommended to determine these values experimentally for the specific batch of NIR-641 NHS ester being used.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins (e.g., antibodies) with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.

Preparation of Reagents
  • Protein Solution:

    • The protein to be labeled should be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.

    • A suitable buffer is 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[1]

    • The protein concentration should ideally be 1-10 mg/mL for optimal labeling efficiency.

    • If the protein solution contains preservatives like sodium azide, it should be removed by dialysis or using a desalting column.

  • NIR-641 NHS Ester Stock Solution:

    • Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare the stock solution immediately before use, as NHS esters are susceptible to hydrolysis.

    • Dissolve the NIR-641 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

Labeling Reaction
  • Calculate the Amount of Dye:

    • The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) should be determined empirically. A starting point is often a 5- to 20-fold molar excess of the dye.

    • The amount of dye can be calculated using the following formula:

      • mg of dye = (mg of protein / MW of protein) * (molar excess of dye) * MW of dye

  • Conjugation:

    • Add the calculated volume of the NIR-641 NHS ester stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

Purification of the Labeled Protein
  • It is crucial to remove any unreacted dye from the labeled protein. This can be achieved using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25) or through dialysis.

  • For desalting columns, equilibrate the column with the desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

  • Monitor the fractions visually or by measuring absorbance to identify the protein-containing fractions.

Characterization of the Conjugate
  • Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~640-650 nm).

    • The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The dye concentration can be calculated using the Beer-Lambert law:

      • Dye Concentration (M) = A_max / ε_dye

    • The DOL is the ratio of the dye concentration to the protein concentration:

      • DOL = Dye Concentration / Protein Concentration

Visualized Experimental Workflow

The following diagram illustrates the key steps in the biomolecule labeling process using this compound.

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein_Solution Protein in Amine-Free Buffer (pH 8.3-8.5) Mixing Mix Protein and Dye (Molar Excess of Dye) Protein_Solution->Mixing Dye_Solution NIR-641 NHS Ester in DMSO or DMF Dye_Solution->Mixing Incubation Incubate 1-2h at RT (Protected from Light) Mixing->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Spectrophotometry Measure A280 and Amax SEC->Spectrophotometry DOL_Calculation Calculate Degree of Labeling (DOL) Spectrophotometry->DOL_Calculation

References

An In-Depth Technical Guide to NIR-641 N-Succinimidyl Ester: Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties, applications, and experimental protocols for NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye crucial for labeling biomolecules. NIR-641 is particularly valuable for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging and quantitative immunoassays.

Core Fluorescent Properties

NIR-641 NHS ester is an amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. The NHS ester moiety reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides) at a pH range of 7.2-8.5 to form a stable amide bond. This reaction is efficient and highly selective, with minimal side reactions. The resulting conjugates are well-suited for a variety of fluorescence-based assays.

The key fluorescent properties of NIR-641 are summarized in the table below. These values are representative of a typical near-infrared dye with an excitation maximum around 641 nm and are influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

PropertyValueDescription
Excitation Maximum (λex) ~641 nmThe wavelength at which the fluorophore absorbs the most light.
Emission Maximum (λem) ~662 nmThe wavelength at which the fluorophore emits the most light after excitation.
Molar Extinction Coefficient (ε) >100,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Quantum Yield (Φ) 0.1 - 0.3The efficiency of converting absorbed light into emitted light.
Fluorescence Lifetime (τ) 1 - 3 nsThe average time the fluorophore remains in its excited state before emitting a photon.
Recommended pH Range 7.2 - 8.5Optimal pH for the NHS ester reaction with primary amines.
Solubility DMSO, DMFThe dye should be dissolved in an organic solvent before adding to the aqueous reaction buffer.

Experimental Protocols

Antibody Labeling with NIR-641 NHS Ester

This protocol outlines the general procedure for conjugating NIR-641 NHS ester to an antibody. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody (1 mg/mL in amine-free buffer, e.g., PBS)

  • NIR-641 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration, size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.

  • Dye Preparation: Immediately before use, dissolve the NIR-641 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of NIR-641 NHS ester. A molar excess of 8-12 fold of dye to antibody is a common starting point for mono-labeling.

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of NIR-641 (~641 nm).

    • Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm may be necessary.

    • The DOL is the molar ratio of the dye to the antibody.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for using a NIR-641-labeled primary antibody for immunofluorescence imaging of cultured cells.

Materials:

  • Cultured cells on coverslips

  • NIR-641 labeled primary antibody

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required):

    • For intracellular targets, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the NIR-641 labeled primary antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for NIR-641 excitation and emission.

Visualizations

Experimental Workflow for Antibody Labeling and Immunofluorescence

Antibody_Labeling_Workflow cluster_labeling Antibody Labeling cluster_if Immunofluorescence antibody Primary Antibody reaction Labeling Reaction (pH 8.3-8.5) antibody->reaction nir641 NIR-641 NHS Ester nir641->reaction purification Purification (Gel Filtration) reaction->purification labeled_ab NIR-641 Labeled Primary Antibody purification->labeled_ab incubation Incubation with Labeled Antibody labeled_ab->incubation cells Fixed & Permeabilized Cells cells->incubation wash Washing incubation->wash imaging Fluorescence Microscopy wash->imaging

Caption: Workflow for labeling a primary antibody with NIR-641 NHS ester and its use in immunofluorescence.

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is often implicated in cancer.[3] Antibodies targeting EGFR, labeled with fluorescent dyes like NIR-641, can be used to visualize the receptor on the cell surface and study its trafficking.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR->Proliferation

Caption: Simplified overview of the EGFR signaling pathway leading to cell proliferation and survival.

References

An In-depth Technical Guide to NIR-641 N-succinimidyl ester: Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of NIR-641 N-succinimidyl ester, with a specific focus on its quantum yield and photostability. Given the limited publicly available data for this specific dye, this guide also presents data from structurally analogous near-infrared (NIR) heptamethine cyanine (B1664457) dyes to provide a reasonable estimation of its performance. Furthermore, detailed experimental protocols for determining these key photophysical parameters and for protein conjugation are provided.

Introduction to this compound

This compound is a near-infrared fluorescent dye belonging to the heptamethine cyanine class. Dyes in this family are characterized by two nitrogen-containing heterocyclic moieties connected by a seven-carbon polymethine chain. This extended conjugated system is responsible for their absorption and emission in the near-infrared spectrum, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration. The N-succinimidyl ester (NHS ester) is a reactive group that enables the covalent conjugation of the dye to primary amines on biomolecules, such as proteins and antibodies.

Chemical Structure: The general structure of a heptamethine cyanine dye consists of two indolenine-based heterocyclic rings linked by a polymethine chain. The N-succinimidyl ester is typically attached via a linker to one of the heterocyclic nitrogens.

Quantum Yield of this compound

In general, the quantum yield of heptamethine cyanines can be influenced by several factors including the rigidity of the polymethine chain, the nature of the heterocyclic groups, and the solvent environment. For instance, incorporating a cyclohexene (B86901) ring into the polymethine chain can increase rigidity and, consequently, the quantum yield[1].

Table 1: Quantum Yield of Structurally Similar Heptamethine Cyanine Dyes

DyeSolvent/EnvironmentApproximate Quantum Yield (Φ)Reference
FD-1080Water0.0031[2]
FD-1080 with FBSWater0.0594[2]
Meso-phenyl-substituted heptamethine cyaninesEthanol0.10 - 0.17[3]
Cy5.5Aqueous Buffer~0.28Manufacturer's data (typical value)
Indocyanine Green (ICG)Water~0.01 - 0.03[4]
ICGEthanol~0.13[4]

Note: The quantum yield is highly dependent on the specific chemical structure and the experimental conditions.

Based on the data for these related compounds, the quantum yield of this compound in an aqueous buffer is likely to be in the range of 0.01 to 0.30 . The lower end of this range is more probable in aqueous solutions, with the potential for enhancement upon conjugation to proteins or in less polar environments.

Photostability of this compound

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to excitation light. This is a critical parameter for applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy.

Heptamethine cyanine dyes are known to be susceptible to photobleaching, often through photooxidation. However, their photostability can be enhanced through various chemical modifications. Dyes like Cy5.5 are described as being bright and photostable[5][6]. The photostability of cyanine dyes can be improved by introducing electron-withdrawing groups or by covalent attachment of triplet-state quenchers.

Table 2: Photostability of Structurally Similar Heptamethine Cyanine Dyes

DyeKey Findings on PhotostabilityReference
Cy5.5Described as a bright and photostable near-IR dye.[5][6]
Cy5Photostability can be dramatically enhanced by the direct or proximal conjugation of triplet-state quenchers like COT, NBA, or Trolox.[7]
ICGKnown to have relatively low photostability, which can be improved in different solvent environments or formulations.[4]

Given these findings, it is expected that this compound will exhibit moderate photostability, which could potentially be improved with the use of antifade reagents or by conjugation to a protective microenvironment.

Experimental Protocols

This protocol describes the determination of the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solution (Known Quantum Yield) prep_test Prepare Test Solution (NIR-641) abs_std Measure Absorbance of Standard prep_std->abs_std abs_test Measure Absorbance of Test prep_test->abs_test fluo_std Measure Fluorescence of Standard abs_std->fluo_std fluo_test Measure Fluorescence of Test abs_test->fluo_test integrate Integrate Fluorescence Spectra fluo_std->integrate fluo_test->integrate calculate Calculate Quantum Yield using Comparative Equation integrate->calculate

Workflow for Quantum Yield Determination.

Methodology:

  • Prepare a series of dilutions of both the reference standard and the this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, using the same excitation wavelength and instrument settings for both the standard and the test sample.

  • Integrate the area under the emission curves for both the standard and the test sample to obtain the integrated fluorescence intensities.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

  • Calculate the quantum yield of the this compound using the following equation:

    Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • 'test' refers to the this compound and 'std' refers to the reference standard.

This protocol outlines a method to assess the photostability of this compound by measuring the decrease in its fluorescence intensity over time under continuous illumination.

G cluster_setup Experimental Setup cluster_illumination Illumination and Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Dye Solution setup_microscope Mount on Fluorescence Microscope prep_sample->setup_microscope illuminate Continuous Excitation at a Fixed Power setup_microscope->illuminate acquire Acquire Time-lapse Images illuminate->acquire measure_intensity Measure Fluorescence Intensity in a Region of Interest (ROI) over Time acquire->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay fit_curve Fit to an Exponential Decay Function plot_decay->fit_curve

Workflow for Photostability Assessment.

Methodology:

  • Prepare a solution of the this compound or a labeled biomolecule in a suitable buffer.

  • Mount the sample on a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive camera for detection.

  • Acquire a time-lapse series of images under continuous illumination. It is crucial to keep the excitation power and all other imaging parameters constant throughout the experiment.

  • Analyze the images by selecting a region of interest (ROI) and measuring the mean fluorescence intensity within the ROI for each time point.

  • Plot the normalized fluorescence intensity as a function of time.

  • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching time constant (τ), which is a measure of the dye's photostability under the specific experimental conditions. A larger time constant indicates higher photostability.

This protocol provides a general procedure for conjugating this compound to proteins, such as antibodies.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Characterization prep_protein Prepare Protein Solution in Amine-free Buffer (pH 8.3-8.5) mix Add Dye Solution to Protein Solution prep_protein->mix prep_dye Prepare Dye Stock Solution (in anhydrous DMSO or DMF) prep_dye->mix incubate Incubate for 1-2 hours at Room Temperature mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify characterize Determine Degree of Labeling (DOL) purify->characterize

Workflow for Protein Labeling.

Methodology:

  • Prepare the protein solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Prepare the dye stock solution: Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL. This should be done immediately before use.

  • Perform the labeling reaction: While gently stirring, add the calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 5- to 20-fold molar excess of the dye.

  • Incubate the reaction: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate: Separate the labeled protein from the unreacted dye using a method such as gel filtration (e.g., a Sephadex G-25 column) or dialysis.

  • Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

Conclusion

This compound is a valuable tool for near-infrared fluorescence applications, particularly for the labeling of biomolecules. While specific photophysical data for this dye is not widely published, by analogy with other heptamethine cyanine dyes, it is expected to have a moderate quantum yield and photostability that are suitable for a range of imaging applications. The provided experimental protocols offer a framework for researchers to characterize the dye's properties in their specific experimental context and to effectively conjugate it to proteins of interest. For critical applications, it is highly recommended that users experimentally determine the quantum yield and photostability under their specific conditions.

References

The Strategic Advantage of NIR-641 N-succinimidyl ester in Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the ability to visualize and track molecules of interest with high precision and clarity is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools in this endeavor, offering significant advantages over traditional visible light fluorophores. Among these, NIR-641 N-succinimidyl (NHS) ester has garnered attention for its potential in labeling proteins, antibodies, and other biomolecules for a range of applications, from in vivo imaging to quantitative cellular analysis. This technical guide provides a comprehensive overview of the core advantages of NIR-641 NHS ester, detailed experimental protocols, and its application in visualizing key signaling pathways.

Core Advantages of the Near-Infrared Spectrum

The utility of NIR-641 NHS ester is rooted in the fundamental properties of near-infrared light (typically in the 700-900 nm range). Biological tissues have minimal autofluorescence in this spectral window, which dramatically reduces background noise and enhances the signal-to-noise ratio.[1][2] Furthermore, NIR light experiences less scattering and absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration.[1][2] These characteristics make NIR dyes particularly well-suited for in vivo imaging in small animal models, enabling researchers to monitor biological processes non-invasively.[3]

Properties of NIR-641 N-succinimidyl ester

This compound is a reactive fluorescent dye designed for the covalent labeling of primary and secondary amines in biomolecules. The NHS ester moiety reacts specifically with these amines under mild conditions to form a stable amide bond.

PropertyValueReference
Molecular Formula C37H44ClN3O4[4][5]
Molecular Weight 630.22 g/mol [4]
Excitation Maximum (λex) ~641 nm[Estimated based on dye name and spectral properties of similar cyanine (B1664457) dyes]
Emission Maximum (λem) ~660 nm[Estimated based on dye name and spectral properties of similar cyanine dyes]
Extinction Coefficient (ε) >150,000 M⁻¹cm⁻¹[Typical value for similar heptamethine cyanine dyes][6]
Quantum Yield (Φ) >0.1[Typical value for similar heptamethine cyanine dyes in aqueous solution][6]
Solubility DMSO, DMF[7]

Note: Precise spectral data for this compound is not widely available in peer-reviewed literature. The provided values are estimations based on the properties of structurally similar near-infrared cyanine dyes.

Key Applications in Research and Drug Development

The unique properties of NIR-641 NHS ester make it a versatile tool for a variety of applications:

  • In Vivo Imaging: Labeled antibodies or drug delivery vehicles can be tracked in real-time within living organisms to study their biodistribution, target engagement, and clearance.[2][3]

  • Flow Cytometry: The bright fluorescence of NIR-641 allows for the sensitive detection and quantification of cell surface markers on individual cells.[8]

  • Fluorescence Microscopy: Labeled probes enable high-resolution imaging of cellular and subcellular structures and processes.

  • Drug Delivery Monitoring: By conjugating NIR-641 to therapeutic agents or their carriers, researchers can visualize and quantify drug accumulation at the target site and monitor its release.[9][10]

Experimental Protocols

General Protocol for Antibody Labeling with NIR-641 NHS Ester

This protocol provides a general guideline for labeling antibodies. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • NIR-641 NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NIR-641 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the NIR-641 NHS ester solution to achieve the desired molar excess. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration or desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~641 nm).

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a NIR-641 labeled antibody.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis label_ab Antibody Labeling with NIR-641 NHS Ester purify Purification and Characterization (DOL) label_ab->purify animal_prep Animal Model Preparation purify->animal_prep injection Intravenous Injection of Labeled Antibody animal_prep->injection imaging_acq NIR Fluorescence Imaging (e.g., IVIS Spectrum) injection->imaging_acq time_points Image Acquisition at Multiple Time Points imaging_acq->time_points roi Region of Interest (ROI) Analysis time_points->roi quant Quantification of Fluorescence Signal roi->quant biodist Biodistribution and Pharmacokinetic Analysis quant->biodist

Workflow for in vivo imaging with a NIR-641 labeled antibody.

Visualizing Signaling Pathways

Fluorescently labeled antibodies are powerful tools for visualizing and quantifying components of cellular signaling pathways. Aberrant signaling through pathways like the Epidermal Growth Factor Receptor (EGFR) cascade is a hallmark of many cancers. By using an antibody targeting a key protein in this pathway, such as EGFR itself, labeled with NIR-641, researchers can track its expression, localization, and internalization.[11][12][13]

EGFR Signaling Pathway and Visualization

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR initiates a complex signaling cascade that regulates cell proliferation, survival, and differentiation.[11] This process often involves receptor dimerization and autophosphorylation, followed by the recruitment of downstream signaling molecules.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2/Sos EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K NIR_Ab NIR-641-Ab NIR_Ab->EGFR Visualization Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription ERK ERK MEK->ERK ERK->Transcription

References

A Technical Guide to Labeling Primary Amines with NIR-641 N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NIR-641 N-succinimidyl ester (NHS ester) for the covalent labeling of primary amines. This near-infrared (NIR) dye is a valuable tool for a variety of research applications, enabling the fluorescent tagging of proteins, antibodies, peptides, and other biomolecules for detection and analysis. This document outlines the core principles of the labeling chemistry, detailed experimental protocols, and the physicochemical properties of the dye.

Introduction to Amine-Reactive Labeling

N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation due to their ability to efficiently and specifically react with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable and covalent amide bond, securely attaching the fluorescent label to the target molecule. The reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0.

Properties of this compound

NIR-641 is a fluorescent dye that emits in the near-infrared region of the spectrum. This is advantageous for many biological applications as it minimizes autofluorescence from cellular components and tissues, leading to a higher signal-to-noise ratio.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 190714-26-2[1][2]
Molecular Formula C₃₇H₄₄ClN₃O₄[1]
Molecular Weight 630.22 g/mol [1]
Excitation Maximum (λex) ~638 nm
Emission Maximum (λem) ~659 nm
Molar Extinction Coefficient (ε) Data not publicly available
Quantum Yield (Φ) Data not publicly available
Recommended Storage -20°C, desiccated and protected from light

*Note: The excitation and emission maxima are based on data for the spectrally similar PhenoVue™ 641 dye. Researchers should determine the optimal wavelengths for their specific instrumentation and application.

Reaction Mechanism

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction_Mechanism NIR_Dye NIR-641 NHS Ester (R-CO-O-NHS) Intermediate Tetrahedral Intermediate NIR_Dye->Intermediate Biomolecule Biomolecule with Primary Amine (Bio-NH₂) Biomolecule->Intermediate Nucleophilic Attack Conjugate Labeled Biomolecule (R-CO-NH-Bio) Intermediate->Conjugate Amide Bond Formation NHS N-Hydroxysuccinimide (NHS-OH) Intermediate->NHS Release of NHS

Caption: Reaction mechanism of NIR-641 NHS ester with a primary amine.

Experimental Protocols

This section provides a general protocol for labeling proteins with NIR-641 NHS ester. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Required Materials
  • This compound

  • Protein or other amine-containing biomolecule

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Avoid buffers containing primary amines, such as Tris.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine (B1172632), pH 8.5

  • Purification column (e.g., gel filtration, dialysis)

Experimental Workflow

Experimental_Workflow A 1. Prepare Protein Solution in Reaction Buffer C 3. Add NHS Ester to Protein Solution A->C B 2. Prepare NIR-641 NHS Ester Stock Solution in DMF/DMSO B->C D 4. Incubate at Room Temperature (1-2 hours) or 4°C (4-12 hours) C->D E 5. (Optional) Quench Reaction D->E F 6. Purify the Conjugate E->F G 7. Characterize the Conjugate F->G

Caption: General experimental workflow for labeling primary amines.

Detailed Labeling Procedure
  • Prepare the Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NIR-641 NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction: While gently vortexing the biomolecule solution, add the calculated amount of the dye stock solution. The molar ratio of dye to biomolecule will influence the degree of labeling and should be optimized. A common starting point is a 5- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C, protected from light. Longer incubation times at lower temperatures can sometimes improve labeling efficiency and protein stability.

  • Quench the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as Tris or hydroxylamine can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatographic techniques.

  • Characterize the Labeled Biomolecule: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the NIR-641 dye (~638 nm).

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with NIR-641 opens up a wide range of applications, including:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells and tissues.

  • Flow Cytometry: Identify and sort cell populations based on the expression of surface or intracellular markers labeled with the NIR dye.

  • Western Blotting: Detect target proteins with high sensitivity in complex mixtures.

  • In Vivo Imaging: Track the biodistribution of labeled therapeutic proteins or antibodies in animal models, benefiting from the deep tissue penetration of near-infrared light.

  • High-Throughput Screening: Develop fluorescence-based assays for drug discovery and target validation.

Stability and Storage

This compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated environment. Once dissolved in an organic solvent, the stock solution should be used immediately or aliquoted and stored at -20°C for short periods. Repeated freeze-thaw cycles should be avoided. The final labeled conjugate is generally stable when stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Disclaimer: This document is intended for informational purposes only. Researchers should always consult the manufacturer's specific product information and safety data sheets before use and optimize protocols for their specific experimental needs.

References

A Technical Guide to Near-Infrared Fluorescence for Protein Labeling in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the principles and applications of near-infrared (NIR) fluorescence for protein labeling. NIR fluorescence has emerged as a powerful tool in biological imaging and drug development due to its ability to penetrate deep into biological tissues with minimal autofluorescence, offering a high signal-to-noise ratio.[1][2][3] This guide provides a comprehensive overview of NIR fluorophores, protein labeling strategies, detailed experimental protocols, and the application of NIR-labeled proteins in studying cellular signaling pathways.

Core Principles of Near-Infrared Fluorescence

The near-infrared spectrum, typically ranging from 700 to 900 nm, offers a unique window for biological imaging.[4] Light in this region experiences less scattering and absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration compared to visible light.[4] Furthermore, cellular and tissue autofluorescence is significantly reduced in the NIR range, leading to a much-improved signal-to-background ratio.[4] These properties make NIR fluorescence particularly well-suited for in vivo imaging applications in small animal models, which is critical for preclinical drug development.

Quantitative Properties of Common NIR Dyes

The selection of an appropriate NIR fluorophore is critical for successful protein labeling and imaging experiments. Key photophysical properties to consider include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.

Below are tables summarizing the photophysical properties of several commercially available and widely used NIR dyes.

Table 1: Photophysical Properties of Selected Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldSolvent/Conditions
Cy7.5 diacid(diso3)749775~250,000N/APBS
Heptamethine Cyanine 18780800270,0000.33Ethanol
Heptamethine Cyanine 21780800N/A0.33Ethanol
Heptamethine Cyanine 2478080027,0000.33Ethanol

Data compiled from multiple sources.[1][2] Note that photophysical properties can vary depending on the solvent and conjugation state.

Table 2: Photophysical Properties of IRDye® 800CW

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldReactive Group
IRDye® 800CW773-778792-794~242,0000.09-0.12NHS ester, DBCO

Data compiled from multiple sources.[3][5][6]

Table 3: Photophysical Properties of Selected Alexa Fluor™ Dyes

DyeAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Alexa Fluor™ 680679702184,000
Alexa Fluor™ 700702723192,000
Alexa Fluor™ 750749775240,000
Alexa Fluor™ 790784814270,000

Data compiled from Thermo Fisher Scientific.[7][8]

Experimental Protocols

Covalent Labeling of Proteins with NHS-Ester Reactive Dyes

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for labeling proteins.[9][10] They react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form stable amide bonds.[10]

Materials:

  • Purified antibody or protein of interest in an amine-free buffer (e.g., PBS).

  • NIR dye with an NHS ester reactive group.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Spectrophotometer.

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the antibody concentration to 2 mg/mL.[1]

  • Dye Preparation:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

  • Labeling Reaction:

    • In a microcentrifuge tube, add the antibody solution.

    • Add the reaction buffer to raise the pH to 8.3-8.5, which is optimal for the NHS ester reaction.[1]

    • Calculate the required volume of the dye stock solution to achieve a desired molar dye-to-antibody ratio (a starting point of 10:1 to 20:1 is often recommended).[1]

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification of the Labeled Protein:

    • Equilibrate a size-exclusion chromatography column (e.g., a desalting spin column) with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Centrifuge the column to collect the purified, labeled antibody.[1] The larger labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to a single protein molecule.[11] It can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the NIR dye.

    • Calculate the DOL using the following formula:[11] DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

      • Where:

        • A_max is the absorbance at the dye's maximum absorption wavelength.

        • A_280 is the absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]

        • ε_dye is the molar extinction coefficient of the dye at its λ_max.

        • CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[11]

Visualization of Signaling Pathways and Experimental Workflows

NIR-labeled proteins are invaluable for visualizing and quantifying biological processes in real-time, both in vitro and in vivo. This section provides diagrams of key signaling pathways and experimental workflows where NIR fluorescence is commonly applied.

Signaling Pathway Diagrams

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[12] NIR-labeled antibodies or ligands targeting EGFR can be used to visualize tumor localization and assess receptor expression levels.[13][14]

EGFR_Signaling cluster_intracellular EGFR EGFR PLCg PLCγ EGFR->PLCg EGF_NIR NIR-labeled EGF/Antibody EGF_NIR->EGFR Ras Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF_Signaling cluster_intracellular VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF_NIR NIR-labeled VEGF/Antibody VEGF_NIR->VEGFR2 PKC PKC PLCg->PKC Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Proliferation Proliferation Ras_MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival InVivo_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (to desired size) Tumor_Implantation->Tumor_Growth Probe_Injection Intravenous Injection of NIR-labeled Antibody Tumor_Growth->Probe_Injection Imaging In Vivo NIR Fluorescence Imaging Probe_Injection->Imaging ExVivo_Imaging Ex Vivo Imaging of Tumor and Organs Imaging->ExVivo_Imaging Data_Analysis Data Analysis and Quantification ExVivo_Imaging->Data_Analysis Microscopy_Workflow Cell_Culture Cell Culture in Glass-Bottom Dish Probe_Incubation Incubation with NIR-labeled Protein Cell_Culture->Probe_Incubation Washing Wash Cells to Remove Unbound Probe Probe_Incubation->Washing Imaging Confocal/Fluorescence Microscopy Imaging Washing->Imaging Image_Analysis Image Processing and Analysis Imaging->Image_Analysis

References

Choosing the Right Near-Infrared Dye for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of near-infrared (NIR) dyes has revolutionized in vivo imaging, offering researchers a powerful tool to non-invasively visualize biological processes in living organisms. The NIR window, typically between 700 and 900 nm (NIR-I) and 1000 and 1700 nm (NIR-II), provides distinct advantages over imaging in the visible spectrum.[1][2] This is due to reduced light scattering and minimal autofluorescence from endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-background ratio.[1][3] This guide provides an in-depth overview of commercially available NIR dyes, their photophysical properties, and detailed protocols for their use in in vivo imaging to aid researchers in selecting the optimal dye for their specific application.

Key Considerations for NIR Dye Selection

Choosing the right NIR dye is critical for successful in vivo imaging. Several key parameters must be considered:

  • Wavelength: The absorption and emission maxima of the dye should fall within the NIR window to maximize tissue penetration and minimize autofluorescence.[1][2] Dyes emitting in the NIR-II range offer even better resolution and deeper penetration.[2]

  • Quantum Yield (QY): This represents the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield results in a brighter signal.

  • Molar Extinction Coefficient (ε): This is a measure of how strongly a molecule absorbs light at a particular wavelength. A higher extinction coefficient contributes to a brighter signal.

  • Photostability: The ability of a dye to resist degradation upon exposure to light is crucial for longitudinal studies that require repeated imaging.[4]

  • Water Solubility: For biological applications, dyes must be soluble in aqueous buffers without aggregating, which can quench fluorescence.[4]

  • Bioconjugation Capability: Most applications require the NIR dye to be conjugated to a targeting moiety, such as an antibody or peptide. Therefore, the dye must have a reactive group (e.g., N-hydroxysuccinimide (NHS) ester for labeling primary amines) suitable for bioconjugation.[5][6]

Comparison of Common NIR Dyes

The following tables summarize the key photophysical properties of commonly used NIR dyes for in vivo imaging. This data has been compiled from various sources to provide a comparative overview.

DyeAbsorbance Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (QY)Stokes Shift (nm)Key Features & Applications
Indocyanine Green (ICG) ~787-800[7]~815-830[7]~194,000 - 223,000[8]~0.05 - 0.14[8]~28-30FDA-approved for clinical use; binds to plasma proteins; used for angiography, lymphatic imaging.[1][9]
IRDye® 800CW ~773-778[10]~792-794[10]Not consistently reportedNot consistently reported~16-19Widely used in preclinical imaging; available with various reactive groups for conjugation.[2][11]
Cy5.5 ~675~694~250,000Not consistently reported~19Suitable for imaging smaller and more superficial tumors.[12][13]
Cy7 ~747-750[14][]~770-773[]Not consistently reportedNot consistently reported~23-26Preferred for whole-body imaging due to longer wavelength and deeper tissue penetration.[12][14]
Cy7.5 ~788~808Not consistently reportedNot consistently reported~20
IVISense™ 680 ~670Not specified210,000Not specifiedNot specifiedUsed for labeling proteins and antibodies for in vivo imaging.[16]
IR780-FMK ~650~729Not specified0.7579A probe for imaging caspase-9 activity in apoptotic cells.[17][18]

Note: Photophysical properties can vary depending on the solvent and conjugation status.

Experimental Protocols

Protocol 1: Labeling Antibodies with NHS-Ester Reactive NIR Dyes

This protocol provides a general procedure for labeling antibodies with a common class of amine-reactive NIR dyes.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • NIR dye with NHS ester reactive group

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or 50mM sodium phosphate (B84403) buffer, pH 7.2-8.0[19][20]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[19]

  • Purification column (e.g., Sephadex G-25 spin column)[19]

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[19]

    • Adjust the antibody concentration to 1-2 mg/mL.[16][19]

  • Dye Preparation:

    • Allow the vial of dye-NHS ester to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[6][19]

  • Antibody Labeling Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-8.5.[6]

    • Calculate the required volume of the dye stock solution to achieve a desired molar dye-to-antibody ratio (typically between 4:1 and 20:1).[16][19]

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[16][19]

  • Purification of the Labeled Antibody:

    • Remove unreacted dye using a desalting spin column equilibrated with PBS, following the manufacturer's instructions.[16][19]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[14]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, store at -20°C.[6]

Protocol 2: In Vivo NIR Fluorescence Imaging in Mice

This protocol outlines a general procedure for whole-body NIR fluorescence imaging in a mouse tumor model.

Materials:

  • Tumor-bearing mice

  • NIR dye-labeled probe

  • Anesthesia (e.g., isoflurane)[1]

  • In vivo imaging system equipped with appropriate excitation and emission filters

  • Warming pad for recovery[1]

Procedure:

  • Animal and Probe Preparation:

    • Anesthetize the mouse using isoflurane.[1]

    • Prepare the NIR dye-labeled probe at the desired concentration in a sterile vehicle (e.g., PBS).

  • Probe Administration:

    • Administer the probe via an appropriate route (e.g., intravenous tail vein injection).[21]

  • In Vivo Imaging:

    • Place the anesthetized mouse on the imaging platform of the in vivo imaging system.[1]

    • Select the appropriate excitation and emission filters for the specific NIR dye being used.[1]

    • Acquire images at predetermined time points (e.g., 1, 4, 24, 48 hours post-injection) to assess probe biodistribution and tumor targeting.[22]

    • Typical acquisition times range from 10-60 seconds.[1]

  • Image Analysis:

    • Use image analysis software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.[1]

  • Animal Recovery:

    • Remove the mouse from the imaging system and place it on a warming pad until it recovers from anesthesia.[1]

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol describes the analysis of probe distribution in organs and tissues after the final in vivo imaging time point.

Materials:

  • Euthanized mice from the in vivo imaging study

  • Surgical tools for dissection

  • In vivo imaging system for ex vivo organ imaging

Procedure:

  • Organ Harvesting:

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.[14]

    • Carefully dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).[22]

  • Ex Vivo Imaging:

    • Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo imaging system with the same settings used for the in vivo scans.[23][24]

  • Quantitative Analysis:

    • Draw ROIs around each organ in the ex vivo images to quantify the fluorescence intensity.[25]

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[14]

Visualizing Biological Processes and Workflows

Signaling Pathway: Caspase-Mediated Apoptosis

NIR probes can be designed to be "activatable," meaning their fluorescence is quenched until they are cleaved by a specific enzyme. This allows for the targeted imaging of enzyme activity. The following diagram illustrates a simplified pathway for imaging caspase activity during apoptosis.

apoptosis_pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapy) Caspase_Activation Caspase Activation (e.g., Caspase-3, Caspase-9) Apoptotic_Stimulus->Caspase_Activation Probe_Cleavage Activatable NIR Probe Cleavage Caspase_Activation->Probe_Cleavage Enzymatic Activity Fluorescence NIR Fluorescence Signal Probe_Cleavage->Fluorescence Signal Activation Imaging In Vivo Imaging Fluorescence->Imaging

Caption: Caspase-mediated activation of an NIR probe for apoptosis imaging.

Signaling Pathway: Tumor Angiogenesis

NIR probes conjugated to ligands that target markers of angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) or CD105, can be used to visualize the formation of new blood vessels in tumors.[2][11][26]

angiogenesis_pathway Tumor_Cells Tumor Cells VEGF_Secretion VEGF Secretion Tumor_Cells->VEGF_Secretion VEGFR_Binding VEGF binds to VEGFR VEGF_Secretion->VEGFR_Binding Endothelial_Cells Endothelial Cells (Blood Vessel Wall) Endothelial_Cells->VEGFR_Binding Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR_Binding->Angiogenesis Imaging In Vivo Imaging of Tumor Vasculature Angiogenesis->Imaging NIR_Probe Targeted NIR Probe (e.g., anti-VEGF Ab-Dye) NIR_Probe->VEGFR_Binding Targets VEGF NIR_Probe->Imaging

Caption: Targeting VEGF signaling for in vivo imaging of tumor angiogenesis.

Experimental Workflow: In Vivo Imaging Study

The following diagram outlines the logical flow of a typical in vivo imaging experiment using a targeted NIR probe.

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Dye_Selection Select NIR Dye Conjugation Conjugate Dye to Moiety Dye_Selection->Conjugation Target_Selection Select Targeting Moiety (e.g., Antibody) Target_Selection->Conjugation Purification Purify and Characterize Conjugate Conjugation->Purification Probe_Injection Inject NIR Probe Purification->Probe_Injection Animal_Model Prepare Animal Model (e.g., Tumor Implantation) Animal_Model->Probe_Injection Longitudinal_Imaging Longitudinal In Vivo Imaging Probe_Injection->Longitudinal_Imaging Euthanasia Euthanize Animal Longitudinal_Imaging->Euthanasia Organ_Harvest Harvest Organs and Tumor Euthanasia->Organ_Harvest ExVivo_Imaging Ex Vivo Organ Imaging Organ_Harvest->ExVivo_Imaging Data_Analysis Quantitative Data Analysis ExVivo_Imaging->Data_Analysis

Caption: Workflow for an in vivo NIR fluorescence imaging study.

Conclusion

The selection of an appropriate NIR dye is a multifaceted process that requires careful consideration of the dye's photophysical properties and the specific requirements of the biological question being investigated. This guide provides a foundational understanding of the key characteristics of common NIR dyes and standardized protocols for their application in in vivo imaging. By leveraging the advantages of NIR fluorescence and following rigorous experimental procedures, researchers can gain valuable insights into complex biological processes within a living organism.

References

Technical Guide: NIR-641 N-Succinimidyl Ester in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye, and its applications in molecular biology. It covers the dye's fundamental properties, the chemical basis for its use in labeling, detailed experimental protocols, and its primary applications.

Introduction to NIR-641

NIR-641 is a fluorescent dye that operates in the near-infrared (NIR) spectrum. The NIR window (typically 650-900 nm) is highly advantageous for biological imaging because it minimizes background autofluorescence from cells and tissues and allows for deeper tissue penetration compared to visible light fluorophores.[1][2] The N-succinimidyl ester functional group is an amine-reactive moiety that enables the straightforward covalent conjugation of the NIR-641 dye to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies.[3][4]

Properties of NIR-641 Dye

The photophysical and chemical properties of NIR-641 make it a robust tool for fluorescence-based detection. Key quantitative data are summarized below.

PropertyValue / RangeReference
Excitation Maximum (λex) ~638 nm[3] (Value for PhenoVue 641, expected to be similar)
Emission Maximum (λem) ~659 nm[3] (Value for PhenoVue 641, expected to be similar)
Molecular Weight ~630.22 g/mol (C₃₇H₄₄ClN₃O₄)Vendor Data
Molar Extinction Coefficient (ε) 27,000 - 270,000 M⁻¹cm⁻¹ (Typical for NIR cyanine (B1664457) dyes)[5] (Represents a typical range for this class of dyes)
Quantum Yield (Φ) 0.01 - 0.33 (Typical for NIR cyanine dyes)[5] (Represents a typical range for this class of dyes)
Reactive Group N-Succinimidyl (NHS) EsterChemical Structure
Target Functional Group Primary Amines (-NH₂)[3][6]

Mechanism of Labeling

The core of NIR-641 N-succinimidyl ester's utility lies in its ability to form a stable amide bond with primary amines. The NHS ester is an activated derivative of a carboxylic acid, designed to react efficiently under mild conditions.

The reaction proceeds as follows:

  • The primary amine, typically on a lysine residue or the N-terminus of a protein, acts as a nucleophile.

  • It attacks the carbonyl carbon of the NHS ester.

  • This leads to the formation of a stable amide bond, covalently linking the dye to the biomolecule.

  • The N-hydroxysuccinimide group is released as a byproduct.[3]

This reaction is highly specific for primary amines at a slightly alkaline pH (8.3-8.5), which deprotonates the amine, increasing its nucleophilicity.[6][7] A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[3]

Workflow prep_ab 1. Prepare Antibody (1-10 mg/mL in amine-free buffer) react 3. Mix & React (1-4h at RT, protected from light) prep_ab->react prep_dye 2. Prepare Dye (10 mg/mL in anhydrous DMSO) prep_dye->react quench 4. Quench Reaction (Add 1M Tris, pH 8.0) react->quench purify 5. Purify Conjugate (Gel Filtration / Desalting Column) quench->purify store 6. Store Conjugate (4°C, protected from light) purify->store Signaling cluster_cell Cell Membrane receptor EGFR Receptor pathway Downstream Signaling Cascade (e.g., MAPK/ERK) receptor->pathway Activates antibody Primary Antibody (anti-EGFR) receptor->antibody Targets ligand EGF Ligand ligand->receptor Binds nir_antibody Secondary Antibody + NIR-641 Dye antibody->nir_antibody Binds to signal NIR Fluorescence (~659 nm) nir_antibody->signal Emits detector NIR Detector (Microscope / Imager) signal->detector Detected by

References

Navigating the Near-Infrared Spectrum: A Technical Guide to NIR-641 N-succinimidyl Ester for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the feasibility of using NIR-641 N-succinimidyl (NHS) ester for live cell imaging. Near-infrared (NIR) fluorescent probes are invaluable tools in biological research, offering significant advantages for visualizing cellular processes in real-time. Their emission wavelengths, typically above 650 nm, allow for deeper tissue penetration and minimize autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio.[1][2] This guide provides a comprehensive overview of the core principles, experimental considerations, and expected outcomes when employing amine-reactive NIR dyes for live-cell applications.

Core Principles of NIR-641 N-succinimidyl Ester Labeling

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds. This covalent labeling strategy is widely used to attach fluorescent probes to antibodies, proteins, and other molecules for cellular imaging.[4][5][6]

The primary targets for this reaction within a cellular context are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins. When live cells are incubated with the dye, it can cross the cell membrane and covalently bind to intracellular proteins, providing a fluorescent signal that allows for the visualization and tracking of cellular structures and dynamics.

Quantitative Data Summary

The following tables summarize the key photophysical and chemical properties of this compound, with data from the spectrally analogous and well-characterized dyes, Cyanine (B1664457) 5 (Cy5) and Alexa Fluor 647, provided for reference.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Formula C37H44ClN3O4-
Molecular Weight ~630.22 g/mol -
Reactive Group N-hydroxysuccinimide (NHS) ester-
Target Moiety Primary amines (-NH2)[4][5]

Table 2: Photophysical Properties (Reference Dyes)

PropertyCyanine 5 (Cy5)Alexa Fluor 647Source
Excitation Maximum (λex) ~649 nm~650 nm[3]
Emission Maximum (λem) ~666 nm~665 nm[3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~270,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.2~0.33
Recommended Laser Line 633 nm, 647 nm633 nm, 647 nm[5]

Feasibility for Live Cell Imaging

The suitability of a fluorescent dye for live-cell imaging hinges on several key factors:

  • Cell Permeability: The dye must be able to cross the plasma membrane of live cells to label intracellular targets. Many cyanine-based dyes exhibit good cell permeability.

  • Photostability: The dye should be resistant to photobleaching upon repeated exposure to excitation light, which is crucial for time-lapse imaging. Alexa Fluor dyes are particularly known for their enhanced photostability compared to traditional cyanine dyes.[7][8]

  • Cytotoxicity: The dye and its byproducts should have minimal toxic effects on the cells to ensure that the observed cellular processes are not artifacts of cellular stress or death. Far-red and NIR dyes are generally considered less phototoxic than shorter wavelength dyes because the lower energy of the excitation light is less damaging to cells.[9]

  • Brightness: A high molar extinction coefficient and quantum yield contribute to a brighter fluorescent signal, enabling the use of lower dye concentrations and excitation light intensities, which in turn reduces phototoxicity.[7][8]

Based on the properties of spectrally similar dyes, this compound is expected to be a feasible and effective probe for live cell imaging. The long excitation and emission wavelengths will minimize autofluorescence and reduce phototoxicity, while the NHS ester chemistry allows for stable and covalent labeling of intracellular proteins.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of amine-reactive NIR dyes for live cell imaging.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating the dye to a purified protein, such as an antibody, for subsequent delivery into cells or for labeling cell surface proteins.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

  • Prepare the Dye Stock Solution:

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein is typically between 5:1 and 15:1. This may need to be optimized for your specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled protein. The labeled protein will typically elute first.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~640 nm).

Protocol 2: Live Cell Staining with this compound

This protocol outlines the procedure for labeling live cells with the NIR dye.

Materials:

  • This compound

  • Live cells in culture

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare the Dye Staining Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining:

    • Wash the cells once with warm PBS or HBSS.

    • Add the dye staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • Remove the staining solution and wash the cells two to three times with warm cell culture medium to remove any unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the NIR dye (e.g., excitation ~640 nm, emission ~660 nm).

    • For time-lapse imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

Visualizations

Signaling Pathways and Experimental Workflows

G General Workflow for Live Cell Imaging with NIR-641 NHS Ester cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis prep_dye Prepare Dye Stock (10 mg/mL in DMSO) stain_cells Incubate Cells with Dye (1-10 µM, 15-30 min) prep_dye->stain_cells prep_cells Culture Live Cells prep_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells acquire_images Fluorescence Microscopy (Ex: ~640 nm, Em: ~660 nm) wash_cells->acquire_images analyze_data Image Analysis acquire_images->analyze_data

Caption: A generalized workflow for live cell imaging using NIR-641 NHS ester.

G NHS Ester Labeling Reaction cluster_reactants Reactants cluster_product Product dye NIR-641 NHS Ester conjugate NIR-641-Protein Conjugate (Stable Amide Bond) dye->conjugate protein Protein-NH2 (e.g., Lysine residue) protein->conjugate byproduct N-hydroxysuccinimide

Caption: Chemical reaction of NIR-641 NHS ester with a primary amine on a protein.

Conclusion

This compound, based on the properties of its spectral analogues, presents a highly feasible option for live cell imaging. Its near-infrared emission properties are advantageous for reducing background autofluorescence and minimizing phototoxicity, which are critical for obtaining high-quality, biologically relevant data from living specimens. The robust and well-established NHS ester chemistry allows for straightforward and stable labeling of intracellular proteins. By following the detailed protocols and considering the key feasibility factors outlined in this guide, researchers can effectively employ this class of fluorescent probes to investigate dynamic cellular processes with high sensitivity and clarity.

References

Methodological & Application

Application Notes and Protocols for NIR-641 N-succinimidyl ester in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes offer significant advantages for in vivo imaging and other biological applications due to their deep tissue penetration and low autofluorescence. NIR-641 N-succinimidyl (NHS) ester is a reactive dye designed for the covalent labeling of proteins and other biomolecules containing primary amines. The NHS ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This protocol provides a detailed procedure for labeling proteins with NIR-641 NHS ester, including recommendations for reaction conditions, purification of the conjugate, and calculation of the degree of labeling.

Quantitative Data Summary

For successful protein labeling and accurate characterization of the conjugate, it is essential to know the properties of the fluorescent dye. The key quantitative data for NIR-641 N-succinimidyl ester are summarized below.

ParameterValueReference
Molecular Weight (MW) 630.22 g/mol [1][2]
Excitation Maximum (λ_max) Data not available in search results
Emission Maximum (λ_em) Data not available in search results
Molar Extinction Coefficient (ε) Data not available in search results
Recommended Molar Excess (Dye:Protein) 10:1 to 20:1 (starting point)General recommendation

Note: Specific spectral properties for NIR-641 were not found in the search results. It is highly recommended to obtain this information from the dye supplier's technical data sheet for accurate calculations.

Experimental Protocols

This section provides a detailed methodology for labeling proteins with this compound.

I. Materials and Reagents
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration or desalting column)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

II. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reaction Add Dye to Protein (Stir for 1-2 hours at RT) protein_prep->reaction dye_prep Prepare Dye Stock Solution (in anhydrous DMSO or DMF) dye_prep->reaction purification Purify Conjugate (Gel Filtration/Dialysis) reaction->purification analysis Characterize Conjugate (Determine Degree of Labeling) purification->analysis

Caption: Experimental workflow for protein labeling with NIR-641 NHS ester.

III. Detailed Protocol
  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Buffers containing primary amines like Tris will compete with the labeling reaction.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The recommended protein concentration is between 1-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NIR-641 NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended. This may need to be optimized for your specific protein.

    • While gently stirring, add the dye stock solution dropwise to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which can typically be identified by its color.

IV. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of NIR-641 (A_max). Note: The A_max for NIR-641 is not available in the provided search results and must be obtained from the supplier.

  • Calculate Protein Concentration:

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A_max: Absorbance of the conjugate at the dye's maximum absorption wavelength.

      • CF: Correction factor (A₂₈₀ of the dye / A_max of the dye). This value must be obtained from the dye supplier.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate Degree of Labeling:

    • The DOL is calculated using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M))

      • ε_dye: Molar extinction coefficient of the NIR-641 dye at its A_max. This value must be obtained from the dye supplier.

Chemical Reaction Diagram

chemical_reaction protein Protein-NH₂ (Primary Amine) plus + dye NIR-641-NHS Ester conjugate Protein-NH-CO-NIR-641 (Stable Amide Bond) dye->conjugate pH 8.3-8.5 plus2 + nhs N-hydroxysuccinimide

Caption: Reaction of NIR-641 NHS ester with a primary amine on a protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH of the reaction buffer is between 8.3 and 8.5.
Presence of amine-containing buffers (e.g., Tris).Perform buffer exchange into an amine-free buffer like phosphate or bicarbonate buffer.
Hydrolyzed NHS ester.Prepare the dye stock solution immediately before use in anhydrous DMSO or DMF.
Insufficient molar excess of the dye.Increase the molar excess of the NIR-641 NHS ester in the reaction.
Protein Precipitation High concentration of organic solvent (DMSO/DMF).Keep the volume of the added dye stock solution to a minimum, ideally less than 10% of the total reaction volume.
Over-labeling of the protein.Reduce the molar excess of the dye or shorten the reaction time.
High Background Signal Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate using an appropriate size exclusion column or extensive dialysis.

References

Application Notes: Labeling Antibodies with NIR-641 N-succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-infrared (NIR) fluorescent dyes have become essential tools in a variety of life science applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1] NIR dyes offer significant advantages over traditional fluorophores, primarily due to reduced autofluorescence from biological samples in the NIR spectrum, which leads to a higher signal-to-noise ratio.[1][2] NIR-641 N-succinimidyl (NHS) ester is a reactive dye designed for the straightforward labeling of antibodies and other proteins. The NHS ester moiety reacts with primary amine groups (–NH2) present on lysine (B10760008) residues of the antibody, forming a stable amide bond.[3][4] This protocol provides a detailed methodology for the successful conjugation of NIR-641 NHS ester to antibodies.

Principle of the Reaction

The labeling reaction is based on the nucleophilic acyl substitution where the primary amine on the antibody attacks the carbonyl group of the N-succinimidyl ester.[5] This results in the formation of a covalent amide linkage and the release of N-hydroxysuccinimide.[5] The reaction is pH-dependent, with optimal labeling occurring in slightly alkaline conditions (pH 8.0-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[6][7]

Experimental Protocols

1. Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer. The antibody should be at a concentration of at least 0.5 mg/mL for efficient conjugation.

  • Buffer Exchange: The antibody solution must be free of amine-containing substances like Tris, glycine, and ammonium (B1175870) ions, as well as protein stabilizers like bovine serum albumin (BSA), as these will compete with the antibody for reaction with the NHS ester.[8] If such substances are present, the antibody buffer must be exchanged to a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4][6] This can be achieved through dialysis, spin filtration, or gel filtration.[9][10]

  • Concentration: We recommend a starting antibody concentration of >0.5 mg/mL. If the antibody is too dilute, it can be concentrated using ultrafiltration devices (e.g., Amicon® Ultra).[10]

2. Preparation of NIR-641 NHS Ester Stock Solution

It is critical to protect the NHS ester from moisture to prevent hydrolysis.

  • Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent condensation.[10]

  • Prepare a stock solution by dissolving the NIR-641 NHS ester in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][8] For example, a 10 mM stock solution can be prepared.[4]

  • This stock solution should be used immediately, as NHS esters are susceptible to hydrolysis.[8]

3. Antibody Labeling Reaction

The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A higher DOL can sometimes lead to fluorescence quenching or loss of antibody function.[11][12][13] Therefore, it is often necessary to perform trial conjugations with varying dye-to-antibody molar ratios to determine the optimal DOL for a specific application.[13]

  • Reaction Setup: While gently stirring the antibody solution, add the calculated volume of the NIR-641 NHS ester stock solution dropwise.[4] The recommended molar excess of dye to antibody can range from 3:1 to 15:1.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][10]

4. Purification of the Labeled Antibody

After the incubation period, it is essential to remove any unconjugated NIR-641 dye from the labeled antibody.

  • Gel Filtration: Size exclusion chromatography (e.g., Sephadex® G-25) is a common method for separating the labeled antibody from the free dye.[4]

  • Dialysis: Extensive dialysis against a suitable storage buffer (e.g., PBS) can also be used to remove the unconjugated dye.[9]

  • Spin Columns: For smaller scale reactions, spin columns are a convenient alternative for rapid purification.[8]

5. Characterization of the Labeled Antibody

The final step is to determine the concentration of the labeled antibody and the degree of labeling (DOL). This is achieved through spectrophotometric analysis.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of NIR-641 (approximately 641 nm).[9][14]

  • Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to a single antibody molecule.[14] The calculation requires the molar extinction coefficients of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹) and the NIR-641 dye at its absorbance maximum, as well as a correction factor for the dye's absorbance at 280 nm.[9][15]

The formula for DOL is: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF)) * ε_dye]

Where:

  • A_max = Absorbance of the conjugate at the λ_max of the dye

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_prot = Molar extinction coefficient of the protein at 280 nm

  • ε_dye = Molar extinction coefficient of the dye at its λ_max

  • CF = Correction factor (A_280 of the dye / A_max of the dye)[9][15]

Data Presentation

Table 1: Recommended Molar Ratios for Trial Labeling

Target DOLDye:Antibody Molar RatioExpected Outcome
Low (2-4)3:1 to 5:1Minimal impact on antibody function, suitable for sensitive applications.
Medium (4-8)5:1 to 10:1Brighter signal, generally a good starting point for most applications.
High (8-12)10:1 to 15:1Highest fluorescence intensity, but increased risk of quenching and affecting antibody binding.[11][12]

Table 2: Troubleshooting Common Issues in Antibody Labeling

IssuePotential CauseSuggested Solution
Low DOL - Inactive NHS ester due to hydrolysis. - Presence of competing amines in the antibody buffer (e.g., Tris, glycine). - Low antibody concentration. - Incorrect pH of the reaction buffer.- Use fresh, anhydrous DMSO/DMF for dye reconstitution. - Perform buffer exchange of the antibody into an amine-free buffer. - Concentrate the antibody to >0.5 mg/mL. - Ensure the reaction buffer pH is between 8.0 and 8.5.
High Background Staining - Incomplete removal of unconjugated dye.- Repeat the purification step (gel filtration or dialysis).
Loss of Antibody Activity - High degree of labeling may interfere with the antigen-binding site.[12]- Reduce the dye:antibody molar ratio in the labeling reaction. - Perform a functional assay (e.g., ELISA) to assess the activity of the labeled antibody.
Precipitation of Antibody - Antibody may not be stable under the labeling conditions.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange & Concentration) Reaction Labeling Reaction (Incubate 1-2h at RT) Ab_prep->Reaction Dye_prep NIR-641 NHS Ester Stock Solution Preparation Dye_prep->Reaction Purify Purification (Remove free dye) Reaction->Purify Analyze Characterization (Calculate DOL) Purify->Analyze Labeled_Ab Labeled Antibody Analyze->Labeled_Ab Final Product

Caption: Workflow for labeling antibodies with NIR-641 NHS ester.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Labeled_Ab NIR-641 Labeled Antibody (e.g., Anti-EGFR) Labeled_Ab->Receptor Binds to Extracellular Domain Ligand Ligand (e.g., EGF) Ligand->Receptor

Caption: Example of a signaling pathway studied using a NIR-641 labeled antibody.

References

Application Note: Conjugation of NIR-641 N-succinimidyl Ester to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent dyes are invaluable tools for in vivo imaging, immunoassays, and other biological applications due to reduced background autofluorescence in biological tissues.[1] Peptides labeled with NIR fluorophores serve as powerful probes for tracking molecular interactions, receptor binding, and enzyme activity.[2] NIR-641 N-succinimidyl (NHS) ester is an amine-reactive fluorescent dye designed for the covalent labeling of biomolecules. The NHS ester moiety readily reacts with primary aliphatic amines, such as the N-terminus of a peptide or the epsilon-amine of a lysine (B10760008) residue, to form a highly stable amide bond.[3][4]

This document provides a detailed protocol for the conjugation of NIR-641 NHS ester to peptides, including reagent preparation, the labeling reaction, purification of the conjugate, and methods for data analysis.

Principle of Reaction

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the NIR-641 dye and a primary amine on the peptide.[5] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3] The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6]

G Peptide Peptide-NH₂ (Primary Amine) Dye NIR-641-NHS Ester Conjugate Peptide-NH-CO-NIR-641 (Stable Amide Bond) Peptide->Conjugate + Dye-NHS (pH 8.0-8.5) Byproduct N-hydroxysuccinimide (NHS)

Caption: Chemical reaction of NIR-641 NHS ester with a peptide's primary amine.

Data Presentation

Quantitative data for the dye and labeling reaction are summarized below.

Table 1: Spectroscopic Properties of NIR-641 NHS Ester Note: These are typical values. Always refer to the manufacturer's certificate of analysis for lot-specific data.

ParameterValue
Excitation Maximum (λ_max_)~641 nm
Emission Maximum (λ_em_)~662 nm
Molar Extinction Coefficient (ε)>200,000 M⁻¹cm⁻¹
Recommended SolventDMSO or DMF

Table 2: Recommended Molar Ratios for Labeling The optimal ratio may vary depending on the peptide sequence and concentration.

Peptide ConcentrationRecommended Molar Ratio (Dye:Peptide)
1-2 mg/mL5:1 to 10:1
2.5-5 mg/mL3:1 to 8:1
>5 mg/mL2:1 to 5:1

Experimental Protocols

This section provides detailed methodologies for peptide conjugation.

Required Materials and Equipment
  • Reagents:

    • NIR-641 N-succinimidyl ester

    • Peptide with at least one primary amine (N-terminus or Lysine)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6]

    • Reaction Buffer: 0.1 M Sodium bicarbonate or Sodium phosphate (B84403) buffer, pH 8.3[6]

    • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine

    • Purification Supplies: Sephadex G-25 desalting column, or HPLC system with a C18 column

    • Elution Buffer: Phosphate-buffered saline (PBS) for desalting column, or appropriate solvents for HPLC (e.g., Acetonitrile, Water, TFA)

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer

    • Spectrophotometer or Plate Reader

    • pH meter

    • Rotator or shaker

    • Lyophilizer (optional)

Experimental Workflow

G prep_peptide 1. Prepare Peptide Solution prep_dye 2. Prepare Dye Stock Solution prep_peptide->prep_dye reaction 3. Labeling Reaction prep_dye->reaction purify 4. Purify Conjugate reaction->purify analyze 5. Analyze & Store purify->analyze

Caption: Experimental workflow for NIR-641 peptide conjugation.

Detailed Protocol

Step 1: Prepare Peptide Solution

  • Dissolve the peptide in the Reaction Buffer (0.1 M Sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[6]

  • Ensure the buffer is free of any primary amines (e.g., Tris, glycine) as these will compete with the peptide for reaction with the dye.[5][7]

  • If the peptide is difficult to dissolve, sonication may be used sparingly.

Step 2: Prepare Dye Stock Solution

  • Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or high-quality DMF.[3][6] For example, add 100 µL of DMSO to 1 µmol of dye.

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[6]

Step 3: Labeling Reaction

  • Calculate the required volume of the dye stock solution based on the desired molar ratio (see Table 2).

  • While gently vortexing the peptide solution, add the calculated volume of the dye stock solution dropwise.[4]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3] Alternatively, the reaction can be carried out overnight at 4°C.[6]

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS ester.

Step 4: Purify the Conjugate Unreacted dye must be removed to ensure accurate quantification and to prevent interference in downstream applications.

  • Gel Filtration / Desalting Column: This method separates the labeled peptide from the smaller, unreacted dye molecules.[6]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS or another suitable buffer.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with the equilibration buffer. The labeled peptide will typically elute first in the colored fractions.

  • Reverse-Phase HPLC (RP-HPLC): This method provides higher purity and is recommended for analytical applications.

    • Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile using detectors at 280 nm (for the peptide) and ~641 nm (for the dye).

    • Collect the fractions containing the dual-wavelength peak, which corresponds to the labeled peptide.

    • Lyophilize the collected fractions to obtain the purified conjugate.

Step 5: Analyze and Store

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule. It is determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at the peptide's absorbance maximum (e.g., 280 nm for peptides with Trp/Tyr) and at the dye's absorbance maximum (~641 nm).

    • Calculate the concentration of the dye: [Dye] = A_dye / (ε_dye * path_length)

    • Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm: A_peptide_corrected = A_280 - (A_dye * CF_280) (where CF_280 is the correction factor = A_280_dye / A_max_dye) [Peptide] = A_peptide_corrected / (ε_peptide * path_length)

    • Calculate the DOL: DOL = [Dye] / [Peptide]

  • Storage: Store the purified, lyophilized conjugate at -20°C or -80°C, protected from light and moisture.

Application Example: Receptor Binding Assay

NIR-641 labeled peptides can be used to visualize and quantify binding to cell surface receptors.

G cluster_workflow Cell-Based Receptor Binding Workflow node1 Incubate cells with NIR-641 Labeled Peptide node2 Labeled peptide binds to cell surface receptor node1->node2 node3 Wash to remove unbound peptide node2->node3 node4 Internalization (Optional) node3->node4 node5 Signal Detection node3->node5 node4->node5 node6 Fluorescence Microscopy or Flow Cytometry node5->node6 Analysis via

Caption: Workflow for a cell-based assay using a NIR-641 labeled peptide.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - pH of reaction buffer is too low.[6]- Peptide concentration is too low.- Presence of competing primary amines in buffer.[7]- Hydrolyzed NHS ester.- Verify buffer pH is 8.0-8.5.- Increase peptide concentration or molar excess of dye.- Use an amine-free buffer (bicarbonate, phosphate).- Use freshly prepared dye stock solution.
Precipitation of Peptide - High concentration of organic solvent (DMSO/DMF).- Peptide has low solubility in the reaction buffer.- Do not exceed 10% (v/v) organic solvent in the final reaction mixture.- Test peptide solubility in various amine-free buffers.
High Background Signal - Incomplete removal of unreacted dye.- Improve purification step; use HPLC for higher purity or a longer desalting column.
Loss of Peptide Activity - Labeling occurred at a critical amine residue in the active site.- Reduce the dye:peptide molar ratio to favor single labeling.- Consider site-specific labeling strategies if available (e.g., via a unique Cysteine).

References

Application Notes and Protocols for NIR-641 N-succinimidyl ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-641 N-succinimidyl (NHS) ester is a reactive, near-infrared fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amine groups. The NHS ester moiety reacts specifically and efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues or the N-terminus of a protein) under mild, slightly alkaline conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[1][2][3][4] This labeling technique is fundamental to a wide array of biological applications, including fluorescence microscopy, in vivo imaging, flow cytometry, and Western blotting, offering the advantages of deep tissue penetration, minimal autofluorescence, and high signal-to-noise ratios.[5][6][7]

These application notes provide a detailed, step-by-step guide for the successful conjugation of NIR-641 NHS ester to proteins and antibodies, including protocols for reagent preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling.

Data Presentation: Key Quantitative Parameters

Successful and reproducible protein conjugation is dependent on several key quantitative parameters of the fluorescent dye. The following table summarizes representative data for near-infrared (NIR) dyes spectrally similar to NIR-641.

ParameterValueDescription
Excitation Maximum (λex) ~641 nmThe wavelength at which the fluorophore absorbs the most light.
Emission Maximum (λem) ~660 nmThe wavelength at which the fluorophore emits the most light after excitation.
Molar Extinction Coefficient (ε) ~200,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.
Quantum Yield (Φ) ~0.1The efficiency of converting absorbed light into emitted light.
A280 Correction Factor (CF280) ~0.10A factor used to correct the absorbance at 280 nm for the dye's contribution, allowing for accurate protein concentration determination.

Note: The values presented are representative of NIR dyes in the ~640-680 nm range and should be used as a guideline. For precise calculations, refer to the manufacturer's specifications for your specific lot of NIR-641 NHS ester.

Experimental Protocols

Preparation of Reagents

a. Protein/Antibody Solution:

  • The protein or antibody to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), at a pH of 8.3-8.5.[1][2][3][4]

  • A recommended concentration for the protein/antibody is 1-10 mg/mL.[4]

  • Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the labeling reaction.[1] If necessary, dialyze the protein solution against the labeling buffer.

b. NIR-641 NHS Ester Stock Solution:

  • NIR-641 NHS ester is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 10 mg/mL.[2]

  • Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh for each labeling experiment. Unused portions of the dissolved dye can be stored at -20°C for a limited time, protected from light and moisture.[2][3]

NIR-641 Labeling Reaction
  • Calculate the required amount of NIR-641 NHS ester: The optimal molar ratio of dye to protein for efficient labeling can vary depending on the protein and the desired degree of labeling. A typical starting point is a 5 to 15-fold molar excess of the dye.[3]

    • mg of Dye = (mg of Protein / MW of Protein) * (Molar Excess of Dye) * MW of Dye

  • Slowly add the calculated volume of the NIR-641 NHS ester stock solution to the protein/antibody solution while gently stirring or vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.[1]

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the labeled protein to avoid high background fluorescence. Size-exclusion chromatography is a common and effective method for this purification.

  • Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the colored, labeled protein.

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of NIR-641 (~641 nm, Amax).

  • Calculate the corrected protein absorbance (A_protein) using the following formula:

    • A_protein = A280 - (Amax * CF280)

    • Where CF280 is the A280 correction factor for the dye.

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = A_protein / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = Amax / ε_dye

    • Where ε_dye is the molar extinction coefficient of NIR-641 at its Amax.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubate (1-2h, RT, dark) prep_protein->reaction prep_dye Prepare NIR-641 NHS Ester Stock Solution (DMSO) prep_dye->reaction purify Size-Exclusion Chromatography reaction->purify analysis Spectrophotometry (Calculate DOL) purify->analysis

Caption: A streamlined workflow for the fluorescent labeling of proteins with NIR-641 NHS ester.

Signaling Pathway Example: Antibody-based Detection of a Cell Surface Receptor

This diagram illustrates how an antibody labeled with NIR-641 can be used to detect and visualize a specific cell surface receptor, which upon ligand binding, initiates an intracellular signaling cascade.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binds & Activates antibody NIR-641 Labeled Antibody antibody->receptor Binds & Detects kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response nucleus->response Gene Expression

Caption: Visualization of a signaling pathway using a NIR-641 labeled antibody for receptor detection.

References

Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Proteins Labeled with Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labeling proteins with fluorescent dyes is a critical technique in biological research and drug development, enabling the visualization and tracking of proteins in various applications such as immunoassays, fluorescence microscopy, and in vivo imaging. Near-infrared (NIR) dyes (650-900 nm) are particularly advantageous for in vivo studies due to deeper tissue penetration and lower autofluorescence from biological samples.[1][2] N-succinimidyl (NHS) esters are one of the most common reactive groups used to label proteins.[3][4] They readily react with primary amines on the protein, such as the N-terminus and the side chains of lysine (B10760008) residues, to form stable amide bonds.[4][5]

The degree of labeling (DOL), or the dye-to-protein (D/P) ratio, is a crucial parameter to determine for each conjugation reaction.[6] An optimal D/P ratio ensures a strong signal without causing issues like protein aggregation or fluorescence quenching that can arise from over-labeling.[6][7] This document provides a detailed protocol for labeling a protein with a representative NIR N-succinimidyl ester and for calculating the D/P ratio.

Note: "NIR-641" is used as a representative name for a near-infrared dye in this protocol. Since specific data for a dye with this exact name is not publicly available, we will use the spectral properties of a common NIR dye, iFluor™ 647, as a representative example for calculation purposes. Researchers should always refer to the manufacturer's specifications for the specific NIR dye being used.

Key Quantitative Data for D/P Ratio Calculation

The following table summarizes the necessary quantitative data for calculating the dye-to-protein ratio.

ParameterSymbolValueSource
Molar Extinction Coefficient of Dyeεdye250,000 cm-1M-1[8]
Correction Factor of Dye at 280 nmCF2800.03[8]
Molar Extinction Coefficient of IgGεprotein203,000 cm-1M-1[8]
Wavelength of Maximum Absorbance for Dyeλmax~650 nmRepresentative
Wavelength for Protein Absorbance280 nm[9][10]

Experimental Protocols

Materials
  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)

  • NIR-641 N-succinimidyl ester (or other amine-reactive NIR dye)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][11]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[4]

  • Purification column (e.g., size-exclusion chromatography, desalting column)[8]

  • Spectrophotometer

Protein Preparation
  • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[7]

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS before labeling.[8]

Dye Preparation
  • Allow the vial of NIR-641 NHS ester to warm to room temperature before opening.

  • Immediately before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4][7]

  • Vortex the vial to ensure the dye is fully dissolved.[12]

Labeling Reaction
  • The optimal molar ratio of dye to protein for labeling needs to be determined experimentally, but a starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.[7][8]

  • While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.[7]

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[11][13] Alternatively, the reaction can be carried out overnight at 4°C.[4]

Purification of the Labeled Protein
  • After the incubation, it is crucial to remove the unreacted dye.

  • Purify the protein-dye conjugate using a size-exclusion chromatography or a desalting column equilibrated with an appropriate buffer (e.g., PBS).[6][8]

  • Collect the fractions containing the labeled protein, which will be visibly colored.

Calculation of the Dye-to-Protein (D/P) Ratio

The D/P ratio is determined by measuring the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the dye (λmax, ~650 nm for our representative dye).[6]

Spectrophotometric Measurement
  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the dye (Adye).

Formulas for Calculation

The concentration of the protein is corrected for the dye's absorbance at 280 nm using a correction factor (CF280).[8]

  • Corrected Protein Concentration (M): [Protein] = (A280 - (Adye x CF280)) / εprotein

  • Dye Concentration (M): [Dye] = Adye / εdye

  • Dye-to-Protein Ratio (D/P): D/P = [Dye] / [Protein]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer, pH 8.3-8.5) labeling Mix Protein and Dye (10:1 to 20:1 molar ratio) Incubate 1-2h at RT, protected from light protein_prep->labeling dye_prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) dye_prep->labeling purify Purify Conjugate (Size-Exclusion Chromatography) labeling->purify measure Measure Absorbance (A280 and A_dye_max) purify->measure calculate Calculate D/P Ratio measure->calculate

Caption: Workflow for protein labeling and D/P ratio calculation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical reaction between the this compound and a primary amine on the protein.

reaction_pathway protein Protein-NH2 (Primary Amine) dye NIR-641-NHS Ester conjugate Protein-NH-CO-NIR-641 (Stable Amide Bond) protein->conjugate + dye->conjugate byproduct N-hydroxysuccinimide

Caption: NHS ester reaction with a primary amine on a protein.

References

Application Notes and Protocols for Labeling with NIR-641 N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-641 N-succinimidyl (NHS) ester is a fluorescent dye belonging to the near-infrared spectrum, designed for the covalent labeling of biomolecules. The NHS ester functional group readily reacts with primary amines (-NH2) on proteins (N-terminus and lysine (B10760008) side chains), amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds.[] This process, known as aminolysis, is a widely used method for preparing fluorescently labeled conjugates for various research and diagnostic applications, including immunoassays, fluorescence microscopy, and flow cytometry.

The efficiency of the labeling reaction is critically dependent on the buffer conditions, particularly the pH. A competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and can significantly reduce the labeling efficiency if not properly controlled.[2][3] These application notes provide a comprehensive guide to selecting the appropriate buffer and optimizing the labeling protocol for successful conjugation with NIR-641 N-succinimidyl ester.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the N-succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Biomolecule Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack NIR641_NHS NIR-641-NHS Ester NIR641_NHS->Intermediate Conjugate Biomolecule-NH-CO-NIR-641 (Stable Amide Bond) Intermediate->Conjugate Acyl Shift NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction of NIR-641 NHS ester with a primary amine.

Buffer Compatibility for Labeling

The choice of buffer is a critical factor for a successful labeling reaction. The optimal buffer system should maintain a specific pH range to ensure the primary amines of the target biomolecule are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NIR-641 NHS ester.

Recommended Buffer Systems

The following table summarizes recommended buffer systems for labeling with this compound, based on general NHS ester chemistry.

Buffer SystemConcentrationOptimal pH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 8.5Most commonly used buffer for NHS ester reactions.[4] Provides the optimal pH for efficient labeling of primary amines.
Sodium Borate50 mM8.0 - 8.5An effective alternative to bicarbonate buffer.
Phosphate-Buffered Saline (PBS)1X (e.g., 0.1 M phosphate)7.2 - 7.4Suitable for pH-sensitive proteins. The reaction rate will be slower, requiring longer incubation times.[5]
HEPES0.1 M7.5 - 8.0Can be used as an alternative amine-free buffer.

Incompatible Buffer Components

It is crucial to avoid buffers and additives that contain primary amines or other nucleophiles, as they will compete with the target biomolecule for reaction with the NIR-641 NHS ester, leading to significantly reduced labeling efficiency.

Incompatible ComponentReason for Incompatibility
Tris (e.g., Tris-HCl, TBS)Contains primary amines that will react with the NHS ester.[2]
GlycineContains a primary amine and is often used to quench NHS ester reactions.
Sodium AzideA common preservative that can interfere with the reaction.
Ammonium SaltsContain primary amines.

Stability of this compound in Aqueous Buffers

The stability of the NHS ester is highly pH-dependent. As the pH increases, the rate of hydrolysis also increases, which can lead to the inactivation of the dye before it can react with the target biomolecule. The following table provides an overview of the approximate half-life of NHS esters at different pH values and temperatures.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004 - 5 hours[2]
8.04~ 1 hour
8.64~ 10 minutes[2]
9.04< 10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions. It is always recommended to prepare the NIR-641 NHS ester solution immediately before use.

Experimental Protocols

The following protocols provide a general guideline for labeling proteins (e.g., antibodies) with this compound. Optimization may be required for different biomolecules and desired degrees of labeling (DOL).

Preparation of Reagents
  • Biomolecule Solution:

    • Dissolve the biomolecule to be labeled in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the biomolecule is in an incompatible buffer (e.g., Tris-HCl), perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[4]

    • Vortex briefly to ensure the dye is fully dissolved. Protect the solution from light.

Labeling Protocol

The following workflow outlines the key steps for a successful labeling reaction.

cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prep_Protein Prepare Biomolecule in Amine-Free Buffer (pH 8.3-8.5) Add_Dye Add Dye Solution to Biomolecule Solution Prep_Protein->Add_Dye Prep_Dye Dissolve NIR-641 NHS Ester in Anhydrous DMSO/DMF Prep_Dye->Add_Dye Incubate Incubate for 1-2 hours at Room Temperature (Protect from Light) Add_Dye->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize Conjugate (Determine DOL) Purify->Analyze

Caption: Experimental workflow for labeling with NIR-641 NHS ester.

  • Calculate the required amount of this compound:

    • The optimal molar ratio of dye to biomolecule depends on the specific application and the number of available primary amines. A starting point for optimization is a molar excess of 10-20 fold of the dye to the protein.[]

    • Use the following formula to calculate the required mass of the dye:

      • Mass of Dye (mg) = (Molar excess of dye) x (Mass of Biomolecule (mg)) x (Molar weight of Dye (Da)) / (Molar weight of Biomolecule (Da))

  • Perform the labeling reaction:

    • While gently stirring, slowly add the calculated volume of the NIR-641 NHS ester stock solution to the biomolecule solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purify the conjugate:

    • Separate the labeled conjugate from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

    • The first colored fraction to elute from the column is the labeled biomolecule.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of NIR-641 (approximately 641 nm, Amax).

  • Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law and the following equations:

    • Corrected A280 (A280,corr) = A280 - (Amax x CF)

      • Where CF is the correction factor for the absorbance of the dye at 280 nm (CF = A280 of dye / Amax of dye).

    • Biomolecule Concentration (M) = A280,corr / (ε_biomolecule x path length)

      • Where ε_biomolecule is the molar extinction coefficient of the biomolecule at 280 nm.

    • Dye Concentration (M) = Amax / (ε_dye x path length)

      • Where ε_dye is the molar extinction coefficient of NIR-641 at its Amax.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Biomolecule Concentration (M)

Troubleshooting

The following table provides guidance on common issues encountered during labeling with NHS esters.

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Incorrect buffer pH or composition.Verify the pH of the reaction buffer is between 8.3 and 8.5. Ensure the buffer is free of primary amines.[]
Hydrolyzed NHS ester.Use a fresh stock of NIR-641 NHS ester and prepare the solution in anhydrous DMSO or DMF immediately before use.
Insufficient dye-to-biomolecule ratio.Increase the molar excess of the dye in the reaction.
Low biomolecule concentration.Increase the concentration of the biomolecule to at least 1 mg/mL.
Protein Precipitation Excessive dye-to-biomolecule ratio.Decrease the molar excess of the dye.
Protein aggregation.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Low Fluorescence Signal Low DOL.Optimize the labeling reaction to achieve a higher DOL.
Self-quenching of the dye at high DOL.Optimize for a lower DOL by reducing the dye-to-biomolecule ratio.
Photobleaching of the dye.Protect the dye and the conjugate from light during all steps.

Conclusion

Successful labeling with this compound is highly dependent on the careful selection of buffer conditions and optimization of the reaction parameters. By following the guidelines and protocols outlined in these application notes, researchers, scientists, and drug development professionals can achieve efficient and reproducible conjugation of NIR-641 to their biomolecules of interest, enabling a wide range of applications in biological research and diagnostics.

References

Purification of NIR-641 N-succinimidyl Ester Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes, such as NIR-641, offer significant advantages for in vivo imaging and other biological applications due to their deep tissue penetration and minimal autofluorescence.[1][2] The N-succinimidyl (NHS) ester functional group of NIR-641 allows for its covalent conjugation to primary amines on proteins, enabling the creation of fluorescently labeled probes for various research and diagnostic purposes.[3] Proper purification of these labeled proteins is a critical step to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate quantification.[4]

This document provides detailed protocols for the purification of proteins labeled with NIR-641 N-succinimidyl ester, along with methods for characterizing the final conjugate. The protocols are designed to be adaptable for various proteins and research needs.

Key Performance Indicators

Successful purification of NIR-641 labeled proteins is evaluated based on several key parameters, which are summarized in the table below. These parameters ensure the quality and consistency of the final product for downstream applications.

ParameterRecommended Value/RangeMethod of DeterminationImportance
Degree of Labeling (DOL) 1 - 4UV-Vis SpectrophotometryOptimal fluorescence signal without compromising protein function.
Protein Recovery > 80%UV-Vis Spectrophotometry (A280) or Protein Assay (e.g., BCA)High yield of the labeled protein.
Purity (Removal of Free Dye) > 95%Size Exclusion Chromatography (SEC) with fluorescence detection, SDS-PAGE with fluorescence imagingMinimizes background signal and ensures accurate quantification.
Aggregate Content < 5%Size Exclusion Chromatography (SEC)Ensures the labeled protein is in its native, non-aggregated state.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent attachment of NIR-641 NHS ester to a protein of interest.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL and is in an amine-free buffer.[3] Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.

  • Dye Preparation: Immediately before use, dissolve the NIR-641 NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[3]

  • Reaction Setup: Add the NIR-641 NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of a 10-fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

G cluster_labeling Protein Labeling Workflow Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye NIR-641 NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Labeled_Protein Labeled Protein Mixture Quench->Labeled_Protein

Protein Labeling Workflow

Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[5] It is an effective method for removing smaller, unconjugated dye molecules from the larger, labeled protein.[6]

Materials:

  • Labeled protein mixture from Protocol 1

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired elution buffer.

  • Sample Loading: Carefully load the labeled protein mixture onto the top of the column.

  • Elution: Begin eluting the sample with the elution buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Fraction Collection: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~640 nm (for NIR-641 dye).

  • Pooling Fractions: Pool the fractions containing the purified, labeled protein.

G cluster_sec Size Exclusion Chromatography Workflow Start Labeled Protein Mixture Load Load onto Equilibrated SEC Column Start->Load Elute Elute with Buffer Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (A280 & A640) Collect->Analyze Pool Pool Labeled Protein Fractions Analyze->Pool Free_Dye Discard Free Dye Fractions Analyze->Free_Dye

Size Exclusion Chromatography Workflow

Protocol 3: Purification of Labeled Protein using Dialysis

Dialysis is a process that separates molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.[7] It is a simple and effective method for removing small molecules like unconjugated dye from a protein solution.[8]

Materials:

  • Labeled protein mixture from Protocol 1

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing to remove preservatives.

  • Sample Loading: Load the labeled protein mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis device in a large volume of dialysis buffer (at least 200 times the sample volume).[8] Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the free dye.[8]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified labeled protein.

Protocol 4: Purification and Concentration using Tangential Flow Filtration (TFF)

TFF, or cross-flow filtration, is a rapid and efficient method for separating and concentrating biomolecules.[9][10] It is particularly useful for larger sample volumes.

Materials:

  • Labeled protein mixture from Protocol 1

  • TFF system with an appropriate MWCO membrane (e.g., 10 kDa)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup: Set up the TFF system according to the manufacturer's instructions.

  • Concentration: Concentrate the labeled protein mixture to a smaller volume.

  • Diafiltration: Perform diafiltration by adding diafiltration buffer to the concentrated sample at the same rate as the permeate is being removed. This process effectively washes away the unconjugated dye. A minimum of 5-10 diavolumes is recommended.

  • Final Concentration: After diafiltration, concentrate the purified labeled protein to the desired final concentration.

  • Sample Recovery: Recover the purified and concentrated labeled protein from the system.

Characterization of Labeled Proteins

Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of the NIR-641 dye (~640 nm, Amax).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law and the following equations:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Dye Concentration (M) = Amax / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm. For a spectrally similar dye, CF640R, this value is 0.37.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of the NIR-641 dye at its Amax. For a spectrally similar dye, CF640R, this value is 105,000 M⁻¹cm⁻¹.

ParameterValue (for CF640R, a NIR-641 substitute)
Molar Extinction Coefficient (ε_dye) 105,000 M⁻¹cm⁻¹
Correction Factor (CF) at 280 nm 0.37

Signaling Pathways and Applications

NIR-641 labeled proteins are valuable tools in various research and drug development applications. Their use in fluorescence-based assays allows for the sensitive detection and quantification of target molecules.

G cluster_applications Applications of NIR-641 Labeled Proteins cluster_invivo In Vivo Imaging cluster_invitro In Vitro Assays cluster_drugdev Drug Development Labeled_Protein NIR-641 Labeled Protein Tumor Tumor Targeting Labeled_Protein->Tumor Drug_Dist Drug Distribution Labeled_Protein->Drug_Dist FACS Flow Cytometry Labeled_Protein->FACS Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy WB Western Blotting Labeled_Protein->WB PK Pharmacokinetics Labeled_Protein->PK PD Pharmacodynamics Labeled_Protein->PD

Applications of NIR-641 Labeled Proteins

In Vivo Imaging: Labeled antibodies or other targeting proteins can be used to visualize tumors, monitor disease progression, and assess the biodistribution of therapeutic agents in preclinical models.

In Vitro Assays: NIR-641 labeled proteins are used in a variety of immunoassays, including fluorescence microscopy, flow cytometry, and Western blotting, providing high sensitivity and low background.

Drug Development: In drug development, these fluorescently labeled proteins can be used to study the pharmacokinetics (PK) and pharmacodynamics (PD) of novel therapeutics, providing critical information on their absorption, distribution, metabolism, and excretion.

Conclusion

The purification of this compound labeled proteins is a crucial step to ensure the quality and reliability of these reagents for research and drug development. The choice of purification method will depend on factors such as sample volume, protein characteristics, and available equipment. By following the detailed protocols and characterization methods outlined in this document, researchers can consistently produce high-quality fluorescently labeled proteins for a wide range of applications.

References

Application Notes and Protocols for NIR-641 N-succinimidyl ester in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-641 N-succinimidyl ester is a fluorescent dye belonging to the near-infrared (NIR) spectrum. This reactive dye is designed to covalently label proteins, primarily antibodies, through the formation of a stable amide bond with primary amines on the protein surface. The use of NIR fluorophores in immunofluorescence offers significant advantages over traditional visible light dyes, including deeper tissue penetration, reduced autofluorescence from biological samples, and minimal phototoxicity, making it an ideal choice for sensitive and high-contrast imaging applications.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for immunofluorescence, covering antibody conjugation, cell and tissue staining protocols, and troubleshooting.

Properties of NIR-641

PropertyValueReference
Molecular Formula C37H44ClN3O4N/A
Molecular Weight 630.22 g/mol N/A
Excitation Maximum (λex) 641 nm[3]
Emission Maximum (λem) 662 nm[3]
Extinction Coefficient (ε) Data not availableN/A
Quantum Yield (Φ) Data not availableN/A
Reactive Group N-succinimidyl ester (NHS)N/A
Reacts With Primary amines (-NH2)N/A

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary or secondary antibody. The molar ratio of dye to antibody may need to be optimized for specific antibodies and applications.

Materials:

  • Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Phosphate-buffered saline (PBS), pH 7.4

Workflow:

Antibody_Conjugation_Workflow Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification dissolve_dye Dissolve NIR-641 NHS ester in anhydrous DMSO mix Add dye solution to antibody solution dissolve_dye->mix prep_antibody Prepare antibody in reaction buffer (pH 8.3-8.5) prep_antibody->mix incubate Incubate for 1-2 hours at room temperature, in the dark mix->incubate purify Purify conjugate using gel filtration or dialysis incubate->purify store Store conjugated antibody at 4°C, protected from light purify->store

Caption: Workflow for conjugating NIR-641 NHS ester to an antibody.

Procedure:

  • Prepare the Antibody:

    • If the antibody is in a buffer containing amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified first. This can be achieved by dialysis against PBS or using an antibody purification kit.

    • Resuspend the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-2 mg/mL.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to antibody. A starting point of a 10-fold molar excess is recommended.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring or rocking.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C overnight with several buffer changes.

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of NIR-641 (~641 nm). The DOL is calculated as: DOL = (A_max * M_protein) / (ε_dye * (A_280 - (A_max * CF_280))) (Note: The extinction coefficient (ε_dye) and correction factor (CF_280) for NIR-641 are not readily available. As an alternative, the concentration of the conjugated antibody can be determined using a protein assay, and the labeling efficiency can be assessed qualitatively by fluorescence imaging.)

    • Store the purified NIR-641 labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescence staining of adherent cells using an antibody conjugated with NIR-641.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • NIR-641 conjugated antibody

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20

  • Wash Buffer: PBS with 0.1% Tween-20

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Workflow:

Immunofluorescence_Workflow Immunofluorescence Staining Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_final Imaging fix Fix cells with 4% PFA permeabilize Permeabilize cells with Triton X-100 fix->permeabilize block Block non-specific binding with BSA permeabilize->block primary_ab Incubate with primary antibody (if using indirect detection) block->primary_ab secondary_ab Incubate with NIR-641 conjugated secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslip with antifade medium counterstain->mount image Image with fluorescence microscope mount->image

Caption: General workflow for immunofluorescence staining of cells.

Procedure:

  • Cell Culture and Preparation:

    • Culture cells to the desired confluency on sterile glass coverslips or in imaging-compatible plates.

    • Gently wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation (Indirect Staining):

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with wash buffer for 5 minutes each.

    • Dilute the NIR-641 conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with wash buffer for 5 minutes each.

  • Antibody Incubation (Direct Staining):

    • Dilute the NIR-641 conjugated primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

    • Wash the cells three times with wash buffer for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for NIR-641 (Excitation: ~641 nm, Emission: ~662 nm) and the counterstain.

Immunofluorescence Staining of Tissue Sections

This protocol is a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • The same buffers and antibodies as for cultured cells.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a steamer, pressure cooker, or water bath. The time and temperature should be optimized for the specific antigen.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Follow steps 3-8 from the "Immunofluorescence Staining of Cultured Cells" protocol, ensuring the tissue sections do not dry out at any stage.

Signaling Pathway Visualization Example: EGFR Signaling

Immunofluorescence with NIR-641 can be used to visualize key components of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical in cell proliferation and is often studied in cancer research.[4][5]

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Activation

References

Application Notes and Protocols for NIR-641 N-succinimidyl ester in Western Blotting Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of NIR-641 N-succinimidyl (NHS) ester, a near-infrared fluorescent dye, in Western blotting applications. Near-infrared detection offers significant advantages over traditional chemiluminescence, including a wider linear dynamic range for more accurate protein quantification, higher sensitivity due to lower background autofluorescence, and the capability for multiplexing.[1][2][3]

Introduction to NIR-641 N-succinimidyl ester

NIR-641 NHS ester is an amine-reactive fluorescent dye. The N-succinimidyl ester moiety readily reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues on antibodies, to form stable covalent amide bonds.[4][5] This allows for the straightforward labeling of primary or secondary antibodies for use in fluorescent Western blotting.

Key Features of Near-Infrared (NIR) Western Blotting:

  • High Signal-to-Noise Ratio: Biological membranes and plastics exhibit minimal autofluorescence in the near-infrared spectrum, leading to clearer results.[3][6]

  • Quantitative Analysis: NIR dyes provide a broad linear detection range, enabling more accurate quantification of protein expression levels compared to enzyme-based detection methods.[7][8]

  • Multiplexing Capability: The use of spectrally distinct NIR dyes allows for the simultaneous detection of multiple target proteins on the same blot, saving time and sample.[9][10]

  • Signal Stability: The fluorescent signal from NIR dyes is stable over time, allowing for blots to be archived and re-imaged later.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for antibody conjugation with NIR-641 NHS ester and its use in fluorescent Western blotting. These values are based on established protocols for similar near-infrared dyes and should be optimized for specific antibodies and experimental conditions.

Table 1: Antibody Conjugation Parameters

ParameterRecommended Value/RangeNotes
Antibody Concentration for Labeling 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[4][11]
Reaction Buffer 50-100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5A slightly basic pH is crucial for the reaction between the NHS ester and primary amines.[12][13]
Molar Excess of NIR-641 NHS Ester to Antibody 5:1 to 15:1This should be optimized to achieve the desired Degree of Labeling (DOL). A 15:1 ratio is a common starting point.[13]
Reaction Time 1 - 2 hoursLonger incubation times can increase the DOL.[4]
Reaction Temperature Room Temperature
Quenching Reagent 50-100 mM Tris-HCl or Glycine, pH 7.4This step is optional but recommended to stop the reaction by consuming unreacted NHS ester.[13]

Table 2: Fluorescent Western Blotting Parameters

ParameterRecommended Value/RangeNotes
Membrane Type Low-fluorescence PVDF or NitrocelluloseNitrocellulose membranes are often preferred for lower background fluorescence.[6]
Blocking Buffer Fluorescence-optimized commercial blocking buffers or 5% BSA in TBS/PBSMilk-based blockers should be avoided as they can cause high background.[7]
Primary Antibody Dilution 1:1000 - 1:5000 (optimize based on manufacturer's datasheet)Titration is necessary to find the optimal concentration for the best signal-to-noise ratio.
Labeled Secondary Antibody Dilution 1:5000 - 1:25,000 of a 1 mg/mL stock (optimize)Higher concentrations can lead to increased background.[2][9]
Incubation Times Primary: 1-4 hours at RT or overnight at 4°C. Secondary: 1 hour at RT.Protect the membrane from light during incubations and washes.[1][14]
Wash Buffer TBS-T or PBS-T (0.1% - 0.2% Tween-20)Thorough washing is critical for reducing background.[1][15]

Experimental Protocols

Protocol 1: Conjugation of NIR-641 NHS Ester to an Antibody

This protocol describes the labeling of an antibody with NIR-641 NHS ester. It is crucial to use an antibody solution free of amine-containing substances like Tris or glycine, and stabilizing proteins such as BSA.[5]

Materials:

  • Antibody (2-10 mg/mL in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., size-exclusion chromatography spin column)

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove interfering substances.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to ~8.3-8.5.[13]

  • NIR-641 NHS Ester Stock Solution Preparation:

    • Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. Prepare this solution fresh before use.[13]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM NIR-641 NHS ester stock solution to achieve the desired molar excess (e.g., 15:1).

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Quenching the Reaction (Optional):

    • Add quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purification of the Labeled Antibody:

    • Remove unreacted dye using a size-exclusion chromatography spin column according to the manufacturer's instructions.

    • The purified, labeled antibody is now ready for use or storage at 4°C, protected from light.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the labeled antibody at 280 nm and the absorbance maximum of NIR-641 (approximately 641 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). The DOL is the molar ratio of the dye to the protein.[16]

Protocol 2: Fluorescent Western Blotting with NIR-641 Labeled Antibody

This protocol outlines the steps for performing a fluorescent Western blot using an antibody labeled with NIR-641.

Materials:

  • Cell or tissue lysate

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Fluorescence-optimized blocking buffer (e.g., 5% BSA in TBS-T)

  • Primary antibody

  • NIR-641 labeled secondary antibody

  • Wash Buffer (TBS-T or PBS-T)

  • Fluorescent imaging system

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare cell or tissue lysates. Determine the protein concentration of each sample.

    • Load equal amounts of protein (typically 15-30 µg) per lane on an SDS-PAGE gel.[17] Include a pre-stained protein ladder suitable for fluorescent imaging.[3]

    • Run the gel according to standard procedures.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane. If using PVDF, pre-wet the membrane in methanol.[6]

    • After transfer, you can let the membrane dry to improve protein retention.[1]

  • Membrane Blocking:

    • Re-wet the membrane if it was dried (methanol for PVDF, water for nitrocellulose).

    • Incubate the membrane in a fluorescence-optimized blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane four to six times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the NIR-641 labeled secondary antibody in the blocking buffer to its optimal concentration (e.g., 1:20,000).[15]

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this step onwards. [9]

  • Final Washes:

    • Decant the secondary antibody solution.

    • Wash the membrane as in step 5, ensuring all unbound secondary antibody is removed.

  • Imaging:

    • The blot can be imaged while wet or after drying.

    • Scan the membrane using a fluorescent imaging system capable of detecting emissions in the near-infrared range (appropriate for NIR-641).

  • Data Analysis:

    • Use appropriate software to quantify the band intensities. The signal intensity is proportional to the amount of target protein.[18]

Visualizations

Experimental Workflows

G cluster_0 Antibody Labeling with NIR-641 NHS Ester Antibody\nPreparation Antibody Preparation NHS Ester\nStock Preparation NHS Ester Stock Preparation Antibody\nPreparation->NHS Ester\nStock Preparation Labeling\nReaction Labeling Reaction NHS Ester\nStock Preparation->Labeling\nReaction Purification Purification Labeling\nReaction->Purification Labeled\nAntibody Labeled Antibody Purification->Labeled\nAntibody

Workflow for conjugating NIR-641 NHS ester to an antibody.

G cluster_1 Fluorescent Western Blotting Workflow SDS-PAGE SDS-PAGE Protein\nTransfer Protein Transfer SDS-PAGE->Protein\nTransfer Blocking Blocking Protein\nTransfer->Blocking Primary Ab\nIncubation Primary Ab Incubation Blocking->Primary Ab\nIncubation Washing Washing Primary Ab\nIncubation->Washing Secondary Ab\n(NIR-641) Incubation Secondary Ab (NIR-641) Incubation Washing->Secondary Ab\n(NIR-641) Incubation Final Washes Final Washes Secondary Ab\n(NIR-641) Incubation->Final Washes Imaging & Analysis Imaging & Analysis Final Washes->Imaging & Analysis

General workflow for fluorescent Western blotting.
Signaling Pathway Example: EGFR Signaling

Western blotting is frequently used to study signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, by detecting changes in protein phosphorylation.[19]

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Phosphorylates Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylates Transcription Gene Transcription pERK->Transcription

Simplified EGFR signaling pathway often studied by Western blot.

References

Application Notes and Protocols for In Vivo Imaging Using NIR-641 N-succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for in vivo studies, offering deep tissue penetration and low autofluorescence, which results in high signal-to-background ratios.[1][2] NIR-641 N-succinimidyl ester (NHS ester) is an amine-reactive fluorescent dye designed for the stable labeling of proteins, peptides, antibodies, and other biomolecules. The succinimidyl ester group reacts with primary amines on the target molecule to form a stable amide bond. Once conjugated, the NIR-641 probe can be used to track the biodistribution, target engagement, and pharmacokinetics of the labeled molecule in living organisms.

These application notes provide a detailed protocol for labeling a targeting molecule with NIR-641 NHS ester and a subsequent in vivo imaging workflow in a murine tumor model.

Data Presentation

Quantitative Analysis of In Vivo Imaging

The following tables present representative quantitative data from in vivo imaging studies using NIR-labeled targeting molecules. While not specific to NIR-641, this data illustrates the typical presentation of biodistribution and tumor-to-background ratios.

Table 1: Biodistribution of a NIR Dye-Labeled Targeting Peptide in a Murine Xenograft Model

OrganPercent Injected Dose per Gram (%ID/g) at 4hPercent Injected Dose per Gram (%ID/g) at 24h
Blood2.5 ± 0.50.8 ± 0.2
Tumor8.2 ± 1.510.7 ± 1.9
Liver12.5 ± 2.19.8 ± 1.7
Kidneys35.6 ± 4.215.3 ± 2.8
Spleen1.8 ± 0.41.5 ± 0.3
Lungs3.1 ± 0.62.2 ± 0.5
Muscle1.2 ± 0.30.9 ± 0.2

Data is presented as mean ± standard deviation and is representative of typical results obtained in such studies.[3]

Table 2: Tumor-to-Background Ratios of a NIR Dye-Labeled Antibody in a Murine Xenograft Model

Time Post-InjectionTumor-to-Muscle RatioTumor-to-Blood Ratio
1h2.1 ± 0.41.5 ± 0.3
4h4.8 ± 0.93.2 ± 0.6
24h8.1 ± 1.56.5 ± 1.2
48h9.5 ± 1.87.8 ± 1.4

Ratios are calculated from the mean fluorescence intensity of the respective tissues. Data is representative of typical results.[4]

Experimental Protocols

Protocol 1: Labeling of a Targeting Protein with this compound

This protocol outlines the steps for conjugating NIR-641 NHS ester to a protein, such as an antibody or a peptide, that contains available primary amines.

Materials:

  • This compound

  • Targeting protein (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Targeting Protein:

    • Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA), as these will compete for reaction with the NHS ester.

    • If necessary, perform buffer exchange into PBS using dialysis or a spin filtration unit.

    • Adjust the protein concentration to 1-5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.3-8.5. The reaction is most efficient at a slightly alkaline pH.

  • Prepare the NIR-641 NHS Ester Stock Solution:

    • Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NIR-641 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the NIR-641 NHS ester solution. A molar excess of 8-15 fold of the dye to the protein is a good starting point for optimization.

    • While gently vortexing, add the calculated volume of the NIR-641 NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the NIR-641 labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

    • Alternatively, purification can be achieved through dialysis against PBS.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of NIR-641.

    • Store the purified NIR-641 labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Protocol 2: In Vivo Imaging of a Murine Tumor Model

This protocol describes the use of a NIR-641 labeled targeting molecule for in vivo imaging in a subcutaneous tumor xenograft mouse model.

Materials:

  • NIR-641 labeled targeting molecule

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection

  • Sterile saline

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system. The stage should be heated to maintain the animal's body temperature.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.

  • Probe Administration:

    • Dilute the NIR-641 labeled targeting molecule in sterile saline to the desired concentration. The optimal dose will need to be determined empirically but a starting point is typically in the range of 50-100 µg of labeled antibody per mouse.

    • Inject the probe solution intravenously via the tail vein. Other routes of administration (e.g., intraperitoneal) can also be used depending on the experimental design.[5]

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours). The optimal imaging time will depend on the pharmacokinetics of the labeled molecule.[5]

    • Use appropriate excitation and emission filters for NIR-641.

    • For quantitative analysis, draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle) to calculate the signal intensity and tumor-to-background ratio.

  • Ex Vivo Biodistribution (Optional):

    • At the final imaging time point, euthanize the mouse.

    • Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle) and the tumor.

    • Image the excised organs using the in vivo imaging system to quantify the fluorescence intensity in each organ.

    • Calculate the percent injected dose per gram (%ID/g) for each organ.

Visualizations

Signaling Pathway: Integrin Targeting in Angiogenesis

Integrins, particularly αvβ3, are cell adhesion molecules that are often overexpressed on endothelial cells of newly forming blood vessels and on some tumor cells.[6] Targeting integrins with NIR-labeled probes, such as a NIR-641 labeled RGD peptide, allows for the visualization of angiogenesis, a hallmark of cancer.

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling NIR_Probe NIR-641-RGD Peptide Integrin Integrin αvβ3 NIR_Probe->Integrin Binds ECM Fibronectin, Vitronectin ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation

Caption: Integrin αvβ3 signaling pathway targeted by a NIR-641 labeled RGD peptide.

Experimental Workflow

The following diagram illustrates the key steps in an in vivo imaging experiment using a NIR-641 labeled targeting molecule.

InVivo_Workflow Start Start Labeling Label Targeting Molecule with NIR-641 NHS Ester Start->Labeling Purification Purify NIR-641 Conjugate Labeling->Purification Animal_Model Prepare Tumor-Bearing Mouse Model Purification->Animal_Model Injection Administer NIR-641 Probe (e.g., IV injection) Animal_Model->Injection Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Injection->Imaging Analysis Image Analysis: ROI, T/B Ratio Imaging->Analysis ExVivo Ex Vivo Organ Imaging (Biodistribution) Analysis->ExVivo End End ExVivo->End

Caption: Experimental workflow for in vivo imaging with a NIR-641 labeled probe.

References

Application Notes and Protocols: NIR-641 N-Succinimidyl Ester for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes offer significant advantages in flow cytometry applications due to reduced cellular autofluorescence and deeper tissue penetration for in vivo studies. NIR-641 N-succinimidyl ester is an amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules. The N-succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a focus on antibody conjugation and subsequent cell staining.

Note on Spectral Properties: Publicly available datasheets for this compound do not consistently provide specific photophysical properties such as exact excitation and emission maxima, extinction coefficient, and quantum yield. For the purpose of these application notes, the spectral properties of a well-characterized and spectrally similar dye, Alexa Fluor™ 647 NHS ester, are used as a reference to provide representative data. Researchers should confirm the spectral characteristics of their specific this compound lot for optimal experimental design.

Data Presentation

The following table summarizes the key quantitative data for a representative NIR dye spectrally similar to this compound.

PropertyValue
Excitation Maximum (Ex)~650 nm
Emission Maximum (Em)~665 nm
Molar Extinction Coefficient~270,000 cm⁻¹M⁻¹ at 650 nm
Quantum Yield (Φ)~0.33
Molecular Weight~630.22 g/mol (for NIR-641 NHS ester)
Reactive GroupN-hydroxysuccinimide (NHS) ester
ReactivityPrimary amines

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the covalent labeling of an IgG antibody with this compound.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex® G-25) or dialysis cassette

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Bovine serum albumin (BSA)

  • Sodium azide (B81097) (NaN₃)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it must be purified by dialysis against PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For a 1 mg vial of this compound (MW ~630.22), this would be approximately 158.7 µL of DMSO. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.

  • Labeling Reaction:

    • The optimal molar ratio of dye to antibody for labeling can vary. A starting point of 10-20 moles of dye per mole of antibody is recommended.

    • While gently stirring the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex® G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

    • Alternatively, dialysis can be performed against PBS at 4°C with several buffer changes over 24-48 hours.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using the absorbance of the dye at its maximum absorbance wavelength and the absorbance of the protein at 280 nm.

  • Storage of the Conjugate:

    • Store the purified antibody-dye conjugate at 4°C, protected from light.

    • For long-term storage, add a stabilizer like BSA to a final concentration of 1-10 mg/mL and a preservative like sodium azide to a final concentration of 0.02-0.05%. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.

G Workflow for Antibody Conjugation with NIR-641 NHS Ester cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage antibody_prep Prepare Antibody (2-10 mg/mL in PBS, pH 8.3) reaction Labeling Reaction (1 hour, room temperature, dark) antibody_prep->reaction dye_prep Prepare Dye (10 mM in anhydrous DMSO) dye_prep->reaction purification Purification (Gel filtration or dialysis) reaction->purification storage Storage (4°C or -20°C with glycerol) purification->storage

Caption: Workflow for conjugating antibodies with this compound.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol details the staining of cells in suspension with an antibody conjugated to NIR-641 for analysis by flow cytometry.

Materials:

  • Cells in single-cell suspension

  • NIR-641 conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5-10% FBS)

  • Fixation buffer (optional, e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular staining)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ to 1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the NIR-641 conjugated antibody to each tube.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step two more times.

  • Fixation (Optional):

    • If cells are not to be analyzed immediately, they can be fixed. Resuspend the cell pellet in 200-500 µL of fixation buffer and incubate for 10-15 minutes at room temperature.

    • After fixation, wash the cells once with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and detectors appropriate for the NIR dye (e.g., a 633 nm or 640 nm laser for excitation and a detector with a bandpass filter around 660-670 nm).

G Cell Surface Staining Workflow for Flow Cytometry cell_prep Prepare Single-Cell Suspension (1x10^6 - 1x10^7 cells/mL) staining Stain with NIR-641 Conjugated Antibody (20-30 min, 4°C, dark) cell_prep->staining washing Wash Cells (3 times with staining buffer) staining->washing fixation Optional: Fixation (e.g., Paraformaldehyde) washing->fixation acquisition Acquire Data on Flow Cytometer washing->acquisition fixation->acquisition

Caption: Workflow for cell surface staining with a NIR-641 conjugated antibody.

Application Example: Detection of Phosphorylated Signaling Proteins

A common application of fluorescently labeled antibodies in flow cytometry is the detection of intracellular signaling events, such as protein phosphorylation. For example, a NIR-641 conjugated antibody specific for a phosphorylated form of a signaling protein (e.g., phospho-ERK) can be used to quantify the activation of a signaling pathway in response to a stimulus. This requires an additional permeabilization step in the staining protocol to allow the antibody to access intracellular targets.

G Signaling Pathway Analysis using a NIR-641 Labeled Antibody cluster_detection Flow Cytometry Detection stimulus Stimulus (e.g., Growth Factor) receptor Cell Surface Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk Phosphorylation transcription Transcription Factors (e.g., c-Fos, c-Jun) p_erk->transcription antibody NIR-641 anti-p-ERK Antibody p_erk->antibody response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: Detection of phosphorylated ERK (p-ERK) using a NIR-641 labeled antibody.

NIR-641 N-succinimidyl Ester Labeling Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the NIR-641 N-succinimidyl (NHS) ester labeling kit. The kit is designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines with a near-infrared fluorescent dye. The resulting conjugates are ideal for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, benefiting from the low autofluorescence and deep tissue penetration of near-infrared light[1][2].

Introduction

The NIR-641 N-succinimidyl ester is an amine-reactive fluorescent dye that forms a stable amide bond with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides[3]. The reaction is straightforward and proceeds efficiently under mild, aqueous conditions, making it suitable for labeling sensitive biomolecules like antibodies without significantly impairing their biological activity[3][4]. This kit provides all the necessary reagents for labeling and purification of your target biomolecule.

Kit Components and Storage

ComponentQuantity (for 3 labeling reactions of 1 mg protein each)Storage
This compound3 x 1 mg vials-20°C, desiccated and protected from light
Anhydrous Dimethylsulfoxide (DMSO)1 x 1 mLRoom temperature, desiccated
1 M Sodium Bicarbonate (pH 8.3)1 x 1 mL4°C
Purification/Desalting Columns3 columnsRoom temperature

Upon receipt, store the NIR-641 NHS ester at -20°C. The other components can be stored at the recommended temperatures. When stored properly, the kit components are stable for at least one year.

Spectroscopic Properties of NIR-641 Conjugates

To facilitate the characterization of the labeled biomolecule, the key spectroscopic properties of NIR-641 dye are provided below. These values are based on spectrally similar dyes such as Cy5 and Alexa Fluor 647, which have excitation and emission maxima around 650 nm and 670 nm, respectively[5][6][7].

ParameterValue
Excitation Maximum (λex)~650 nm
Emission Maximum (λem)~670 nm
Molar Extinction Coefficient (ε)~250,000 M-1cm-1 at 650 nm[6][8]
A280 Correction Factor (CF280)~0.04[6]
Quantum Yield (Φ)~0.2[6]

The A280 correction factor is necessary to account for the dye's absorbance at 280 nm when determining the protein concentration of the conjugate[6].

Experimental Protocols

Preparation of Reagents
  • Protein/Antibody Solution: The biomolecule to be labeled should be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) are not compatible with the labeling reaction and must be removed by dialysis or buffer exchange prior to labeling[8]. The recommended protein concentration is 2-10 mg/mL[8].

  • NIR-641 NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution of the NIR-641 NHS ester by dissolving the contents of one vial (1 mg) in 100 µL of anhydrous DMSO. This solution should be prepared fresh immediately before use.

Labeling Protocol

The following protocol is optimized for labeling 1 mg of a typical IgG antibody. The molar ratio of dye to protein may need to be optimized for other proteins to achieve the desired degree of labeling (DOL).

  • Prepare the Protein: In a microcentrifuge tube, combine 1 mg of your antibody with 1 M Sodium Bicarbonate (pH 8.3) to a final concentration of 0.1 M. The final volume should be adjusted with PBS to 0.5 mL. The final pH of the solution should be between 8.0 and 8.5 for optimal labeling[8].

  • Add the Dye: While gently vortexing, add the appropriate amount of the 10 mg/mL NIR-641 NHS ester stock solution to the protein solution. For an IgG antibody (MW ~150 kDa), a 10 to 20-fold molar excess of the dye is a good starting point.

  • Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using the provided purification/desalting column. Equilibrate the column with PBS according to the manufacturer's instructions. Apply the reaction mixture to the column and collect the faster-eluting, colored fraction, which contains the labeled protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization A Prepare Protein Solution (Amine-free buffer, pH 8.3) C Mix Protein and Dye (Vortex gently) A->C B Prepare Dye Stock Solution (10 mg/mL in DMSO) B->C D Incubate (1 hour, RT, dark) C->D F Apply Reaction Mixture D->F E Equilibrate Purification Column E->F G Collect Labeled Protein F->G H Measure Absorbance (280 nm & 650 nm) G->H I Calculate Degree of Labeling (DOL) H->I

Characterization of the Labeled Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650) using a spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    • Protein Concentration (M) = [A280 - (A650 x CF280)] / εprotein

    • Dye Concentration (M) = A650 / εdye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CF280 is the A280 correction factor for the NIR-641 dye (~0.04)[6].

    • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).

    • εdye is the molar extinction coefficient of the NIR-641 dye at 650 nm (~250,000 M-1cm-1)[6][8].

For most applications, a DOL of 2-7 is desirable for antibodies. A high DOL can sometimes lead to fluorescence quenching or reduced antibody-antigen binding affinity[4].

Application Example: In Vivo Tumor Imaging

NIR-641 labeled antibodies are powerful tools for non-invasive in vivo imaging of tumors that overexpress specific surface antigens[4][9]. The long-wavelength emission of the dye allows for deep tissue penetration and high signal-to-noise ratios[1].

Workflow for In Vivo Imaging
  • Animal Model: Establish a tumor xenograft model in immunocompromised mice by subcutaneously injecting cancer cells that overexpress the target antigen.

  • Injection of Labeled Antibody: Once tumors are established, intravenously inject the NIR-641 labeled antibody into the mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate filters for NIR-641 (excitation ~640 nm, emission ~680 nm).

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the targeting specificity and biodistribution of the labeled antibody.

Biological Pathway: Receptor-Mediated Endocytosis of Labeled Antibody

Upon binding to its target receptor on the cancer cell surface, the NIR-641 labeled antibody-receptor complex is often internalized via receptor-mediated endocytosis[10]. This process can be visualized to study receptor trafficking and the fate of the therapeutic antibody.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antibody NIR-641 Labeled Antibody Receptor Target Receptor Antibody->Receptor Binding Complex Antibody-Receptor Complex Receptor->Complex Pit Clathrin-Coated Pit Complex->Pit Recruitment of Clathrin Vesicle Clathrin-Coated Vesicle Pit->Vesicle Internalization Endosome Early Endosome Vesicle->Endosome Uncoating Recycling Recycling to Membrane Endosome->Recycling Lysosome Degradation in Lysosome Endosome->Lysosome

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Low protein concentration- Inactive NHS ester- Incorrect buffer pH- Presence of amine-containing buffers- Concentrate the protein solution.- Use freshly prepared dye stock solution.- Ensure the reaction pH is between 8.0-8.5.- Remove any interfering buffer components.
High Degree of Labeling (DOL) - Excessive molar ratio of dye to protein- Reduce the amount of NIR-641 NHS ester used in the labeling reaction.
Precipitation of Labeled Protein - High DOL leading to aggregation- Decrease the DOL.- Perform labeling at a lower protein concentration.
No or Weak Fluorescent Signal - Low DOL- Photobleaching of the dye- Optimize the labeling reaction to increase the DOL.- Protect the labeled conjugate from light during storage and handling.

These application notes and protocols provide a comprehensive guide for the successful labeling of biomolecules with the this compound labeling kit and their application in sensitive detection and imaging methodologies.

References

Application Notes and Protocols for NIR-641 N-succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and utilization of NIR-641 N-succinimidyl ester (NHS ester) for the fluorescent labeling of proteins, antibodies, and other biomolecules. Adherence to these guidelines is crucial for ensuring the stability of the dye and achieving optimal and reproducible labeling results for applications in research and drug development.

Product Information and Storage

This compound is a reactive, near-infrared fluorescent dye designed for the covalent labeling of primary and secondary amines on biomolecules. The NHS ester group reacts with nucleophilic amines to form a stable amide bond.

Chemical Properties:

PropertyValue
CAS Number 190714-26-2
Molecular Formula C₃₇H₄₄ClN₃O₄
Molecular Weight 630.22 g/mol [1]

Storage and Handling:

Proper storage and handling are critical to maintain the reactivity of NIR-641 NHS ester. The compound is susceptible to hydrolysis, especially in the presence of moisture.

FormStorage ConditionShelf-LifeHandling Precautions
Solid Powder Store at -20°C to -80°C, desiccated and protected from light.[2]Up to one year when stored correctly.[2]Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]
Stock Solution in Anhydrous DMSO or DMF Store at -20°C in small, single-use aliquots, desiccated and protected from light.1-2 months.[]Use high-quality, anhydrous solvents. Avoid repeated freeze-thaw cycles.[2]
Aqueous Solution Not recommended for storage.Should be used immediately after preparation.NHS esters hydrolyze rapidly in aqueous solutions.[3][5]

Safety Precautions:

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling NIR-641 NHS ester.[6] Work in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water.

Experimental Protocols

Preparation of Stock Solution
  • Bring the vial of solid NIR-641 NHS ester to room temperature before opening.

  • Add a small volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol provides a general guideline for labeling proteins with NIR-641 NHS ester. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4). The protein solution should be free of stabilizers like BSA.

  • NIR-641 NHS ester stock solution (10 mg/mL in anhydrous DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5.

  • Purification column (e.g., Sephadex G-25) or dialysis membrane.

  • Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4.

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer. A common approach is to add 1/10th volume of 1 M sodium bicarbonate solution.

  • Labeling Reaction:

    • Slowly add the calculated amount of NIR-641 NHS ester stock solution to the protein solution while gently stirring or vortexing. A typical starting molar excess of dye to protein is 10:1 to 15:1.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]

  • Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[6]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis against an appropriate buffer (e.g., PBS).[7]

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (approximately 640 nm for NIR-641).

Optimized Dye-to-Protein Ratios (General Guidance):

BiomoleculeRecommended Starting Molar Ratio (Dye:Protein)Expected Degree of Labeling (DOL)
IgG Antibody 10:1 - 15:1[6]2 - 5
Peptides 1:1 - 5:11
Other Proteins 5:1 - 20:1Varies
Storage of Labeled Conjugates

Store the purified NIR-641 labeled protein conjugates in a suitable buffer at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[1] Protect from light to prevent photobleaching. Avoid repeated freeze-thaw cycles.

Application: In Vitro Cell Imaging

This protocol outlines a general workflow for using a NIR-641 labeled antibody for immunofluorescence imaging of cells.

G cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Culture cells on coverslips fixation Fix cells (e.g., with 4% PFA) cell_culture->fixation permeabilization Permeabilize cells (e.g., with Triton X-100) fixation->permeabilization blocking Block with serum permeabilization->blocking primary_ab Incubate with primary antibody blocking->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with NIR-641 labeled secondary antibody wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 mounting Mount coverslips wash2->mounting microscopy Image with fluorescence microscope (NIR channel) mounting->microscopy

Experimental workflow for immunofluorescence cell imaging.

Application: Probing Signaling Pathways

NIR-641 labeled molecules can be used to study signaling pathways in various contexts, such as cancer biology. For example, a NIR-641 labeled antibody targeting a receptor tyrosine kinase (RTK) can be used to visualize receptor activation and subsequent downstream signaling, such as the PI3K/AKT pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds pi3k PI3K rtk->pi3k Activates nir_ab NIR-641 Labeled Antibody nir_ab->rtk Targets pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 p_akt p-AKT (Active) pip3->p_akt Recruits & Activates AKT akt AKT akt->p_akt p_gsk3b p-GSK3β (Inactive) p_akt->p_gsk3b Inhibits GSK3β gsk3b GSK3β gsk3b->p_gsk3b beta_catenin β-catenin p_gsk3b->beta_catenin Stabilizes transcription Gene Transcription (Proliferation, Survival) beta_catenin->transcription

Probing the PI3K/AKT/GSK3β/β-catenin signaling pathway.

In this example, the NIR-641 labeled antibody allows for the visualization and quantification of the RTK on the cell surface. This can be correlated with the activation state of downstream effectors like AKT and GSK3β, providing insights into the signaling cascade's activity in response to stimuli or therapeutic interventions.

References

Application Notes and Protocols: NIR-641 N-succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-641 N-succinimidyl (NHS) ester is a reactive fluorescent dye used for the covalent labeling of biomolecules.[1][2] As a near-infrared (NIR) fluorophore, it offers significant advantages for in vivo imaging and other applications where deep tissue penetration and minimal autofluorescence are required.[3][4] The NHS ester functional group specifically reacts with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[2][5] This document provides detailed information on the solubility of NIR-641 N-succinimidyl ester in common organic solvents, along with comprehensive protocols for its use in biomolecule labeling.

Solubility Data

The following table summarizes recommended stock solution concentrations for amine-reactive NHS esters in DMSO and DMF based on established protocols. These concentrations are readily achievable and suitable for most labeling applications.

SolventRecommended Stock ConcentrationNotes
Anhydrous DMSO2–5 mM or 10 mg/mLDMSO is a common solvent for NHS esters.[1][2][9] Ensure it is anhydrous to prevent hydrolysis of the dye.[6][7] The final concentration of DMSO in the reaction mixture should generally not exceed 10%.[2]
Anhydrous DMF2–5 mM or 10 mg/mLAmine-free DMF is a preferred solvent.[9] Like DMSO, it must be anhydrous.[7] Solutions in DMF can be stored at -20°C for short periods.[7][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or anhydrous, amine-free dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]

  • Prepare the stock solution immediately before use.[2][8]

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or 2-5 mM).

  • Vortex the vial vigorously to ensure the dye is completely dissolved.[8]

Protocol 2: Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies. Optimization may be required for specific proteins and desired degrees of labeling.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)[2][9]

  • This compound stock solution (from Protocol 1)

  • Reaction buffer (0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5)[2][9]

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[2]

  • Purification column (e.g., gel filtration or desalting column)[1][2]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer.[2] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester and should be avoided.[6]

  • pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer. This slightly alkaline pH is optimal for the reaction as it deprotonates the primary amines, making them more nucleophilic.[1][2][9]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A molar excess of the NHS ester is typically used.[9]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Protect the reaction from light.[2][8]

  • Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM.[2] This will react with any excess NHS ester.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column.[1][2] Elute the labeled protein with an appropriate buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubate (Room Temp, 1-4h or 4°C overnight) prep_protein->reaction prep_dye Prepare NIR-641 NHS Ester Stock Solution (in DMSO/DMF) prep_dye->reaction quench Quench Reaction (Optional, with Tris/Glycine) reaction->quench purify Purify Labeled Protein (Gel Filtration) quench->purify final_product Purified NIR-641 Labeled Protein purify->final_product reaction_pathway protein Protein with Primary Amine (R-NH2) intermediate Tetrahedral Intermediate protein->intermediate + nhs_ester NIR-641 NHS Ester nhs_ester->intermediate amide_bond Stable Amide Bond (NIR-641-NH-R) intermediate->amide_bond forms byproduct N-hydroxysuccinimide (Leaving Group) intermediate->byproduct releases

References

Application Notes and Protocols for In Vivo Cell Tracking Using a Near-Infrared N-Succinimidyl Ester Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track cells in a living organism over time is a critical tool in numerous fields of biological research and therapeutic development, including immunology, oncology, stem cell therapy, and regenerative medicine. Near-infrared (NIR) fluorescent dyes offer significant advantages for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration compared to visible light fluorophores.[1][2][3] N-succinimidyl (NHS) ester functionalized dyes are an effective class of probes for this application. These dyes covalently bind to free primary amines on cell surface and intracellular proteins, forming stable amide bonds that allow for long-term tracking of labeled cells and their progeny.[4][5]

This document provides detailed application notes and a comprehensive protocol for labeling cells with a representative NIR N-succinimidyl ester dye for the purpose of in vivo cell tracking. While the user specified "NIR-641," a dye with that exact designation is not commonly found in commercial inventories. Therefore, we will use AZDye 660 NHS Ester , a spectrally similar and well-characterized dye, as a practical example for these protocols.

Dye Characteristics

The selection of a fluorescent dye is critical for successful in vivo imaging. Key parameters include the excitation and emission wavelengths, which should fall within the NIR window (typically 650-900 nm) to minimize tissue interference.[1][2] The molar extinction coefficient and quantum yield determine the brightness of the dye, while its solubility and stability are crucial for reproducible labeling.

Table 1: Quantitative Data for Representative NIR Dye (AZDye 660 NHS Ester)

PropertyValueReference
Excitation Maximum (λex)662 nm[6]
Emission Maximum (λem)690 nm[6]
Molar Extinction Coefficient250,000 cm⁻¹M⁻¹[6]
Molecular Weight1089.16 g/mol [6]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[6]
ReactivityPrimary Amines[6]
SolubilityWater, DMSO, DMF[6]

Mechanism of Labeling

NIR N-succinimidyl esters label cells by forming a covalent amide bond with primary amine groups found on proteins, predominantly on lysine (B10760008) residues and the N-terminus. This reaction, a nucleophilic acyl substitution, is highly efficient at a slightly basic pH (8.0-8.5) and results in a stable, irreversible linkage. Once the dye enters the cell, it reacts with abundant intracellular proteins, effectively trapping the fluorescent signal within the cell.

G Mechanism of NHS Ester Dye Labeling cluster_reactants Reactants cluster_product Product NIR_Dye NIR Dye-NHS Ester Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) NIR_Dye->Labeled_Protein Covalent Bond Formation NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) NIR_Dye->NHS_Leaving_Group Release Protein Cellular Protein (with Primary Amine, -NH2) Protein->Labeled_Protein

Mechanism of NHS Ester Dye Labeling

Experimental Protocols

This section provides a detailed methodology for labeling live cells with a NIR NHS ester dye for subsequent in vivo tracking studies. Optimization of dye concentration and incubation time may be necessary depending on the cell type.

Materials Required
  • Cells of interest in single-cell suspension

  • NIR NHS Ester Dye (e.g., AZDye 660 NHS Ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺ free

  • Complete cell culture medium (e.g., RPMI + 10% Fetal Bovine Serum (FBS))

  • Sterile conical tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Flow cytometer for quality control

Protocol: Cell Labeling
  • Preparation of Dye Stock Solution:

    • Allow the vial of NIR NHS ester dye to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving 1 mg of the dye in the appropriate volume of anhydrous DMSO (for AZDye 660 NHS Ester with MW ~1089, this is approximately 92 µL).

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be stored at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. Ensure cell viability is >95% as determined by Trypan Blue exclusion or a similar method.

    • Count the cells and centrifuge the required number (e.g., 10-50 million cells) at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with 10 mL of sterile PBS. Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in sterile PBS at a concentration of 10-20 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Prepare a working solution of the dye by diluting the 10 mM stock solution in PBS. The final labeling concentration typically ranges from 1 to 10 µM. It is highly recommended to perform a titration to find the optimal concentration that yields bright staining with minimal toxicity.

    • Example: To achieve a final concentration of 5 µM for 1 mL of cell suspension, add 0.5 µL of the 10 mM stock solution to 1 mL of PBS.

    • Add the dye working solution to the cell suspension. Mix immediately by gentle vortexing or inversion.

    • Incubate the cells for 15-20 minutes at 37°C, protected from light. Agitate the tube gently every 5 minutes to ensure uniform labeling.

  • Washing and Cell Recovery:

    • To quench the labeling reaction, add at least 5 volumes of complete culture medium (containing FBS or other proteins) to the cell suspension.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete culture medium.

    • Wash the cells two more times with complete culture medium to remove any unbound dye.

    • After the final wash, resuspend the cells in an appropriate buffer (e.g., sterile PBS or saline) at the desired concentration for in vivo injection.

Quality Control
  • Labeling Efficiency: Assess the labeling efficiency and uniformity by flow cytometry. Labeled cells should show a significant increase in fluorescence intensity in the appropriate channel (e.g., APC or Cy5 channel for AZDye 660) compared to an unlabeled control population.

  • Cell Viability: Perform a viability assay (e.g., Propidium Iodide or 7-AAD staining followed by flow cytometry) to ensure that the labeling procedure did not significantly impact cell health. Viability should remain high (>90%).

  • Cell Function: If the cell type has a specific function (e.g., T-cell activation, stem cell differentiation), it is advisable to perform an in vitro functional assay to confirm that the labeling process has not altered the cells' biological activity.

G Experimental Workflow for Cell Tracking Harvest 1. Harvest & Wash Cells Label 2. Incubate with NIR NHS Ester Dye Harvest->Label Quench 3. Quench & Wash (Complete Medium) Label->Quench QC 4. Quality Control (Flow Cytometry) Quench->QC QC->Label Optimize Labeling Inject 5. Resuspend & Inject into Animal Model QC->Inject Viable & Bright Cells Image 6. In Vivo NIR Fluorescence Imaging Inject->Image Analyze 7. Data Analysis: Cell Localization & Quantification Image->Analyze

Experimental Workflow for Cell Tracking

Application Notes

Advantages of NIR NHS Ester Dyes for In Vivo Tracking
  • High Signal-to-Noise Ratio: The NIR spectral window minimizes interference from tissue autofluorescence, leading to clearer images and higher sensitivity.[1][2][7]

  • Deep Tissue Penetration: NIR light can penetrate several centimeters into tissue, allowing for the visualization of cells in deep-seated organs.[1][2]

  • Stable Labeling: The covalent amide bond formed is highly stable, ensuring that the dye is well-retained within the cells for long-term studies.[4][5]

  • Proliferation Tracking: As cells divide, the dye is distributed equally among daughter cells. This progressive halving of fluorescence intensity can be used to track cell proliferation by flow cytometry.[3]

Limitations and Considerations
  • Dye Dilution: While useful for tracking proliferation, the dilution of the dye with each cell division can lead to a loss of signal over time, potentially limiting the duration of tracking for rapidly dividing cells.[3]

  • Potential Toxicity: High concentrations of NHS ester dyes can be toxic to some cell types. It is crucial to titrate the dye concentration to find the lowest effective dose that provides a bright signal without compromising cell viability or function.

  • Labeling Uniformity: The labeling procedure primarily targets amine groups. While generally uniform, variations in protein expression on the cell surface could potentially lead to minor heterogeneity in labeling intensity.

  • Background Signal: While significantly reduced in the NIR range, some background can still arise from the animal's diet. It is recommended to use a chlorophyll-free diet for several days prior to and during the imaging study to minimize background fluorescence from the gastrointestinal tract.

Troubleshooting
  • Low Fluorescence Signal:

    • Increase the dye concentration or incubation time.

    • Ensure the dye stock solution has been stored correctly to prevent hydrolysis.

    • Check that the pH of the labeling buffer is within the optimal range (8.0-8.5).

  • High Cell Death:

    • Decrease the dye concentration or incubation time.

    • Ensure all washing steps are performed gently to minimize mechanical stress on the cells.

    • Confirm the quality of the anhydrous DMSO used for the stock solution.

  • High Background in Imaging:

    • Ensure thorough washing of cells after labeling to remove all unbound dye.

    • Switch the animal model to a chlorophyll-free diet.

Conclusion

The use of near-infrared N-succinimidyl ester dyes provides a robust and highly sensitive method for labeling and tracking cells in vivo. The covalent and stable nature of the label, combined with the superior imaging properties of the NIR window, allows researchers to non-invasively monitor cell fate, migration, and proliferation in real-time. By following the detailed protocols and considering the practical notes provided, scientists and drug development professionals can effectively implement this powerful technique to gain deeper insights into complex biological processes within a living organism.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with NIR-641 N-succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low labeling efficiency when using NIR-641 N-succinimidyl (NHS) ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My labeling efficiency is very low. What are the most common causes?

Low labeling efficiency with NIR-641 NHS ester is a frequent issue that can stem from several factors. The most common culprits fall into four categories: suboptimal reaction conditions (especially pH), incompatible buffers, poor reagent quality or handling, and protein-specific characteristics. A systematic evaluation of each of these areas is the most effective way to identify and resolve the problem.

Q2: How critical is pH for the labeling reaction, and what is the optimal range?

The pH of the reaction is the most critical factor for successful labeling.[1] The reaction between the NIR-641 NHS ester and a primary amine is highly pH-dependent, involving a delicate balance between two competing processes:

  • Amine Reactivity: The primary amine on the protein (e.g., the ε-amino group of lysine) must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine, it exists in a protonated, non-reactive state (-NH3+).[2][3][4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis (reaction with water), which renders the dye inactive. The rate of this competing reaction increases significantly at higher pH values.[2][5][6]

The optimal pH for labeling is therefore a compromise, typically falling within the 8.3 to 8.5 range .[1][3] This pH is high enough to ensure a sufficient concentration of reactive amines while minimizing the rate of dye hydrolysis.

Parameter Recommended ConditionRationale
Reaction pH 8.3 - 8.5Balances efficient amine reactivity with minimal NHS ester hydrolysis.[3]
Protein Concentration 1 - 10 mg/mLHigher concentrations increase the likelihood of successful labeling over the competing hydrolysis reaction.[1]
Molar Excess of Dye 8x - 25xA starting point for optimization; ensures the dye is not the limiting reagent. The ideal ratio depends on the protein and desired Degree of Labeling (DOL).
Incubation Time 1 - 4 hours at Room Temp. OR Overnight at 4°CRoom temperature offers a faster reaction, while 4°C minimizes hydrolysis and can be beneficial for sensitive proteins.[2][7]
Solvent for Dye Anhydrous DMSO or DMFNHS esters are moisture-sensitive and require a non-aqueous, amine-free solvent for the stock solution.[2][7]
Q3: Which reaction buffers should I use, and which should I avoid?

The choice of buffer is critical, as components can interfere with the reaction. Buffers containing primary amines, such as Tris, are not recommended because they will compete with the target protein, significantly reducing labeling efficiency.[1][2]

Recommended BuffersIncompatible Buffers & Components
0.1 M Sodium Bicarbonate (pH 8.3-8.5)Tris (e.g., Tris-HCl)[1][2]
0.1 M Sodium Phosphate (pH 8.3-8.5)[1]Glycine
Borate Buffer (pH 8.3-8.5)[2]Ammonium salts (e.g., Ammonium Sulfate)
HEPES (pH 7.2-7.5, less optimal but usable)Azide (can interfere with some downstream applications, but does not affect the labeling reaction itself)
Protein stabilizers like BSA or gelatin[8]

Action: If your protein is in an incompatible buffer, perform a buffer exchange using methods like dialysis or a desalting column before starting the labeling procedure.[2]

Q4: How can I prevent the degradation of my NIR-641 NHS ester?

NHS esters are sensitive to moisture.[2] Improper handling and storage are common sources of reagent failure.

  • Storage: Store the solid NIR-641 NHS ester at -20°C, protected from light and moisture (desiccated).[2][9]

  • Solvent: Use only high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the dye stock solution.[2][7] Degraded DMF can contain amine impurities that will react with the NHS ester.[1]

  • Preparation: Prepare the dye stock solution immediately before use.[2] Do not store the dye in an aqueous solution, as it will hydrolyze rapidly.[2][8] If you prepare a stock in anhydrous DMSO, it may be stored at -20°C for up to a month, but freshness is always preferred.[8]

Q5: How do I purify the labeled conjugate and determine the labeling efficiency?

After the reaction, it is essential to remove any unreacted, hydrolyzed dye.

  • Purification: The most common method for purifying labeled proteins is gel filtration using a desalting column (e.g., Sephadex).[8] Dialysis can also be used.[2] These methods separate the large, labeled protein from the small, unreacted dye molecules.

  • Determining Efficiency (Degree of Labeling - DOL): The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry.[8]

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum for NIR-641 (approx. 640-644 nm).

    • Calculate the DOL using the following formula:

      DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

      Where:

      • A_max is the absorbance at the dye's maximum wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the NIR-641 dye at its A_max.

      • CF is the Correction Factor (A_280 of the dye / A_max of the dye). This value is specific to the dye and corrects for its absorbance at 280 nm.

Key Experimental Protocols & Visualizations

General Protocol for Antibody Labeling with NIR-641 NHS Ester

This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required for different proteins or desired outcomes.[7]

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • NIR-641 N-succinimidyl ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification: Desalting column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Antibody:

    • Adjust the antibody concentration to 2-5 mg/mL.[8]

    • If the antibody is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into the Reaction Buffer.

  • Prepare the Dye Solution:

    • Allow the vial of NIR-641 NHS ester to warm to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO to create a 10 mM stock solution.[8]

  • Perform the Labeling Reaction:

    • Calculate the volume of dye stock needed for the desired molar excess (e.g., a 15:1 dye-to-antibody ratio is a common starting point).

    • While gently stirring or vortexing the antibody solution, add the dye stock dropwise.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purify the Conjugate:

    • While the reaction is incubating, equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.[8]

    • Collect the colored fraction, which contains the labeled antibody.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and the A_max of NIR-641.

    • Calculate the Degree of Labeling (DOL) and protein concentration as described in Q5.

Diagrams and Workflows

Chemical Reaction Pathway

cluster_reactants Reactants cluster_products Products NIR_Dye NIR-641 NHS Ester NIR_Dye->p1 Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->p1 Labeled_Protein NIR-641-Protein (Stable Amide Bond) NHS_Byproduct N-hydroxysuccinimide (Byproduct) p1->p2 Reaction (pH 8.3-8.5) p2->Labeled_Protein p2->NHS_Byproduct

Caption: Reaction of NIR-641 NHS ester with a protein's primary amine.

Experimental Workflow for Protein Labeling

A 1. Prepare Protein (Buffer Exchange) C 3. Perform Labeling Reaction (1 hr, Room Temp) A->C B 2. Prepare Dye Stock (Anhydrous DMSO) B->C D 4. Purify Conjugate (Desalting Column) C->D E 5. Characterize (Calculate DOL) D->E F Store Labeled Protein (-20°C, Protected from Light) E->F

Caption: A standard workflow for labeling, purifying, and characterizing a protein.

Troubleshooting Logic Flowchart

Start Low Labeling Efficiency? Check_pH Is pH 8.3 - 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer  Yes Adjust_pH Adjust pH to 8.3 Use fresh buffer Check_pH->Adjust_pH No   Check_Reagent Reagent fresh? Stored correctly? Check_Buffer->Check_Reagent  Yes Buffer_Exchange Buffer exchange to Bicarbonate or Phosphate Check_Buffer->Buffer_Exchange No   Check_Concentration Protein > 1 mg/mL? Molar Ratio > 8x? Check_Reagent->Check_Concentration  Yes Use_New_Reagent Use fresh dye vial Use anhydrous DMSO Check_Reagent->Use_New_Reagent No   Optimize_Concentration Increase protein conc. Optimize dye:protein ratio Check_Concentration->Optimize_Concentration No   Success Problem Likely Solved Check_Concentration->Success  Yes Adjust_pH->Success Buffer_Exchange->Success Use_New_Reagent->Success Optimize_Concentration->Success

References

Optimizing NIR-641 N-succinimidyl Ester Conjugations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their NIR-641 N-succinimidyl ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein?

The optimal pH range for the reaction between an N-succinimidyl (NHS) ester and a primary amine on a protein is typically between 7.2 and 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal.[2][3][4] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction.[1][3][5]

Q2: What buffers are recommended for this conjugation reaction?

It is crucial to use a buffer that does not contain primary amines.[1][2] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range.[2][6] A commonly used and recommended buffer is 0.1 M sodium bicarbonate at pH 8.3.[1][3]

Q3: Which buffers should I absolutely avoid?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[1][2] These buffers will compete with the primary amines on your target protein for reaction with the this compound, leading to significantly reduced labeling efficiency.[1][2] However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[2][6]

Q4: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[2][6] To overcome this, first dissolve the this compound in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous protein solution.[2][3][7] It is critical to use high-quality, amine-free solvents.[2][3]

Q5: How do I stop the conjugation reaction?

The reaction can be stopped by adding a small molecule with a primary amine to consume the excess NHS ester. A common quenching buffer is 1 M Tris-HCl, pH 8.0 or a glycine solution.[1][2][6]

Q6: How do I remove the unconjugated NIR-641 dye after the reaction?

Unconjugated dye and reaction byproducts can be removed using methods that separate molecules based on size. Common techniques include desalting columns (gel filtration) or dialysis against a suitable buffer, such as PBS.[1][8][9]

Troubleshooting Guide

Problem: Low Labeling Efficiency or No Labeling

This is a frequent issue that can arise from several factors related to the reaction conditions or the reagents themselves.

Potential Cause Recommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1] For many proteins, a pH of 8.3 is a good starting point.[3]
Amine-Containing Buffers Ensure your protein solution and reaction buffer are free from primary amines like Tris or glycine.[1][2] If necessary, perform a buffer exchange into a recommended buffer (e.g., PBS or sodium bicarbonate) via dialysis or a desalting column before starting the conjugation.[10]
Hydrolysis of NIR-641 NHS Ester Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1] Avoid introducing water into the stock solution. Consider performing the reaction at 4°C overnight to minimize hydrolysis, although this may require a longer incubation time.[1]
Low Protein Concentration Low protein concentrations can favor the competing hydrolysis reaction.[1] It is recommended to use a protein concentration of at least 2 mg/mL.[1] If your protein is dilute, a higher molar excess of the NHS ester may be required.[10][11]
Inaccessible Primary Amines The primary amines (N-terminus and lysine (B10760008) residues) on your protein may be sterically hindered or buried within the protein's structure.[1] While difficult to address without protein engineering, you can try slightly denaturing conditions if your protein can tolerate it and refold, though this is a more advanced and risky approach.
Poor Quality Reagents Use high-quality, anhydrous DMSO or amine-free DMF.[2][3] Ensure the this compound has been stored properly to prevent degradation.

Quantitative Data Summary

NHS Ester Stability vs. pH and Temperature

The stability of the N-succinimidyl ester is highly dependent on pH and temperature, with hydrolysis being a competing reaction. The half-life of the ester decreases as pH and temperature increase.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6][12]
8.0Room Temperature~1 hour[12]
8.6410 minutes[6][12]
Recommended Molar Excess of NIR-641 NHS Ester to Protein

The optimal molar ratio of NHS ester to protein is empirical and should be optimized for each specific system. The following are general starting recommendations based on protein concentration.

Protein ConcentrationRecommended Molar Excess (Dye:Protein)
> 5 mg/mL5-10 fold[11]
1-5 mg/mL10-20 fold[10][11]
< 1 mg/mL20-50 fold[11]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1]

    • If the protein is in a buffer containing amines, perform a buffer exchange into the reaction buffer.[10]

  • Prepare the NIR-641 NHS Ester Solution:

    • Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]

  • Perform the Labeling Reaction:

    • Add the calculated amount of the dissolved NIR-641 NHS ester to the protein solution while gently vortexing. A common starting point is an 8- to 20-fold molar excess of the ester to the protein.[1][3]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][3][6]

  • Quench the Reaction:

    • (Optional but recommended) Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes to stop the reaction.[12]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[7][13]

Protocol for Determining the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for NIR-641 (approximately 641 nm, Amax).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where CF is the correction factor for the dye's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration using the Beer-Lambert law:

    • Dye Concentration (M) = Amax / εdye

    • Where εdye is the molar extinction coefficient of NIR-641 at its Amax.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) mix Mix Protein and NHS Ester prep_protein->mix prep_dye Prepare NIR-641 NHS Ester in Anhydrous DMSO/DMF prep_dye->mix incubate Incubate (1-4h RT or O/N 4°C) mix->incubate quench Quench with Tris or Glycine (Optional) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze (Calculate DOL) purify->analyze troubleshooting_guide start Low or No Labeling Efficiency check_buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? start->check_buffer check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer No check_hydrolysis Was NHS ester prepared fresh in anhydrous solvent? check_ph->check_hydrolysis Yes solution_ph Adjust pH of Reaction Buffer check_ph->solution_ph No check_concentration Is protein concentration > 2 mg/mL? check_hydrolysis->check_concentration Yes solution_hydrolysis Re-prepare NHS Ester and Repeat Reaction check_hydrolysis->solution_hydrolysis No solution_concentration Concentrate Protein or Increase Molar Excess of NHS Ester check_concentration->solution_concentration No end_ok Labeling Successful check_concentration->end_ok Yes solution_buffer->start solution_ph->start solution_hydrolysis->start solution_concentration->start

References

How to reduce background fluorescence with NIR-641 N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using NIR-641 N-succinimidyl ester for labeling and imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: NIR-641 N-succinimidyl (NHS) ester is a reactive fluorescent dye that emits light in the near-infrared (NIR) spectrum. The NHS ester group allows for the covalent labeling of primary amines (-NH2), which are abundantly found on proteins and other biomolecules. This makes it a valuable tool for fluorescently tagging antibodies, proteins, and other molecules for use in various applications, including immunofluorescence, western blotting, and in vivo imaging.

Q2: What are the primary causes of high background fluorescence in experiments using NIR-641 NHS ester?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Biological samples often contain endogenous molecules like collagen, elastin, and lipofuscin that fluoresce naturally, contributing to the background signal.[1]

  • Non-Specific Binding: The NIR-641 dye or the labeled molecule (e.g., an antibody) may bind to unintended targets within the sample due to hydrophobic or ionic interactions.

  • Excess Unbound Dye: Insufficient removal of unbound NIR-641 NHS ester after the labeling reaction can lead to a generalized high background.

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components and induce autofluorescence.[1]

  • Suboptimal Reagent Concentrations: Using too high a concentration of the NIR-641 labeled antibody can increase non-specific binding and background.

Q3: What buffer conditions are recommended for labeling with NIR-641 NHS ester?

A3: For optimal labeling, a buffer with a pH between 8.3 and 8.5 is recommended.[2] This slightly alkaline condition is necessary to ensure that the primary amine groups on the target molecule are deprotonated and available to react with the NHS ester. Commonly used buffers include sodium bicarbonate and borate (B1201080) buffers. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.[1]

Q4: How can I remove excess, unbound NIR-641 NHS ester after the conjugation reaction?

A4: To ensure that the background fluorescence from unbound dye is minimized, it is essential to purify the labeled conjugate. Common methods for purification include:

  • Gel Filtration Chromatography: This method separates molecules based on size, effectively removing the smaller, unbound dye molecules from the larger, labeled protein.

  • Dialysis: Dialyzing the sample against an appropriate buffer will allow the small, unbound dye molecules to diffuse out, leaving the purified conjugate behind.

  • Spin Columns: For smaller sample volumes, spin columns with an appropriate molecular weight cutoff can be used to separate the labeled protein from the free dye.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.

Problem 1: High Autofluorescence from the Biological Sample
Potential Cause Suggested Solution
Endogenous fluorophores (e.g., collagen, lipofuscin) in the tissue or cells.[1]Include an unstained control sample to assess the baseline level of autofluorescence. Consider using a spectral unmixing approach if your imaging system supports it. For tissues, perfusion with PBS before fixation can help remove red blood cells, which can be a source of autofluorescence.[1]
Aldehyde-based fixation (e.g., formaldehyde, glutaraldehyde) inducing fluorescence.[1]Optimize fixation: Use the lowest effective concentration of the fixative and the shortest necessary incubation time. Consider alternative fixatives like cold methanol (B129727) or acetone, but validate their compatibility with your target antigen.
Lipofuscin accumulation in aged tissues.Treat samples with a quenching agent like Sudan Black B . Be aware that Sudan Black B may have its own fluorescence in the far-red channel, so it's important to check for spectral compatibility with NIR-641.
Problem 2: High Background Due to Non-Specific Binding
Potential Cause Suggested Solution
Inadequate blocking of non-specific binding sites.Optimize your blocking step: Use an appropriate blocking buffer for your application. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk (for Western blotting), or commercially available blocking solutions specifically designed for NIR applications. Ensure you incubate for a sufficient amount of time (e.g., 1 hour at room temperature).
The NIR-641 dye itself is binding non-specifically.Increase the stringency of your washes: Add a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer to help disrupt weak, non-specific interactions. Increase the number and duration of your wash steps.
The concentration of the labeled antibody is too high.Titrate your antibody: Perform a dilution series of your NIR-641 labeled antibody to determine the optimal concentration that provides a strong specific signal with a low background.

Data Presentation

Table 1: Comparison of Blocking Buffers for Near-Infrared (NIR) Western Blotting

The following table summarizes the performance of different blocking buffers in reducing background for NIR western blotting, based on publicly available data. While not specific to NIR-641, these findings provide a general guideline for selecting an appropriate blocking agent.

Blocking Buffer Signal Intensity Background Notes
Odyssey Blocking Buffer (PBS) StrongLowGenerally provides a good signal-to-noise ratio.[3][4]
Odyssey Blocking Buffer (TBS) Moderate to StrongLowA good alternative to PBS-based blockers, especially for phosphorylated targets.[3][4]
Casein StrongLow to ModerateCan sometimes result in non-specific bands.[3][4]
Non-fat Dry Milk (5% in TBS) WeakerHigherCan increase background, particularly in the 700 nm channel, and may interfere with the detection of certain targets.[3][4]
Bovine Serum Albumin (BSA) VariableModerate to HighCan sometimes lead to higher background in NIR applications.[5]

Disclaimer: The optimal blocking buffer is antibody and sample-dependent and should be empirically determined.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).

    • The recommended protein concentration is typically 2-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing stabilizers like Tris or glycine.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NIR-641 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • Add the NIR-641 NHS ester stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye using gel filtration, dialysis, or a spin column with an appropriate molecular weight cutoff.

    • Elute or dialyze against a suitable storage buffer, such as PBS.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of NIR-641 (approximately 641 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Protocol 2: General Workflow for Immunofluorescence Staining
  • Sample Preparation:

    • Culture cells on coverslips or prepare tissue sections.

  • Fixation:

    • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the samples three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the samples with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.

    • Wash the samples three times with PBS.

  • Blocking:

    • Incubate the samples in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the samples three times with PBS containing 0.1% Tween 20.

  • Secondary Antibody Incubation (using NIR-641 labeled secondary antibody):

    • Dilute the NIR-641 labeled secondary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the samples three times with PBS containing 0.1% Tween 20, protected from light.

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the samples using a fluorescence microscope equipped with the appropriate filters for NIR-641.

Mandatory Visualization

NHS_Ester_Reaction Protein Protein (-NH2) invis1 Protein->invis1 NIR641 NIR-641 NHS Ester NIR641->invis1 Conjugate NIR-641 Labeled Protein NHS_byproduct N-hydroxysuccinimide (byproduct) invis1->Conjugate pH 8.3-8.5 Amine-free buffer invis1->NHS_byproduct

Caption: Covalent bond formation between NIR-641 NHS ester and a primary amine on a protein.

Immunofluorescence_Workflow start Sample Preparation (Cells or Tissue) fixation Fixation (e.g., 4% PFA) start->fixation wash1 Wash fixation->wash1 permeabilization Permeabilization (e.g., Triton X-100) wash2 Wash permeabilization->wash2 blocking Blocking (e.g., BSA) primary_ab Primary Antibody Incubation blocking->primary_ab wash3 Wash primary_ab->wash3 secondary_ab NIR-641 Secondary Antibody Incubation wash4 Wash secondary_ab->wash4 wash1->permeabilization wash2->blocking wash3->secondary_ab mounting Mounting & Imaging wash4->mounting end Data Analysis mounting->end

References

NIR-641 N-succinimidyl ester precipitation issues during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with NIR-641 N-succinimidyl (NHS) ester during biomolecule labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NIR-641 NHS ester solution precipitated after adding it to my aqueous reaction buffer. What is the cause and how can I prevent this?

A: Precipitation of the NIR-641 NHS ester upon addition to an aqueous buffer is a common issue and is primarily due to the hydrophobic nature of the dye and its low solubility in aqueous solutions. The NHS ester is typically dissolved in an organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. When this concentrated organic solution is added to the aqueous reaction buffer, the dye can crash out of solution if its concentration exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Reduce the final concentration of the organic solvent: The final concentration of DMSO or DMF in the reaction mixture should ideally be below 10%. If a higher concentration of the dye stock is needed, consider preparing a more concentrated protein solution to maintain a low final solvent percentage.

  • Slowly add the dye to the protein solution: Instead of adding the dye solution all at once, add it dropwise to the protein solution while gently vortexing or stirring. This allows for more gradual mixing and can prevent localized high concentrations of the dye that lead to precipitation.

  • Optimize the protein concentration: A higher protein concentration (1-10 mg/mL) can sometimes help to keep the hydrophobic dye in solution and favors the labeling reaction over hydrolysis.[1]

Q2: I observed precipitation after the labeling reaction was complete or during the purification step. What could be the reason?

A: Post-labeling precipitation is often a result of over-labeling the protein. The addition of multiple hydrophobic NIR-641 dye molecules can significantly increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[2]

Troubleshooting Steps:

  • Reduce the molar excess of the NIR-641 NHS ester: The optimal molar ratio of dye to protein is empirical and should be determined for each specific protein. Start with a lower molar excess (e.g., 5-10 fold) and gradually increase it to achieve the desired degree of labeling without causing precipitation.

  • Monitor the degree of labeling (DOL): After the labeling reaction, determine the DOL to correlate the extent of labeling with the onset of precipitation. This will help in optimizing the molar excess for future experiments.

  • Consider a different purification method: If precipitation occurs during dialysis or column chromatography, the buffer composition of the purification step may need to be optimized. Ensure the buffer has an appropriate pH and ionic strength to maintain the solubility of the labeled protein.

Q3: My labeling efficiency is low, and I'm concerned that increasing the dye concentration will cause precipitation. How can I improve the labeling efficiency without risking precipitation?

A: Low labeling efficiency can be due to several factors, including suboptimal reaction conditions and hydrolysis of the NHS ester. Addressing these issues can improve your results without needing to increase the dye concentration to a point where precipitation becomes a problem.

Troubleshooting Steps:

  • Verify the pH of the reaction buffer: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester is significantly increased. Use a freshly prepared buffer and verify its pH.

  • Use an amine-free buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, leading to low labeling efficiency. Use buffers like phosphate (B84403), bicarbonate, or borate.[3]

  • Prepare fresh dye solution: NIR-641 NHS ester is sensitive to moisture. Always use high-quality anhydrous DMSO or DMF to prepare the stock solution immediately before use. Do not store the dye in solution for extended periods.[4]

  • Optimize reaction time and temperature: The labeling reaction can be performed for 1-4 hours at room temperature or overnight at 4°C.[1] For proteins that are sensitive to precipitation, performing the reaction at 4°C for a longer duration might be beneficial.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for NIR-641 NHS Ester Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is a balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point.[5][6]
Temperature 4°C to 25°C (Room Temp)1-4 hours at room temperature or overnight at 4°C. Lower temperatures can minimize hydrolysis and protein aggregation.[1]
Molar Excess of Dye 5 to 20-foldThis is empirical and depends on the protein concentration and desired degree of labeling. Start with a lower ratio to avoid precipitation.[7]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency and help solubilize the hydrophobic dye.[1]
Organic Solvent (DMSO/DMF) < 10% of final volumeKeep the concentration of the organic solvent low to prevent precipitation of the dye.[1]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[8]
8.04°C1 hour[9]
8.64°C10 minutes[8][9]

Experimental Protocols

Protocol 1: General Protein Labeling with NIR-641 NHS Ester

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5).

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.[1]

  • NIR-641 NHS Ester Stock Solution Preparation:

    • Allow the vial of NIR-641 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NIR-641 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the NIR-641 NHS ester stock solution to achieve the desired molar excess.

    • While gently vortexing the protein solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unconjugated dye and byproducts using a desalting column, gel filtration chromatography, or dialysis.

    • The purified, labeled protein is ready for downstream applications. Store at 4°C for short-term and -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) add_dye Add Dye to Protein Solution (Dropwise with mixing) protein_prep->add_dye dye_prep Prepare NIR-641 NHS Ester Stock Solution in Anhydrous DMSO dye_prep->add_dye incubation Incubate (1-4h at RT or overnight at 4°C) add_dye->incubation quench Quench Reaction (Optional) (e.g., Tris buffer) incubation->quench purify Purify Labeled Protein (e.g., Desalting column) quench->purify storage Store Labeled Protein (4°C or -20°C) purify->storage

Caption: Experimental workflow for protein labeling with NIR-641 NHS ester.

troubleshooting_precipitation cluster_time Timing of Precipitation cluster_cause Likely Cause cluster_solution Solution start Precipitation Observed during_addition During addition of NIR-641 NHS ester solution start->during_addition post_reaction After reaction or during purification start->post_reaction low_solubility Low aqueous solubility of the dye during_addition->low_solubility over_labeling Over-labeling of the protein (Increased hydrophobicity) post_reaction->over_labeling solution_solubility Decrease final organic solvent % Add dye slowly Increase protein concentration low_solubility->solution_solubility solution_overlabeling Decrease molar excess of dye Optimize reaction time/temp Monitor Degree of Labeling (DOL) over_labeling->solution_overlabeling

Caption: Troubleshooting guide for NIR-641 NHS ester precipitation.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-NIR-641 (Stable Amide Bond) protein->labeled_protein nir641 NIR-641-NHS Ester nir641->labeled_protein conditions pH 7.2-8.5 Amine-free buffer conditions->labeled_protein nhs N-hydroxysuccinimide (Byproduct) labeled_protein->nhs

Caption: Chemical reaction of NIR-641 NHS ester with a primary amine.

References

Solving solubility problems with NIR-641 N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing NIR-641 N-succinimidyl (NHS) ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is NIR-641 N-succinimidyl ester and what is it used for?

A1: this compound is a near-infrared fluorescent dye with a reactive NHS ester group.[1][2] This reactive group allows for the covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The resulting fluorescently labeled molecules are commonly used in various bio-imaging and bio-analytical applications.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is sparingly soluble in water and should be dissolved in anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3] It is crucial to use high-purity, amine-free solvents to prevent the degradation of the NHS ester.

Q3: How should I store the solid this compound and its stock solutions?

A3: The solid, powdered form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C for several weeks. To minimize degradation from moisture, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the optimal pH for the labeling reaction with this compound?

A4: The labeling reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[3] A common starting point is a buffer with a pH of 8.3. At lower pH values, the primary amines are protonated and less reactive, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.

Q5: Which buffers should I use for the labeling reaction?

A5: It is essential to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer, adjusted to the optimal pH range of 7.2-8.5.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal after labeling Inefficient labeling reaction - Verify pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. - Check for competing amines: Make sure your buffer and sample are free of amine-containing substances (e.g., Tris, glycine, ammonium (B1175870) salts). - Increase dye concentration: Use a higher molar excess of the NIR-641 NHS ester to your target molecule. - Extend reaction time: Increase the incubation time to allow for more complete labeling.
Hydrolysis of NIR-641 NHS ester - Use anhydrous solvents: Prepare the stock solution in high-purity, anhydrous DMSO or DMF. - Prepare fresh stock solution: If the stock solution is old or has been exposed to moisture, prepare a fresh one. - Work quickly: Add the dissolved NHS ester to the reaction mixture immediately after preparation.
Degradation of the dye - Protect from light: NIR dyes are sensitive to photobleaching. Keep the dye and all reaction steps protected from light.
Precipitation of the dye during the labeling reaction Poor solubility of the dye in the reaction buffer - Increase the percentage of organic solvent: While keeping the final concentration of the organic solvent low (typically <10%) to avoid denaturation of proteins, a slight increase may help with solubility. - Vortex thoroughly: Ensure the dye stock solution is well-mixed before adding it to the reaction buffer.
High background fluorescence Excess, unreacted dye - Purify the labeled conjugate: Use appropriate purification methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or precipitation to remove unreacted dye.
Non-specific binding of the dye - Optimize blocking steps: If used in an immunoassay, ensure adequate blocking of non-specific binding sites.

Data Presentation

Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureApproximate Half-life
7.04°C4-5 hours
8.04°C~1 hour
8.64°C~10 minutes

This data is for general NHS esters and serves as a guideline. The exact hydrolysis rate may vary for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous, high-purity DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).

  • Vortex the vial thoroughly until the dye is completely dissolved.

  • For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture.

Protocol 2: General Procedure for Labeling Proteins with this compound

  • Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (a common starting point is a 10- to 20-fold molar excess).

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM).

  • Purify the labeled protein from the unreacted dye using a desalting column, dialysis, or other appropriate chromatographic methods.

Visualizations

G Troubleshooting Workflow for Low Labeling Efficiency start Low Labeling Efficiency Observed check_ph Verify Reaction Buffer pH (Optimal: 7.2-8.5) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_bad pH is Incorrect check_ph->ph_bad No check_amines Check for Competing Amines (e.g., Tris, Glycine) ph_ok->check_amines adjust_ph Adjust pH of Buffer ph_bad->adjust_ph adjust_ph->check_ph amines_ok No Competing Amines check_amines->amines_ok No amines_bad Competing Amines Present check_amines->amines_bad Yes check_dye Assess Dye Quality and Handling amines_ok->check_dye change_buffer Switch to Amine-Free Buffer amines_bad->change_buffer change_buffer->start dye_ok Dye is Fresh and Handled Properly check_dye->dye_ok Yes dye_bad Dye May Be Hydrolyzed check_dye->dye_bad No optimize Optimize Reaction Conditions: - Increase Dye:Protein Ratio - Extend Incubation Time dye_ok->optimize new_dye Use Fresh, Anhydrous Stock Solution dye_bad->new_dye new_dye->start end Successful Labeling optimize->end G Experimental Workflow for Protein Labeling prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 8.3) reaction 3. Mix Protein and Dye Solutions (10-20x Molar Excess of Dye) prep_protein->reaction prep_dye 2. Prepare Fresh NIR-641 NHS Ester Stock in Anhydrous DMSO prep_dye->reaction incubation 4. Incubate for 1-2 hours at Room Temperature (in dark) reaction->incubation quench 5. (Optional) Quench Reaction with Tris Buffer incubation->quench purification 6. Purify Labeled Protein (e.g., Desalting Column) incubation->purification If not quenching quench->purification analysis 7. Characterize Conjugate (e.g., Spectroscopy) purification->analysis

References

Technical Support Center: Prevention of NIR-641 N-succinimidyl ester Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching when using the near-infrared (NIR) fluorescent dye, NIR-641 N-succinimidyl ester. Our goal is to help you acquire high-quality, reliable, and reproducible fluorescence data in your experiments.

Frequently Asked Questions (FAQs)

Q1: My NIR-641 signal is fading rapidly during fluorescence microscopy. What is causing this, and how can I prevent it?

A1: Rapid signal loss, known as photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For indodicarbocyanine dyes like NIR-641, this process is often mediated by the dye's interaction with molecular oxygen in its excited triplet state, leading to the formation of non-fluorescent products. To minimize photobleaching, a multi-pronged approach is recommended, focusing on optimizing imaging parameters and using protective chemical agents in your imaging media.

Q2: What are the primary strategies to minimize photobleaching of NIR-641?

A2: There are two main strategies to combat photobleaching:

  • Optimization of Imaging Parameters: This involves adjusting your microscope settings to deliver the minimum amount of light necessary to obtain a high-quality image.[1][2][3]

  • Control of the Chemical Environment: This involves the use of antifade reagents in your mounting or imaging media to quench reactive oxygen species (ROS) or the excited triplet state of the dye.

Q3: Which antifade reagents are recommended for use with NIR cyanine (B1664457) dyes like NIR-641?

A3: Several antifade reagents have proven effective for cyanine dyes. Commercially available mounting media often contain proprietary antifade cocktails. For live-cell imaging, common additives include Trolox, a water-soluble vitamin E analog, and n-propyl gallate.[4][5] It is important to note that some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), may not be compatible with cyanine dyes and can reduce their fluorescence intensity.

Q4: How does the choice of imaging buffer affect the photostability of NIR-641?

A4: The composition of the imaging buffer can significantly impact dye stability. The pH of the buffer can influence the dye's quantum yield and photostability. Additionally, the presence of oxygen scavengers or triplet state quenchers in the buffer is crucial for preventing photobleaching, especially in live-cell imaging.

Q5: Can I use the same antifade reagents for both fixed and live-cell imaging?

A5: Not always. Many commercial antifade mounting media are designed for fixed samples and may be toxic to live cells. For live-cell imaging, it is essential to use reagents that are cell-permeable and non-toxic at the effective concentrations, such as Trolox.[5]

Troubleshooting Guides

Problem 1: Rapid Loss of Fluorescence Signal
Potential Cause Troubleshooting Steps Rationale
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters if available.[1]The rate of photobleaching is directly proportional to the intensity of the excitation light.[2]
Prolonged Exposure Time Minimize the duration of exposure to the excitation light. Use sensitive detectors and increase camera binning where possible to shorten acquisition times.[1]The total number of photons a fluorophore can emit before photobleaching is finite.
High Oxygen Concentration in Imaging Media For live-cell imaging, consider using an oxygen scavenging system in your buffer (e.g., glucose oxidase/catalase). For fixed cells, use a commercial antifade mounting medium.Molecular oxygen is a primary mediator of photobleaching for many fluorophores, including cyanine dyes.
Inherent Photostability of the Dye While NIR-641 is a robust dye, if photobleaching is severe and cannot be mitigated, consider using a more photostable alternative in a similar spectral range if your experimental design allows.Different fluorophores have varying intrinsic photostabilities.
Problem 2: Low Initial Fluorescence Signal
Potential Cause Troubleshooting Steps Rationale
Inefficient Labeling Ensure optimal conditions for the NHS ester conjugation reaction (pH 8.0-8.5). Verify the purity and concentration of your protein or antibody before labeling. Perform a titration of the dye-to-protein ratio.Incomplete labeling will result in a lower fluorescence signal.
Suboptimal Imaging Buffer pH Check and adjust the pH of your imaging buffer. The optimal pH for many cyanine dyes is slightly basic.The fluorescence quantum yield of cyanine dyes can be pH-dependent.
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of NIR-641 (Excitation/Emission maxima are typically around 640-650 nm / 660-670 nm).Mismatched filters will lead to inefficient excitation and/or detection of the emitted fluorescence.

Quantitative Data

Fluorophore Excitation Max (nm) Emission Max (nm) Fluorescence Quantum Yield Relative Photostability Reference
Indodicarbocyanine (C5)~646~6650.4 in methanolModerate[6]
Alexa Fluor 6476506680.33 in PBSHigh[7]
Cy5649670~0.28Moderate
Heptamethine Cyanine Dyes649-815668-8170.01-0.33 in various solventsGenerally more photostable than ICG[8]

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with Antifade Mounting Medium
  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining with NIR-641 Conjugate:

    • Prepare the desired concentration of your NIR-641-labeled antibody or molecule in a suitable blocking buffer (e.g., PBS with 1% BSA).

    • Incubate the sample with the staining solution for the optimized duration and temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound conjugate.

  • Mounting with Antifade Reagent:

    • Carefully remove the final PBS wash.

    • Add a drop of a commercial antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Gold) onto the cells.

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Allow the mounting medium to cure according to the manufacturer's instructions (if applicable).

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

Protocol 2: Live-Cell Imaging with Trolox to Reduce Photobleaching
  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.

    • Perform any necessary treatments or transfections.

  • Staining with NIR-641 Conjugate:

    • Incubate the live cells with the NIR-641 conjugate in an appropriate cell culture medium or imaging buffer for the desired time.

    • Gently wash the cells with fresh, pre-warmed imaging buffer to remove unbound conjugate.

  • Preparation of Antifade Imaging Medium:

    • Prepare a fresh imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS).

    • Prepare a stock solution of Trolox (e.g., 100 mM in ethanol).[5]

    • Dilute the Trolox stock solution into the imaging medium to a final concentration of 0.1-1 mM immediately before use.[5] The optimal concentration may need to be determined empirically for your specific cell type.

  • Image Acquisition:

    • Replace the medium in the imaging dish with the freshly prepared Trolox-containing imaging medium.

    • Incubate for a short period (e.g., 15-30 minutes) to allow the Trolox to permeate the cells.

    • Proceed with image acquisition, using the lowest possible excitation power and exposure time.

Visualizations

photobleaching_pathway Simplified Jablonski Diagram of Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Product (Non-fluorescent) S1->Bleached Direct Photochemistry T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Reaction with Dye

Caption: A simplified diagram illustrating the primary pathways leading to photobleaching of a fluorophore.

troubleshooting_workflow Troubleshooting Workflow for NIR-641 Photobleaching start Rapid Signal Fading Observed q1 Are you using the lowest possible excitation power? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the exposure time minimized? a1_yes->q2 s1 Reduce laser/lamp intensity. Use ND filters. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using an antifade reagent? a2_yes->q3 s2 Use sensitive detectors. Increase camera binning. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Photostability a3_yes->end s3 Incorporate Trolox (live cells) or commercial antifade mountant (fixed cells). a3_no->s3 s3->end

Caption: A decision-making workflow to systematically troubleshoot and mitigate photobleaching issues.

References

Technical Support Center: Removing Unconjugated NIR-641 N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unconjugated NIR-641 N-succinimidyl (NHS) ester following a labeling reaction. Efficient removal of free dye is critical for accurate downstream applications and quantification.

Troubleshooting Guides

The most common methods for purifying your NIR-641-conjugated molecule rely on the size difference between the labeled protein (large) and the free NHS ester dye (small).[1] Below is a comparison of the most effective techniques.

Method Principle Advantages Disadvantages Typical Protein Recovery
Size Exclusion Chromatography (SEC) / Desalting Columns Separates molecules based on size. Larger conjugated proteins elute first, while smaller, unconjugated dye molecules are retarded in the porous resin.[2][3]Fast, convenient, and highly effective for small to medium sample volumes.[1] Pre-packed spin columns are widely available.[4]Potential for sample dilution. Column can be overloaded, leading to incomplete dye removal.[1]>95% (biomolecule dependent)
Dialysis Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The larger conjugate is retained while the small, free dye diffuses out into a large volume of buffer.[1]Handles large sample volumes well. Minimal sample loss if performed correctly. Does not dilute the sample.Time-consuming (can take hours to overnight).[1] Requires large volumes of buffer.[5]High, but some protein loss can occur due to adherence to surfaces.[5]
Ultrafiltration (Spin Concentrators) Uses centrifugal force to pass buffer and small molecules (free dye) through a membrane with a specific MWCO, while retaining the larger, conjugated protein.[6][7]Can simultaneously concentrate the sample and remove free dye. Relatively fast.Free dye can sometimes stick to the filter membrane.[8] May require multiple wash cycles for complete removal.[6]Generally high, but can be protein-dependent.

Experimental Protocols

Protocol 1: Purification using a Spin Desalting Column (Size Exclusion Chromatography)

This method is ideal for rapid cleanup of small-scale labeling reactions (up to 2.5 mL).[9]

Materials:

  • Pre-packed spin desalting column (e.g., Sephadex™ G-25 based, with an appropriate MWCO for your protein).[4][9]

  • Reaction mixture containing your NIR-641 labeled protein.

  • Purification buffer (e.g., PBS, pH 7.4).

  • Microcentrifuge and collection tubes.[7]

Methodology:

  • Prepare the Column: Remove the bottom cap of the spin column and loosen the top cap. Place it in a collection tube. Centrifuge at 1,000 - 1,500 x g for 1-2 minutes to remove the storage buffer.[1][7]

  • Equilibrate: Discard the storage buffer. Place the column in a new collection tube. Add 300-500 µL of your purification buffer to the top of the resin and centrifuge again at 1,000 - 1,500 x g for 2 minutes. Repeat this equilibration step 2-3 times.[1]

  • Load Sample: Discard the equilibration buffer and place the column into a final, clean collection tube. Slowly apply the entire labeling reaction mixture to the center of the resin bed.[1]

  • Elute Conjugate: Centrifuge the column at 1,000 - 1,500 x g for 2-3 minutes.[1][7] The purified, labeled protein will be in the collection tube. The unconjugated NIR-641 dye will remain in the resin.

  • Storage: Store the purified conjugate protected from light at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.[10]

G cluster_prep Column Preparation cluster_load Sample Processing cluster_result Outcome prep1 Remove Storage Buffer (Centrifuge 1-2 min) prep2 Equilibrate with Buffer (Centrifuge 2 min) prep1->prep2 prep3 Repeat Equilibration (2-3 times) prep2->prep3 load1 Load Reaction Mixture to Resin prep3->load1 load2 Elute Conjugate (Centrifuge 2-3 min) load1->load2 res1 Purified Conjugate (in Collection Tube) load2->res1 res2 Free NIR-641 Dye (in Column Resin) load2->res2

Protocol 2: Purification using Dialysis

This method is suitable for larger sample volumes where time is less critical.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for an IgG antibody).[5]

  • Reaction mixture containing your NIR-641 labeled protein.

  • Large beaker (to hold >200x the sample volume).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.[5]

Methodology:

  • Prepare Dialysis Unit: Pre-wet the dialysis tubing/cassette in the dialysis buffer as per the manufacturer's instructions.

  • Load Sample: Carefully load your labeling reaction mixture into the dialysis tubing/cassette and seal securely, ensuring no leaks.[5]

  • Perform Dialysis: Place the sealed unit into a beaker containing a volume of dialysis buffer that is at least 200 times your sample volume.[1] Add a stir bar and place the beaker on a stir plate at a low speed. Conduct the dialysis at 4°C to maintain protein stability.[5]

  • Buffer Exchange: Allow dialysis to proceed for at least 2 hours. Discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer.[1]

  • Repeat: Repeat the buffer change at least two more times. For complete removal of the free dye, an overnight dialysis step is recommended.[1]

  • Recover Sample: Carefully remove the dialysis unit from the buffer. Using a pipette, transfer the purified conjugate from the unit into a clean storage tube.

  • Storage: Store the purified conjugate under the same conditions as described in Protocol 1.

G start Load Sample into Dialysis Unit dialyze Place in Buffer (≥200x Volume) Stir at 4°C for ≥2 hours start->dialyze change_buffer Change Dialysis Buffer dialyze->change_buffer repeat_loop Repeat Buffer Change (≥2 more times) change_buffer->repeat_loop repeat_loop->change_buffer  for each cycle overnight Optional: Overnight Dialysis repeat_loop->overnight recover Recover Purified Conjugate repeat_loop->recover overnight->recover

Frequently Asked Questions (FAQs)

Q1: My purified sample still contains free dye. What went wrong?

This is a common issue and can be caused by several factors:

  • Column Overload (SEC): Applying too much sample volume or protein mass to a desalting column can exceed its capacity, leading to incomplete separation.[1] Consult the manufacturer's guidelines for your specific column.

  • Insufficient Dialysis: The duration of dialysis or the number of buffer changes may have been insufficient. An overnight dialysis step with at least three buffer changes is recommended for thorough removal.[1]

  • Incorrect MWCO: Ensure the molecular weight cut-off of your dialysis membrane or ultrafiltration device is appropriate. It should be small enough to retain your protein conjugate but large enough to allow the free NIR-641 dye (MW ≈ 629 Da) to pass through.[11]

  • Hydrophobic Interactions: Some dyes can non-covalently associate with proteins or stick to purification media and filters.[8] This can make complete removal challenging.

Q2: How do I choose the best purification method for my experiment?

The best method depends on your specific needs:

  • For speed and convenience with small volumes: Spin desalting columns are ideal.[1]

  • For large sample volumes or dilute proteins: Dialysis is often the preferred method as it avoids further dilution of the sample.[1][5]

  • To concentrate your sample while purifying: Ultrafiltration (spin concentrators) is the most efficient choice.

Q3: My protein has precipitated after purification. How can I prevent this?

Protein precipitation or aggregation can occur due to several factors:

  • Over-labeling: Adding too many hydrophobic dye molecules can alter the protein's net charge and solubility, leading to aggregation.[12] Try reducing the molar excess of the NIR-641 NHS ester in your labeling reaction.

  • Buffer Conditions: The pH or ionic strength of the purification buffer may not be optimal for your protein's stability. Ensure you are using a buffer that is known to be suitable for your specific protein.

  • Protein Instability: If the protein is inherently unstable, aggregation can be a problem. Consider adding stabilizers like BSA (1-10 mg/mL) to the final purified conjugate, especially if the final concentration is low (<1 mg/ml).[10]

Q4: Can I reuse my desalting column?

It is generally not recommended. Most pre-packed spin columns and dye removal resins are intended for single use only to avoid cross-contamination and ensure optimal performance.[10]

Q5: What buffer should I use for purification?

An amine-free buffer such as Phosphate-Buffered Saline (PBS) is a standard and effective choice for both size exclusion chromatography and dialysis.[13] The pH should be within a range that ensures the stability of your protein, typically between 6.5 and 8.5.[10] Avoid buffers containing primary amines, like Tris, as they can potentially react with any remaining unquenched NHS ester.[12]

G

References

Technical Support Center: Non-specific Binding of NIR-641 N-succinimidyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues with NIR-641 N-succinimidyl (NHS) ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of NIR-641 NHS ester conjugates?

A1: Non-specific binding refers to the adherence of the NIR-641 conjugate to surfaces or molecules other than the intended target. This can be caused by various factors, including hydrophobic interactions, electrostatic interactions, and aggregation of the conjugate.[1] The result is high background fluorescence, which can obscure the specific signal from the target and reduce the signal-to-noise ratio of the experiment.[2][3][4]

Q2: What are the primary causes of high non-specific binding with NIR-641 conjugates?

A2: The primary causes include:

  • Hydrophobicity of the Dye: NIR dyes, including cyanine (B1664457) dyes like NIR-641, can be hydrophobic and tend to interact non-specifically with hydrophobic surfaces and proteins.

  • High Dye-to-Protein (D/P) Ratio: Over-labeling a protein with NIR-641 can increase the overall hydrophobicity of the conjugate and lead to aggregation, both of which contribute to non-specific binding.[5][6]

  • Presence of Unconjugated Dye: Free, unconjugated NIR-641 NHS ester or its hydrolyzed byproducts in the conjugate solution can bind non-specifically to surfaces.[1]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on the substrate (e.g., cell culture plate, tissue section) can lead to high background.[3][7][8]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffers used during the staining and washing steps can influence non-specific interactions.[9]

Q3: How can I reduce non-specific binding of my NIR-641 conjugate?

A3: Several strategies can be employed:

  • Optimize the Dye-to-Protein Ratio: Perform trial conjugations with varying molar ratios of NIR-641 NHS ester to your protein to find the optimal balance between signal intensity and non-specific binding.[10]

  • Purify the Conjugate: It is crucial to remove unconjugated dye after the labeling reaction using methods like size-exclusion chromatography (e.g., desalting columns) or dialysis.[1][11][12][13][14]

  • Use Effective Blocking Agents: Pre-incubate your sample with a blocking agent such as Bovine Serum Albumin (BSA) or a commercially available blocking buffer to saturate non-specific binding sites.[3][7][8]

  • Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the conjugate to remove unbound and weakly bound molecules. The inclusion of a mild non-ionic detergent (e.g., Tween-20) in the wash buffer can also be beneficial.[2][7]

  • Adjust Buffer Composition: Modifying the pH or increasing the salt concentration of your buffers can help to minimize electrostatic interactions that contribute to non-specific binding.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting high background and non-specific binding issues with your NIR-641 conjugates.

Problem: High Background Fluorescence
Possible Cause Troubleshooting Step Expected Outcome
Unconjugated Dye Present Purify the NIR-641 conjugate using a desalting column (size-exclusion chromatography) to remove free dye.A significant reduction in background fluorescence, as unbound dye is a major contributor to non-specific signal.
High Dye-to-Protein (D/P) Ratio Optimize the conjugation reaction by testing a range of molar excesses of NIR-641 NHS ester (e.g., 3:1, 6:1, 12:1 dye-to-protein).Identification of a D/P ratio that provides adequate signal without causing excessive non-specific binding due to increased hydrophobicity or aggregation.
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or the incubation time. Alternatively, try a different blocking agent (e.g., non-fat dry milk, fish gelatin, or a commercial blocker).[15]Saturation of non-specific binding sites on the substrate, leading to a lower background signal.
Inadequate Washing Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[2][7]More effective removal of unbound and weakly bound conjugate, resulting in a cleaner background.
Conjugate Aggregation Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and carefully collect the supernatant.Removal of large aggregates that can stick non-specifically to surfaces.

Quantitative Data Tables

Disclaimer: The following tables provide representative data for near-infrared dyes. The optimal conditions and expected values for your specific NIR-641 conjugate and experimental setup should be determined empirically.

Table 1: Example Signal-to-Background Ratios (SBR) for Different Blocking Agents

Blocking AgentConcentrationIncubation TimeExample SBR
Bovine Serum Albumin (BSA)1% (w/v)1 hour3.5
Bovine Serum Albumin (BSA)5% (w/v)1 hour5.2
Non-Fat Dry Milk5% (w/v)1 hour4.8
Commercial Blocking BufferManufacturer's Rec.1 hour>5.0
No BlockingN/AN/A1.2

Note: A signal-to-background ratio (SBR) greater than 1.5 is often considered desirable for target identification in fluorescence-guided surgery.[16]

Table 2: Effect of Dye-to-Protein (D/P) Ratio on Conjugate Performance

D/P Molar RatioRelative FluorescenceRelative Non-specific Binding
2:1LowVery Low
5:1MediumLow
10:1HighMedium
20:1Very HighHigh (potential for aggregation)[5]

Experimental Protocols

Protocol 1: Optimization of Antibody Conjugation with NIR-641 NHS Ester

This protocol provides a framework for determining the optimal dye-to-protein ratio for your antibody of interest.

  • Prepare the Antibody:

    • Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.[9] Buffers containing primary amines like Tris must be avoided.[10][11]

    • If the antibody is in a buffer containing interfering substances (e.g., Tris, glycine, or BSA), it must be purified first, for example, by buffer exchange using a desalting column.[11]

  • Prepare the NIR-641 NHS Ester Stock Solution:

    • Dissolve the NIR-641 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[11][17] This solution should be prepared fresh.

  • Perform the Conjugation Reaction:

    • Set up parallel reactions with different molar ratios of dye to antibody (e.g., 3:1, 6:1, 9:1, 12:1).[11]

    • Add the calculated volume of the NIR-641 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[11]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unconjugated dye and other reaction components using a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS).[11][12][13][14]

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of NIR-641 (approximately 641 nm).

    • Evaluate the performance of each conjugate in your application to identify the optimal D/P ratio that provides the best signal-to-noise.

Protocol 2: Step-by-Step Troubleshooting of High Background

This protocol outlines a systematic approach to diagnose and resolve high background issues in an immunofluorescence experiment.

  • Run Control Experiments:

    • Secondary Antibody Only Control: Incubate your sample with only the secondary antibody (if applicable) to check for its non-specific binding.

    • Unstained Control: Image an unstained sample to assess the level of autofluorescence from your cells or tissue.[4][8]

    • Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody, conjugated with NIR-641 at a similar D/P ratio, to assess non-specific binding of the antibody itself.

  • Optimize Blocking:

    • Prepare your standard blocking buffer (e.g., 1% BSA in PBS).

    • Prepare alternative blocking buffers: 5% BSA in PBS, 5% non-fat dry milk in PBS, and a commercial blocking buffer.

    • Treat parallel samples with each blocking buffer for at least 1 hour at room temperature.

    • Proceed with your standard staining protocol and compare the background levels.

  • Optimize Washing:

    • After the primary and secondary antibody incubations, divide your samples into two groups.

    • Group A (Standard Wash): Wash 3 times for 5 minutes each with PBS.

    • Group B (Stringent Wash): Wash 5 times for 10 minutes each with PBS containing 0.05% Tween-20.

    • Compare the signal and background in both groups.

  • Evaluate Conjugate Quality:

    • If high background persists, re-purify your NIR-641 conjugate using a desalting column to ensure the removal of all free dye.[11][12][13][14]

    • Consider preparing a new conjugate with a lower D/P ratio as described in Protocol 1.

Visualizations

Troubleshooting Workflow for Non-specific Binding

Caption: A troubleshooting workflow for addressing high non-specific binding of NIR-641 conjugates.

NHS Ester Conjugation and Purification Workflow

ConjugationWorkflow start Start: Antibody & NIR-641 NHS Ester prepare_ab Prepare Antibody (Amine-free buffer, pH 8.3) start->prepare_ab prepare_dye Prepare NIR-641 Stock (Anhydrous DMSO) start->prepare_dye conjugation Conjugation Reaction (1 hr, RT, dark) prepare_ab->conjugation prepare_dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (DOL, functional assay) purification->characterization end Purified & Characterized Conjugate characterization->end

Caption: The experimental workflow for conjugating an antibody with NIR-641 NHS ester and subsequent purification.

References

How to improve signal-to-noise ratio with NIR-641 N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NIR-641 N-succinimidyl (NHS) ester. The focus is on improving the signal-to-noise ratio (S/N) in fluorescence-based applications.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio is a common issue in fluorescence experiments, which can be caused by either a weak specific signal or high background fluorescence.

Problem Area 1: Low Signal Intensity

A weak or absent signal can prevent the detection of the target molecule. Below are common causes and solutions.

Q1: Why is my fluorescent signal weak or absent?

A1: Weak signal intensity can stem from several factors throughout the experimental workflow, from initial labeling to final detection. The primary causes include inefficient labeling of the target molecule, low concentration or poor performance of antibodies, and photobleaching of the fluorophore.[1]

Q2: How can I improve the efficiency of the labeling reaction?

A2: The reaction between the NIR-641 NHS ester and primary amines on your protein is pH-dependent and sensitive to buffer composition.[2][3]

  • Optimal pH: Ensure the reaction buffer pH is between 8.3 and 8.5 for efficient conjugation.[2] At lower pH, the amine groups are protonated and less reactive.[2]

  • Amine-Free Buffer: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[4][5] A sodium bicarbonate or phosphate (B84403) buffer is recommended.[2][4]

  • Reagent Stability: NHS esters are susceptible to hydrolysis in aqueous solutions.[5][6][7][8] Always prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[2][4][]

  • Molar Excess: Empirically determine the optimal molar ratio of NHS ester to your protein. A 5- to 20-fold molar excess is a common starting point.[6]

Q3: What should I do if I suspect my antibodies are the problem?

A3: Antibody performance is critical for signal generation in applications like fluorescent western blotting or immunofluorescence.

  • Antibody Titration: The concentration of both primary and secondary antibodies should be optimized.[1][10] High concentrations can lead to non-specific binding, while low concentrations will result in a weak signal.[10]

  • Validation: Confirm that your primary antibody is validated for the specific application.[10] The antibody must recognize the target protein in its experimental form (e.g., denatured for western blotting).[1]

  • Secondary Antibody Compatibility: Ensure the secondary antibody is specific to the host species and isotype of the primary antibody.[1]

Q4: How can I prevent photobleaching of the NIR-641 dye?

A4: Photobleaching, the irreversible photodegradation of a fluorophore, can significantly reduce signal intensity.[11]

  • Minimize Light Exposure: Protect the labeled samples from light whenever possible.

  • Use Antifade Reagents: Employ commercially available antifade mounting media for microscopy applications.

  • Reduce Excitation Light: Lower the intensity or duration of the excitation light source.[11] Recent studies suggest that co-illumination with a near-infrared laser during excitation can reduce photobleaching.[11][12][13][14]

Problem Area 2: High Background

High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.[1] Common sources include non-specific binding, autofluorescence, and unbound dye.[15][16]

Q1: What causes high background and non-specific binding?

A1: High background is often due to the fluorescent probe binding to components other than the intended target or to inherent fluorescence from the sample or materials.[15][16]

  • Non-Specific Antibody Binding: Inadequate blocking or using too high an antibody concentration can cause antibodies to bind non-specifically.[1]

  • Unbound Dye: Failure to remove all unbound NIR-641 NHS ester after the labeling reaction is a major source of background.[6][15]

  • Hydrophobic/Ionic Interactions: The dye or labeled molecule may adsorb to surfaces non-covalently.[6][17]

  • Autofluorescence: Biological samples, membranes (e.g., PVDF), and culture vessels can exhibit natural fluorescence.[10][15][18]

Q2: How can I optimize my blocking and washing steps to reduce background?

A2: Proper blocking and stringent washing are crucial for minimizing non-specific binding.

  • Blocking Buffer Optimization: No single blocking agent works for all experiments.[19] Test different blockers like Bovine Serum Albumin (BSA), non-fat milk, or specialized commercial blocking buffers to find the best one for your antibody-antigen pair.[19][20] Note that non-fat milk can sometimes increase background in the 700nm channel.[20]

  • Sufficient Washing: Increase the number or duration of wash steps after antibody incubations to remove unbound antibodies thoroughly.[16] Adding a surfactant like Tween 20 to the wash buffer can help reduce background.[20]

  • Membrane Choice: For western blotting, use low-fluorescence PVDF or nitrocellulose membranes.[10] It's good practice to scan an unused piece of the membrane to check for intrinsic autofluorescence.[10]

Q3: How do I ensure all unbound NIR-641 dye is removed after conjugation?

A3: Purification of the conjugate is a critical step.[6]

  • Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex) to effectively separate the larger labeled protein from the smaller, unbound dye molecules.[6]

  • Dialysis: Dialysis is another effective method for removing excess, non-reacted label.[6]

  • Quenching: The labeling reaction can be stopped by adding a small molecule with a primary amine, such as Tris or lysine (B10760008), to consume any remaining reactive NHS ester.[4]

Frequently Asked Questions (FAQs)

Q: What is an NHS ester and how does it label proteins? A: An N-hydroxysuccinimide (NHS) ester is a chemical group that reacts with primary amines (–NH₂), which are found at the N-terminus of proteins and on the side chain of lysine residues.[3][6] The reaction, called acylation, forms a stable covalent amide bond, effectively attaching the NIR-641 dye to the protein.[6][]

Q: What is the optimal pH for labeling with NIR-641 NHS ester? A: The optimal pH for the labeling reaction is between 8.3 and 8.5.[2] This pH ensures the primary amines on the protein are deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[2][7]

Q: How should I store the NIR-641 N-succinimidyl ester reagent? A: The reagent should be stored desiccated at -20°C, protected from light.[] To prevent hydrolysis from moisture, allow the vial to equilibrate to room temperature before opening.[5] For best results, aliquot the reagent into smaller, single-use amounts to avoid repeated freeze-thaw cycles.[]

Q: Can I use buffers like Tris or PBS for the labeling reaction? A: You should not use buffers containing primary amines like Tris.[4][5] If your protein is in a buffer like PBS, you can adjust the pH by adding a concentrated, amine-free buffer such as sodium bicarbonate to a final concentration of 0.1 M and a pH of ~8.3.[4]

Quantitative Data Summary

For reproducible results, key experimental parameters should be carefully controlled. The tables below provide recommended starting points for optimization.

Table 1: Recommended Parameters for NIR-641 NHS Ester Labeling Reaction

ParameterRecommended Value/ConditionRationale & Notes
Reaction pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis.[2][]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris).[2][4]
Molar Ratio 5- to 20-fold molar excess of dye to proteinShould be empirically optimized for your specific protein.[6]
Reaction Time 1 - 4 hours at Room TemperatureLonger times may increase hydrolysis of the NHS ester.[2][6]
Solvent for Dye Anhydrous DMSO or DMFPrepare fresh immediately before use to minimize hydrolysis.[2][4]

Table 2: Typical Antibody Dilutions for Fluorescent Western Blotting

Antibody TypeRecommended Starting DilutionRationale & Notes
Primary Antibody 1:200 - 1:5,000Highly dependent on antibody affinity and target abundance.[21] Always optimize via titration.[10]
Secondary Antibody 1:15,000NIR detection is very sensitive; higher dilutions often work well and reduce background.[19]

Experimental Protocols & Workflows

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating NIR-641 NHS ester to an IgG antibody. It should be optimized for other proteins.

Materials:

  • Protein (e.g., IgG) to be labeled

  • This compound

  • Anhydrous DMSO[4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[4]

  • Purification: Desalting column (e.g., Sephadex G-25)[4]

  • Storage Buffer: PBS, pH 7.4 with a stabilizer like BSA (optional)

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL.[4] Ensure the buffer is free of any amine-containing substances.[4]

  • Prepare Dye Stock Solution: Allow the vial of NIR-641 NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[4]

  • Perform Labeling Reaction: While vortexing the protein solution, slowly add the calculated volume of the dye stock solution to achieve the desired molar excess.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Purify the Conjugate: Equilibrate a desalting column with your desired storage buffer. Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.[6] Collect the colored fraction corresponding to the labeled protein.

  • Determine Degree of Labeling (Optional): Measure the absorbance of the conjugate at 280 nm (for protein) and ~640 nm (for NIR-641 dye) to calculate the concentration and dye-to-protein ratio.

  • Store Conjugate: Store the purified conjugate at 4°C, protected from light. Add sodium azide (B81097) for long-term storage if compatible with downstream applications.

Workflow Diagram: Fluorescent Western Blotting

Fluorescent_Western_Blot_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_blot Blotting & Probing cluster_detect Detection & Analysis p1 Protein Extraction p2 SDS-PAGE p1->p2 p3 Protein Transfer to Low-Fluorescence PVDF Membrane p2->p3 p4 Blocking (1 hr, e.g., Odyssey Blocking Buffer) p3->p4 p5 Primary Antibody Incubation (1-4 hr at RT or O/N at 4°C) p4->p5 p6 Washing (e.g., 4 x 5 min in PBS-T) p5->p6 p7 Secondary Antibody Incubation (NIR-641 Conjugate, 1 hr at RT) p6->p7 p8 Final Washing (e.g., 4 x 5 min in PBS-T) p7->p8 p9 Imaging (NIR Scanner, e.g., Odyssey) p8->p9 p10 Data Analysis (Quantification) p9->p10

Caption: Standard workflow for a near-infrared fluorescent western blot.

Diagram: NHS Ester Labeling Reaction Pathway

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Plus + Protein->Plus NIR_Dye NIR-641-NHS Ester NIR_Dye->Plus Conjugate Protein-NH-CO-NIR-641 (Stable Amide Bond) NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS + Plus->Conjugate pH 8.3-8.5

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

Diagram: Troubleshooting Logic for Poor S/N Ratio

Troubleshooting_SNR cluster_low_signal Low Signal Causes cluster_high_bg High Background Causes Start Problem: Poor Signal-to-Noise Ratio LS1 Inefficient Labeling? (Check pH, Buffer, Dye Freshness) Start->LS1 Is signal weak? HB1 Unbound Dye? (Improve Purification Step) Start->HB1 Is background high? LS2 Low Antibody Concentration? (Titrate Antibodies) LS1->LS2 LS3 Photobleaching? (Minimize Light Exposure) LS2->LS3 HB2 Non-Specific Binding? (Optimize Blocking/Washing) HB1->HB2 HB3 Autofluorescence? (Check Membrane/Sample) HB2->HB3

Caption: A logical guide for troubleshooting poor signal-to-noise ratio.

References

NIR-641 N-succinimidyl ester stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIR-641 N-succinimidyl (NHS) ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing our near-infrared dye for labeling proteins, antibodies, and other amine-containing biomolecules. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the stability of NIR-641 NHS ester in aqueous solutions?

A1: The stability of the N-succinimidyl ester is highly dependent on the pH of the aqueous solution. The primary competing reaction is the hydrolysis of the NHS ester, which renders the dye inactive for conjugation. The rate of hydrolysis increases significantly with higher pH.[1][2][3][4][5]

Q2: How should I store and handle NIR-641 NHS ester?

A2: NIR-641 NHS ester is sensitive to moisture.[4][6] It should be stored at -20°C, desiccated, and protected from light.[][8][9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[6][11][12] For optimal stability, we recommend preparing stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][13][14] Aqueous solutions of the NHS ester should be used immediately.[13]

Q3: What is the optimal pH for conjugating NIR-641 NHS ester to a protein?

A3: The optimal pH for the conjugation reaction is a compromise between maximizing the reactivity of primary amines on the target molecule and minimizing the hydrolysis of the NHS ester.[5] The recommended pH range for the reaction is typically 7.2 to 8.5.[1][2][] A pH of 8.3 is often a good starting point for many proteins.[5][13] At lower pH values, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.[2][5] At pH values above 8.5, the rate of hydrolysis increases significantly, which can lead to lower labeling efficiency.[2][5][13]

Q4: Which buffers are compatible with the NIR-641 NHS ester conjugation reaction?

A4: Amine-free buffers are essential for a successful conjugation reaction.[2][] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][2] Commonly used compatible buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate (B1201080) buffers.[1][13][14]

Troubleshooting Guides

Problem: Low or No Labeling Efficiency

If you are experiencing poor conjugation results, consider the following potential causes and solutions.

Potential Cause Recommended Solution Citation
Hydrolysis of NIR-641 NHS Ester Prepare the NIR-641 NHS ester solution in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[2][4][13]
Incorrect Buffer Composition Ensure your buffer is free of primary amines (e.g., Tris, glycine). If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS or sodium bicarbonate prior to labeling.[1][2]
Suboptimal pH Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5. A pH of 8.3 is a good starting point.[2][5][13]
Low Reactant Concentrations Low concentrations of the protein or NIR-641 NHS ester can reduce conjugation efficiency as the competing hydrolysis reaction becomes more prominent. If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[1][2]
Presence of Competing Nucleophiles Besides amine-containing buffers, other nucleophiles can react with the NHS ester. While primary amines are the most reactive, other groups like serine, threonine, and tyrosine have shown some reactivity. Ensure your protein solution is free from such contaminants.[15][16]
Problem: High Background or Non-Specific Staining

High background fluorescence often indicates the presence of unbound, hydrolyzed dye.

Potential Cause Recommended Solution Citation
Inefficient Removal of Unconjugated Dye It is crucial to remove all non-reacted NIR-641 NHS ester and its hydrolyzed by-product after the conjugation reaction. Use a desalting column (size-exclusion chromatography), dialysis, or another suitable chromatographic method for purification.[3]
Precipitation of the Dye Some non-sulfonated cyanine (B1664457) dyes have low aqueous solubility.[10] If the NIR-641 NHS ester precipitates out of solution, it can lead to non-specific binding. Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low (typically below 10%) to avoid both dye precipitation and protein denaturation.[4]

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

The following table summarizes the pH-dependent hydrolysis rate of N-hydroxysuccinimidyl esters. While this data is for general NHS esters, it provides a useful guideline for NIR-641 NHS ester.

pH Temperature Half-life of Hydrolysis Citation
7.00°C4-5 hours[1]
7.0Room Temperature~7 hours[6][11]
8.64°C10 minutes[1]
9.0Room TemperatureMinutes[6][11]
Table 2: Recommended Reaction Conditions for NIR-641 NHS Ester Conjugation
Parameter Recommendation Citation
Reaction pH 7.2 - 8.5 (start with 8.3)[1][][13]
Reaction Temperature Room temperature or 4°C[1][2]
Reaction Time 30 minutes to 4 hours at room temperature; can be extended to overnight at 4°C.[1][2][14]
Molar Excess of Dye 5- to 20-fold molar excess of NIR-641 NHS ester to the protein. The optimal ratio should be determined empirically.[3]
Protein Concentration ≥ 2 mg/mL[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with NIR-641 NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[13][17]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • The protein concentration should ideally be 2.5 mg/mL or higher.[17]

  • Prepare the NIR-641 NHS Ester Stock Solution:

    • Allow the vial of NIR-641 NHS ester to warm to room temperature before opening.[12]

    • Immediately before use, dissolve the NIR-641 NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[9][12][13]

  • Perform the Conjugation Reaction:

    • Add a calculated amount of the NIR-641 NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess of the dye is a good starting point.[3]

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[9][14]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][12]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Purify the Conjugate:

    • Remove the unconjugated dye and reaction by-products using a desalting column (e.g., Sephadex G-25), dialysis, or another chromatographic method.[3][13]

  • Store the Labeled Protein:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Adding a stabilizer like BSA and a bacteriostatic agent like sodium azide (B81097) is recommended for long-term storage.[9][17] Avoid repeated freeze-thaw cycles.[9]

Visualizations

Hydrolysis_vs_Aminolysis cluster_reaction NIR-641 NHS Ester in Aqueous Buffer cluster_products Reaction Pathways NIR_NHS NIR-641 NHS Ester (Reactive) Conjugate NIR-641-Protein Conjugate (Stable Amide Bond) NIR_NHS->Conjugate Aminolysis (Desired Reaction) + Protein-NH₂ (pH 7.2-8.5) Hydrolyzed_Dye Hydrolyzed NIR-641 (Inactive Carboxylate) NIR_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) + H₂O (Rate increases with pH)

Caption: Competing reaction pathways for NIR-641 NHS ester in an aqueous environment.

Conjugation_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Mix & Incubate (1 hr at RT or overnight at 4°C) A->C B 2. Prepare NIR-641 NHS Ester (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional) (Add Tris or Glycine) C->D E 5. Purify Conjugate (Desalting column/Dialysis) D->E F 6. Store Conjugate (4°C or -20°C) E->F

Caption: Standard experimental workflow for protein conjugation with NIR-641 NHS ester.

Troubleshooting_Tree Start Low Labeling Efficiency? Buffer_Check Is buffer amine-free (e.g., no Tris/Glycine)? Start->Buffer_Check pH_Check Is pH between 7.2-8.5? Buffer_Check->pH_Check Yes Sol_Buffer Solution: Perform buffer exchange. Buffer_Check->Sol_Buffer No Concentration_Check Are reactant concentrations adequate? pH_Check->Concentration_Check Yes Sol_pH Solution: Adjust pH of reaction buffer. pH_Check->Sol_pH No Storage_Check Was NHS ester stored properly and prepared fresh? Concentration_Check->Storage_Check Yes Sol_Conc Solution: Increase protein and/or dye concentration. Concentration_Check->Sol_Conc No Sol_Storage Solution: Use fresh dye stock and handle properly. Storage_Check->Sol_Storage No

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during N-hydroxysuccinimide (NHS) ester protein conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during NHS ester protein conjugation, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my conjugation efficiency consistently low?

Low conjugation efficiency is a frequent issue with several potential root causes. Below is a breakdown of the most common culprits and how to address them.

A. Suboptimal Reaction Conditions

The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.

  • Incorrect pH: The reaction of NHS esters with primary amines is strongly pH-dependent.[1][2] At low pH, the amine group is protonated and non-reactive.[1][2] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the conjugation reaction.[1][3] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[4][]

  • Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing conjugation efficiency.[4][6] It is crucial to use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[4]

  • Low Temperature: While reactions can be performed at 4°C to minimize hydrolysis, this also slows down the conjugation reaction rate.[4] Room temperature (20-25°C) for 1-4 hours is a common starting point.[1][7]

  • Low Reactant Concentration: Dilute protein solutions can lead to less efficient crosslinking due to the competing hydrolysis reaction.[3][4] If possible, increase the concentration of your protein and the molar excess of the NHS ester.[8]

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.[8]

  • Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.[6]

  • Optimize Temperature and Time: If hydrolysis is a concern, consider performing the reaction at 4°C overnight.[8] If the reaction is slow, a longer incubation at room temperature may be beneficial.[1][7]

  • Increase Reactant Concentrations: If feasible, concentrate your protein solution. Typical protein concentrations for labeling are between 1-10 mg/mL.[1][7]

B. Reagent Quality and Handling

The stability and quality of the NHS ester are critical for a successful conjugation.

  • Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze if exposed to water.[6][9] This is a primary reason for failed or inefficient conjugations.

  • Improper Storage: NHS esters should be stored desiccated at -20°C to prevent degradation.[6][10] Repeated freeze-thaw cycles should be avoided.[][10]

  • Solvent Quality: Many NHS esters are not water-soluble and must be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[4][11] The solvent must be of high quality and free of water.[11] Degraded DMF can contain amines that will react with the NHS ester.[1]

Troubleshooting Steps:

  • Proper Reagent Handling: Allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Use Anhydrous Solvents: Dissolve the NHS ester in high-quality, anhydrous DMSO or DMF immediately before use.[8][11] Do not store NHS esters in aqueous solutions.[6]

  • Aliquot Reagents: To avoid repeated freeze-thaw cycles, aliquot the solid NHS ester into single-use vials upon receipt.[11]

C. Protein-Specific Issues

The properties of the target protein can also influence conjugation efficiency.

  • Accessibility of Primary Amines: The N-terminus and the epsilon-amino group of lysine (B10760008) residues must be accessible on the protein's surface for the NHS ester to react.[8][12] Steric hindrance can prevent efficient labeling.

  • Protein Purity: Impurities in the protein sample can interfere with the conjugation reaction.[8]

Troubleshooting Steps:

  • Assess Amine Accessibility: If you suspect steric hindrance, you can try using a crosslinker with a longer spacer arm.[12]

  • Ensure Protein Purity: Verify the purity of your protein using methods like SDS-PAGE. If necessary, further purify your protein before conjugation.

Q2: My protein precipitates after adding the NHS ester solution. What should I do?

Protein precipitation post-labeling can occur due to a few factors.

  • High Concentration of Organic Solvent: The addition of the NHS ester dissolved in an organic solvent (like DMSO or DMF) can cause some proteins to precipitate, especially if the final concentration of the organic solvent is too high (typically should not exceed 10% of the final reaction volume).[6]

  • Hydrophobic Labels: Labeling with very hydrophobic molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[8]

Troubleshooting Steps:

  • Minimize Organic Solvent: Use the most concentrated stock of the NHS ester possible to minimize the volume of organic solvent added to the reaction.

  • Optimize Labeling Ratio: Reduce the molar excess of the hydrophobic label to decrease the degree of labeling and potentially maintain protein solubility.

  • Add Solubilizing Agents: Consider adding mild, non-interfering detergents or other solubilizing agents to your reaction buffer.

Q3: How do I stop the conjugation reaction?

It is often necessary to stop the reaction to prevent further labeling or side reactions. This is achieved by adding a quenching agent.

  • Quenching Agents: Small molecules containing primary amines are effective quenching agents as they react with and consume any unreacted NHS ester.[13] Common quenching agents include Tris, glycine, lysine, and ethanolamine.[4][14]

  • Importance of Quenching: Failing to quench the reaction can lead to continued, unwanted labeling, especially if subsequent purification steps or buffers contain amines.[13]

Experimental Protocol: Quenching the Reaction

  • Prepare a stock solution of the quenching agent (e.g., 1 M Tris-HCl, pH 8.0).

  • Add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.[14]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.

Q4: Are there any side reactions I should be aware of?

While NHS esters are highly reactive towards primary amines, side reactions with other amino acid residues can occur, particularly at higher pH.

  • Reaction with other residues: Besides primary amines, NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine.[15][16][17] These side reactions are generally less efficient than the reaction with primary amines.[15]

Troubleshooting Steps:

  • Control the pH: Maintaining the pH within the recommended range of 7.2-8.5 helps to favor the reaction with primary amines.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize the potential for side reactions.

Quantitative Data Summary

The stability of NHS esters and the kinetics of the conjugation reaction are highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7.0Room Temp~1-2 hours
8.0Room TempMinutes

Data compiled from multiple sources.[3][4][18]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.[4][]
Temperature 4°C to Room Temperature (20-25°C)Lower temperature reduces hydrolysis but also slows the reaction rate.[4]
Reaction Time 30 minutes to 4 hours (at RT) or overnight (at 4°C)Should be optimized for each specific protein and label.[1][4]
Buffer Phosphate, Bicarbonate, HEPES, BorateMust be free of primary amines.[4]
Molar Excess of NHS Ester 5 to 20-foldHighly dependent on protein concentration and desired degree of labeling.[6]

Experimental Protocols

General Protocol for NHS Ester Protein Conjugation

This protocol provides a general guideline. Optimization is often required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester label.

  • Anhydrous DMSO or DMF.[1]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]

  • Desalting column or dialysis cassette for purification.[8]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1][7] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[1][6]

  • Initiate the Conjugation: Add the calculated amount of the NHS ester stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6] Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.[1][7]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[8][14]

  • Purify the Labeled Protein: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[1][8]

Visualizations

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_result Result Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Conjugation Mix & Incubate (RT for 1-4h or 4°C overnight) Protein_Prep->Conjugation NHS_Prep Dissolve NHS Ester in Anhydrous DMSO/DMF NHS_Prep->Conjugation Quench Quench Reaction (e.g., Tris, Glycine) Conjugation->Quench Purify Purify Conjugate (Desalting Column or Dialysis) Quench->Purify Final_Product Purified Protein Conjugate Purify->Final_Product

Caption: A typical workflow for NHS ester protein conjugation.

Troubleshooting_Low_Yield Start Low Conjugation Yield? Check_Buffer Buffer Amine-Free & pH 7.2-8.5? Start->Check_Buffer Check_Reagent NHS Ester Stored Properly & Handled Anhydrously? Check_Buffer->Check_Reagent Yes Solution_Buffer Solution: Buffer exchange to correct buffer/pH Check_Buffer->Solution_Buffer No Check_Protein Protein Concentration & Purity Adequate? Check_Reagent->Check_Protein Yes Solution_Reagent Solution: Use fresh, properly handled NHS ester Check_Reagent->Solution_Reagent No Check_Conditions Reaction Time & Temperature Optimized? Check_Protein->Check_Conditions Yes Solution_Protein Solution: Increase protein conc. / re-purify protein Check_Protein->Solution_Protein No Solution_Conditions Solution: Increase time/temp or perform at 4°C overnight Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Buffer->Success Solution_Reagent->Success Solution_Protein->Success Solution_Conditions->Success

Caption: A troubleshooting guide for low conjugation yield.

References

Impact of protein concentration on NIR-641 N-succinimidyl ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NIR-641 N-succinimidyl ester for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for labeling with this compound?

A1: For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[1] Lower protein concentrations can lead to reduced labeling efficiency due to the increased likelihood of the NHS ester hydrolyzing before it can react with the protein. If you must work with a more dilute protein solution, you may need to increase the molar excess of the dye to achieve the desired degree of labeling.

Q2: What is the ideal pH for the labeling reaction?

A2: The reaction of an N-succinimidyl (NHS) ester with a primary amine on a protein is highly pH-dependent. The optimal pH range is typically 8.2 to 8.5.[2] Below this range, the primary amines on the protein are protonated and less available for reaction. Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.

Q3: Which buffers should I use for the labeling reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester. Recommended buffers include 0.1 M sodium bicarbonate (pH 8.2-8.5) or 0.1 M phosphate (B84403) buffer (pH 8.2-8.5). Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.

Q4: How do I determine the efficiency of my labeling reaction?

A4: The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is typically done using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the NIR-641 dye (approximately 640-650 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

Q5: What can cause my protein to precipitate during the labeling reaction?

A5: Protein precipitation during labeling can be caused by several factors. Over-labeling, where too many dye molecules are attached to the protein, can alter the protein's net charge and solubility.[3] Using a high concentration of an organic solvent (like DMSO or DMF) to dissolve the NHS ester can also denature and precipitate the protein. It is recommended to keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

Troubleshooting Guide

Low labeling efficiency is a common issue encountered during protein conjugation with NHS esters. The following guide provides a systematic approach to identifying and resolving the problem.

Troubleshooting Workflow for Low Labeling Efficiency

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_buffer Check Buffer Composition (Amine-free? pH 8.2-8.5?) start->check_buffer buffer_ok Yes check_buffer->buffer_ok Correct buffer_bad No check_buffer->buffer_bad Incorrect check_protein_conc Check Protein Concentration (Is it > 2 mg/mL?) buffer_ok->check_protein_conc change_buffer Action: Perform buffer exchange into appropriate buffer (e.g., bicarbonate). buffer_bad->change_buffer change_buffer->start protein_conc_ok Yes check_protein_conc->protein_conc_ok Adequate protein_conc_low No check_protein_conc->protein_conc_low Too Low check_dye_quality Check Dye Quality (Freshly prepared? Anhydrous solvent?) protein_conc_ok->check_dye_quality increase_protein_conc Action: Concentrate protein or increase molar excess of dye. protein_conc_low->increase_protein_conc increase_protein_conc->start dye_ok Yes check_dye_quality->dye_ok Good dye_bad No check_dye_quality->dye_bad Suspect optimize_ratio Consider Optimizing Dye:Protein Molar Ratio dye_ok->optimize_ratio use_fresh_dye Action: Prepare fresh dye stock in anhydrous DMSO or DMF immediately before use. dye_bad->use_fresh_dye use_fresh_dye->start end Problem Solved optimize_ratio->end

Caption: A step-by-step workflow to diagnose and resolve low labeling efficiency.

Data Presentation

The following tables summarize the expected impact of protein concentration on labeling efficiency and provide the necessary parameters for calculating the Degree of Labeling (DOL) for NIR-641.

Table 1: Impact of Protein Concentration on Labeling Efficiency

Protein Concentration (mg/mL)Expected Labeling EfficiencyRecommended Molar Excess of Dye
< 1.0Low (e.g., <20%)Higher (e.g., 15-20 fold)
1.0 - 2.5Moderate (e.g., 20-35%)Standard (e.g., 10-15 fold)
> 2.5High (e.g., >35%)Lower (e.g., 5-10 fold)

Note: These are general guidelines. The optimal molar excess will depend on the specific protein and desired DOL.

Table 2: Parameters for Calculating Degree of Labeling (DOL) of NIR-641 Conjugates

ParameterSymbolValue
Molar Extinction Coefficient of NIR-641ε_dye_~240,000 cm⁻¹M⁻¹ (at ~641 nm)
Correction Factor at 280 nmCF₂₈₀~0.03 - 0.05*
Molar Extinction Coefficient of IgGε_protein_210,000 cm⁻¹M⁻¹

*The exact correction factor can vary between dye lots and manufacturers. It is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_.

Experimental Protocols

Protocol for Labeling an Antibody with this compound

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

    • Add one-tenth volume of the 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution for a final bicarbonate concentration of 0.1 M.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the NIR-641 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar excess (a 10-15 fold molar excess is a good starting point).

    • While gently vortexing the antibody solution, add the dye stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored peak to elute).

Protocol for Calculating the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of NIR-641 (A_max_ at ~641 nm). Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer.

  • Calculate the Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_protein_

  • Calculate the Dye Concentration:

    • Dye Concentration (M) = A_max_ / ε_dye_

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL, pH 8.3) add_dye Add Dye to Protein (10-15x molar excess) prep_protein->add_dye prep_dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) prep_dye->add_dye incubate Incubate for 1-2 hours (Room Temperature, Dark) add_dye->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify measure_abs Measure Absorbance (A280 and Amax) purify->measure_abs calc_dol Calculate DOL measure_abs->calc_dol

Caption: A streamlined workflow for protein labeling with NIR-641 NHS ester.

References

Technical Support Center: Quenching of NIR-641 N-succinimidyl ester fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIR-641 N-succinimidyl (NHS) ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the fluorescence quenching of this near-infrared dye during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a concern for NIR-641 NHS ester?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For NIR-641, a cyanine (B1664457) dye, this is a significant concern as it can lead to reduced signal, poor sensitivity, and inaccurate quantification in labeling experiments. Common causes include dye aggregation, environmental effects, and interaction with other molecules.[1][2][3]

Q2: What are the primary causes of NIR-641 fluorescence quenching?

A2: The most common causes of fluorescence quenching for cyanine dyes like NIR-641 include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations or when conjugated to macromolecules, dye molecules can stack together to form H-aggregates, which are typically non-fluorescent.[1][3][4]

  • Environmental Factors: The fluorescence of NIR-641 is sensitive to its local environment. Factors such as solvent polarity and pH can significantly impact its quantum yield.[5][6][7]

  • Photobleaching: Like many fluorophores, NIR-641 can be susceptible to photodegradation upon prolonged exposure to light.[2][8]

  • Presence of Quenchers: Certain molecules can interact with the dye and dissipate its excited state energy through non-radiative pathways.[9][10]

Q3: How does the degree of labeling (DOL) affect the fluorescence of my NIR-641 conjugate?

A3: A high degree of labeling (the number of dye molecules per biomolecule) can lead to increased fluorescence quenching.[11] When multiple NIR-641 molecules are in close proximity on a protein or antibody, they are more likely to form non-fluorescent aggregates, leading to a decrease in the overall fluorescence intensity of the conjugate.[4][11]

Q4: Can the solvent I use to dissolve the NIR-641 NHS ester affect its fluorescence?

A4: Yes, the choice of solvent is critical. While anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for dissolving the NHS ester, the polarity of the final reaction buffer can influence fluorescence.[12][13] Cyanine dyes can exhibit solvatochromism, where their fluorescence properties change with solvent polarity.[7][14][15] Generally, polar solvents can lead to a decrease in fluorescence intensity.[7][16]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Labeling

If you observe a weak or absent fluorescence signal from your NIR-641 labeled biomolecule, consult the following troubleshooting table and workflow diagram.

Troubleshooting Table: Low Fluorescence Signal

Potential Cause Recommended Solution
Inefficient Labeling Reaction Verify the pH of your reaction buffer is between 7.2 and 8.5.[12][17] Use a fresh, high-purity protein solution. Ensure the NIR-641 NHS ester is not hydrolyzed by using anhydrous solvent for reconstitution and preparing it fresh before use.[18][19]
Hydrolysis of NHS Ester Minimize the time the NHS ester is in an aqueous solution before reacting with the amine. Perform the reaction at a lower temperature (4°C) for a longer duration to reduce the rate of hydrolysis.[12][20]
Aggregation-Caused Quenching Reduce the molar excess of the NIR-641 NHS ester in the labeling reaction to achieve a lower, optimal degree of labeling (DOL).[11] After labeling, ensure the conjugate is in a buffer that prevents aggregation.
Incorrect Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your biomolecule for reaction with the NHS ester.[19]
Photobleaching Protect the dye and the labeled conjugate from light at all stages of the experiment by using amber tubes or covering with aluminum foil.[18]

Troubleshooting Workflow: Low Fluorescence

low_fluorescence_workflow start Start: Low/No Fluorescence Signal check_labeling Verify Labeling Efficiency (DOL) start->check_labeling check_reaction Review Labeling Protocol check_labeling->check_reaction DOL is low check_storage Check Reagent & Conjugate Storage check_labeling->check_storage DOL is acceptable check_instrument Verify Spectrometer Settings check_labeling->check_instrument DOL is acceptable solution_labeling Optimize Labeling Reaction: - Adjust dye:protein ratio - Check pH (7.2-8.5) - Use fresh reagents check_reaction->solution_labeling solution_storage Store dye desiccated & protected from light. Store conjugate as recommended. check_storage->solution_storage solution_instrument Ensure correct excitation/emission wavelengths and gain settings. check_instrument->solution_instrument

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 2: Fluorescence Signal Decreases Over Time

A gradual loss of fluorescence can be attributed to photobleaching or instability of the conjugate.

Troubleshooting Table: Signal Instability

Potential Cause Recommended Solution
Photobleaching Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium if preparing samples for microscopy.[8]
Chemical Degradation Ensure the storage buffer for the conjugate is at the optimal pH and free of any reactive species. Store the conjugate at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term).
Aggregation Over Time After purification, if the conjugate is stored at a high concentration, it may aggregate. Consider storing in smaller, single-use aliquots at a lower concentration.

Experimental Protocols

General Protocol for Labeling a Protein with NIR-641 NHS Ester

This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[12][13]

  • NIR-641 NHS ester.

  • Anhydrous DMSO or DMF.[12][13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., desalting column) for removing unconjugated dye.

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 8.3.

  • Prepare Dye Solution: Immediately before use, dissolve the NIR-641 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[18]

  • Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[12] For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.[18]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column or dialysis.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of NIR-641 (approx. 640 nm).

labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) mix Mix Protein and Dye (Vortex Gently) protein_prep->mix dye_prep Prepare Fresh NIR-641 NHS Ester in Anhydrous DMSO dye_prep->mix incubate Incubate 1-2h at RT (Protect from Light) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze

Caption: Aggregation-Caused Quenching (ACQ) of NIR-641.

References

NIR-641 N-succinimidyl ester cross-reactivity with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NIR-641 N-succinimidyl Ester

Welcome to the technical support center for NIR-641 N-succinimidyl (NHS) ester. This guide provides detailed information, troubleshooting advice, and protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound? A1: this compound is designed to selectively react with primary aliphatic amine groups (–NH₂).[1] In the context of proteins and peptides, this includes the N-terminus of the polypeptide chain and the epsilon-amino group (ε-NH₂) on the side chain of lysine (B10760008) residues.[1][2] The reaction, a nucleophilic acyl substitution, forms a highly stable covalent amide bond.[1][3]

Q2: What are the optimal reaction conditions for labeling with NIR-641 NHS ester? A2: The labeling reaction is highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[1][4][5][6] Within this range, primary amines are sufficiently deprotonated and nucleophilic to react efficiently. Below pH 7.2, the amine groups become increasingly protonated (-NH₃⁺), which reduces their reactivity.[4][7] Above pH 8.5, the rate of hydrolysis of the NHS ester itself increases significantly, which competes with the desired labeling reaction and can lower the conjugation efficiency.[5][6][][9]

Q3: Can NIR-641 NHS ester react with amino acids other than lysine? A3: Yes, while highly selective for primary amines, NHS esters can exhibit cross-reactivity with other nucleophilic amino acid side chains under certain conditions.[1][10] Significant side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine.[11][12][13][14][15] Reactions with the sulfhydryl group of cysteine and the side chains of histidine and arginine are also possible, though generally less common or resulting in less stable products.[1][10]

Q4: How significant are the side reactions with serine, threonine, and tyrosine? A4: The reaction of NHS esters with the hydroxyl groups of serine, threonine, and tyrosine, known as O-acylation, is generally much slower than the reaction with primary amines.[1] However, these side reactions can become significant, particularly when using a high molar excess of the NHS ester or when the number of accessible primary amines on the target molecule is limited.[1][16][17] The resulting ester bond is considerably less stable than the amide bond formed with lysine and can be selectively cleaved.[1][16][17][18][19]

Q5: Which buffers should I use for the conjugation reaction? A5: It is critical to use a buffer that does not contain primary amines. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible because they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[4][5] Recommended buffers include phosphate-buffered saline (PBS), borate, HEPES, or bicarbonate buffers, adjusted to the optimal pH range of 7.2-8.5.[1][5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling 1. Hydrolyzed NHS Ester: The reagent is sensitive to moisture and will hydrolyze over time.[1] 2. Incorrect pH: The reaction pH is outside the optimal 7.2-8.5 range.[1][4] 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).[4][5] 4. Low Reactant Concentration: The concentration of the protein/peptide is too low, favoring hydrolysis of the NHS ester.[1][]1. Use a fresh vial of NIR-641 NHS ester or one that has been stored properly under dry conditions. Always prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][5] 2. Carefully check the pH of your reaction buffer with a calibrated pH meter. Adjust to pH 7.5-8.5.[4] 3. Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[1] 4. Increase the concentration of the protein/peptide (a concentration of 1-10 mg/mL is often recommended).[1][5]
Non-Specific Labeling / High Background 1. High Molar Excess of NHS Ester: Using too much reagent can drive reactions with less reactive side chains (Ser, Thr, Tyr).[16][17][19] 2. High pH: A pH at the upper end of the optimal range (e.g., >8.5) can increase reactivity with hydroxyl groups.1. Perform a titration experiment to determine the optimal molar ratio of NHS ester to your target molecule. Start with a lower ratio (e.g., 5:1) and increase as needed. 2. Lower the reaction pH towards 7.2-7.5. This will slow the reaction with amines but significantly disfavors reactions with hydroxyl groups.[1]
Loss of Signal / Unstable Conjugate 1. O-acylation of Ser/Thr/Tyr: The ester linkages formed are less stable than amide bonds and can hydrolyze over time, leading to loss of the NIR-641 label.[1]1. If stability is an issue and cross-reactivity is suspected, consider a post-labeling treatment with hydroxylamine (B1172632) or by incubating the sample in a boiling water bath. These methods can selectively cleave the less stable ester bonds while leaving the robust amide bonds intact.[1][16][17][18]
Poor Reproducibility 1. Inconsistent Reagent Handling: Repeated freeze-thaw cycles or exposure of the stock solution to moisture.[1] 2. pH Drift: The release of N-hydroxysuccinimide during the reaction is acidic and can lower the pH if the buffer capacity is insufficient.[1]1. Aliquot the NIR-641 NHS ester upon receipt to minimize freeze-thaw cycles. Ensure anhydrous solvent is used for stock solutions.[1] 2. Ensure your buffer concentration is sufficient (e.g., 50-100 mM) to maintain a stable pH throughout the reaction.

Data Summary: Reactivity of NHS Esters

The following tables summarize the reactivity of N-succinimidyl esters with various amino acid side chains and the stability of the reagent under different pH conditions.

Table 1: Relative Reactivity and Bond Stability

Amino AcidReactive GroupRelative ReactivityResulting BondBond Stability
Lysine ε-Amino (-NH₂)Very HighAmideVery High
N-Terminus α-Amino (-NH₂)HighAmideVery High
Serine Hydroxyl (-OH)LowEsterLow (Hydrolyzable)
Threonine Hydroxyl (-OH)LowEsterLow (Hydrolyzable)
Tyrosine Phenolic Hydroxyl (-OH)LowEsterLow (Hydrolyzable)
Cysteine Sulfhydryl (-SH)Very LowThioesterLow (Unstable)
Histidine ImidazoleVery LowAcyl-imidazoleLow (Unstable)

This data is generalized for NHS esters. Reactivity is highly dependent on residue accessibility, local microenvironment, pH, and reagent concentration.[1][10][11][12]

Table 2: Half-life of NHS Ester Hydrolysis

pHTemperatureApproximate Half-life
7.04°C4 - 5 hours
8.025°C~ 1 hour
8.64°C10 minutes

Data is approximate and can vary based on the specific NHS ester and buffer composition.[6][9]

Visualizations

Chemical Reactions and Workflows

G cluster_main Primary Reaction with Lysine A NIR-641 NHS Ester C Stable Amide Bond (Labeled Protein) A->C + B Protein (Lysine ε-NH₂) B->C D NHS byproduct C->D releases

Caption: Primary reaction of NIR-641 NHS ester with a primary amine.

G cluster_side Potential Side Reactions cluster_amino_acids Nucleophilic Amino Acids cluster_products Resulting Bonds A NIR-641 NHS Ester Ester Unstable Ester Bond (O-acylation) A->Ester Ser Serine (-OH) Ser->Ester Thr Threonine (-OH) Thr->Ester Tyr Tyrosine (-OH) Tyr->Ester

Caption: Potential side reactions with hydroxyl-containing amino acids.

G cluster_low cluster_high start Start: Unexpected Labeling Result q1 Is labeling efficiency low? start->q1 check_reagent Check NHS ester (fresh?) Verify buffer (no amines?) Confirm pH (7.2-8.5) q1->check_reagent Yes q2 Is background high or signal unstable? q1->q2 No inc_conc Increase protein and/or NHS ester concentration check_reagent->inc_conc inc_conc->q2 opt_ratio Optimize molar ratio (reduce NHS ester) q2->opt_ratio Yes end End: Optimized Protocol q2->end No opt_ph Lower pH to 7.2-7.5 opt_ratio->opt_ph post_treat Consider post-reaction cleanup (e.g., hydroxylamine) opt_ph->post_treat post_treat->end

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling for Near-Infrared (NIR) N-Succinimidyl Ester Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescently labeled proteins, accurately determining the degree of labeling (DOL) is crucial for ensuring experimental consistency and optimal performance of the conjugates. The DOL, which represents the average number of dye molecules attached to a single protein molecule, significantly influences the fluorescence intensity and can impact the protein's biological activity. This guide provides a comprehensive comparison of methods and alternative dyes for labeling proteins with near-infrared (NIR) N-succinimidyl (NHS) ester dyes, with a focus on NIR-641 N-succinimidyl ester and its alternatives.

The most widely used method for determining the DOL is spectrophotometry. This technique relies on measuring the absorbance of the labeled protein solution at two specific wavelengths: at the maximum absorbance of the protein (typically 280 nm) and at the maximum absorbance of the fluorescent dye. A critical aspect of this calculation is correcting for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.

Comparison of Alternative Amine-Reactive Near-Infrared Dyes

Several alternative NIR dyes with NHS ester functionality are available for protein labeling. The choice of dye can impact the brightness, photostability, and overall performance of the fluorescent conjugate. Below is a comparison of some common alternatives to this compound.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)280 nm Correction Factor (CF₂₈₀)
NIR-641 NHS Ester ~641Not SpecifiedNot Publicly AvailableNot Publicly Available
Alexa Fluor 680 NHS Ester 679702184,0000.05
IRDye 800CW NHS Ester 774789240,0000.03
DyLight 800 NHS Ester 770794270,0000.045
s775z NHS Ester 775795201,0000.11

Experimental Protocol for Determining the Degree of Labeling

This protocol outlines the general steps for labeling a protein (e.g., an antibody) with an amine-reactive NIR dye and subsequently determining the DOL.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • NIR N-succinimidyl ester dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography column)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., phosphate-buffered saline, PBS). Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.

    • Adjust the protein concentration to 2-5 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3. This is the optimal pH for the labeling reaction.

  • Dye Preparation:

    • Allow the vial of the NIR NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. The optimal molar ratio of dye to protein can vary, but a starting point of a 10- to 20-fold molar excess of dye is common.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted, free dye from the labeled protein conjugate. This is a critical step for accurate DOL determination.

    • Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.

    • Collect the fractions containing the colored, labeled protein.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).

    • If the absorbance readings are too high (typically > 2.0), dilute the sample with the purification buffer and record the dilution factor.

  • Degree of Labeling Calculation:

    • Corrected Protein Absorbance: A_protein = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm.

    • Protein Concentration: Protein Concentration (M) = A_protein / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹) and the path length is typically 1 cm.

    • Dye Concentration: Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length) where ε_dye is the molar extinction coefficient of the dye.

    • Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Process

To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein in Amine-Free Buffer Adjust_pH Adjust pH to 8.3 with Sodium Bicarbonate Protein_Solution->Adjust_pH Mix Mix Protein and Dye Solutions Adjust_pH->Mix Dye_Stock Prepare Dye Stock in DMSO Dye_Stock->Mix Incubate Incubate for 1 hr at Room Temp Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fractions SEC->Collect Measure_Abs Measure A₂₈₀ and Aₘₐₓ Collect->Measure_Abs Calculate_DOL Calculate Degree of Labeling Measure_Abs->Calculate_DOL

Experimental workflow for determining the Degree of Labeling (DOL).

reaction_pathway Protein Protein (with primary amine, e.g., Lysine) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + NIR_Dye NIR-641 N-succinimidyl ester NIR_Dye->Labeled_Protein pH 8.3 NHS N-hydroxysuccinimide (byproduct) Labeled_Protein->NHS releases

Reaction between a protein's primary amine and an NHS ester dye.

Validating NIR-641 N-succinimidyl Ester Antibody Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of near-infrared (NIR) fluorescent dyes to antibodies is a critical process for a wide range of applications, from in-vitro assays to in-vivo imaging. The selection of the appropriate NIR dye and the validation of the resulting antibody conjugate's activity are paramount to ensure experimental success and data reliability. This guide provides a comprehensive comparison of NIR-641 N-succinimidyl (NHS) ester with other commonly used NIR dyes and offers detailed experimental protocols to validate the activity of your antibody conjugates.

While specific quantitative performance data for NIR-641 N-succinimidyl ester is not extensively published in direct comparative studies, this guide presents a framework for its evaluation alongside well-characterized alternatives. By following the detailed protocols provided, researchers can generate their own comparative data to determine the optimal NIR dye for their specific application.

Comparison of Common Amine-Reactive NIR Dyes

The choice of an NIR dye for antibody conjugation depends on several factors, including brightness, photostability, and the potential impact on antibody function. Below is a comparison of NIR-641 with popular alternatives like Alexa Fluor 647, IRDye 800CW, and the newer generation s775z dye.

PropertyNIR-641Alexa Fluor 647IRDye 800CWs775z
Excitation Max (nm) ~641~650~774~775
Emission Max (nm) Not specified in searches~668~789Not specified in searches
Relative Brightness Data not availableHighHighVery High (3-8 times brighter than IRDye 800CW)[1]
Photostability Data not availableHighModerateVery High (3-6 times more photostable than IRDye 800CW)[1]
Impact on Antibody Function To be determined by userLow, but can be affected by high DOLCan alter antibody clearance at high DOLRetains target specificity even at high DOL[1]
Key Considerations Limited publicly available performance data.Less prone to self-quenching at high DOL compared to Cy5.[2]Well-established for in-vivo imaging, but performance can be impacted by DOL.Superior brightness and photostability make it ideal for demanding applications.[1]

Experimental Protocols for Validation

Rigorous validation is crucial to confirm that the conjugation process has not compromised the antibody's binding affinity and specificity. The following are detailed protocols for key experiments to assess the activity of your NIR-641 antibody conjugate.

Antibody Conjugation with this compound

This protocol describes the covalent labeling of an antibody with an amine-reactive NHS ester dye.

dot

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Prepare Antibody Solution (2.5 mg/mL in 0.1 M Sodium Bicarbonate, pH 8.3) Reaction Add Dye to Antibody Solution (Incubate for 1 hour at room temperature, protected from light) Antibody_Prep->Reaction Dye_Prep Prepare Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) Dye_Prep->Reaction Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Reaction->Purification DOL Determine Degree of Labeling (DOL) Purification->DOL

Caption: Workflow for antibody conjugation with an NHS ester dye.

Materials:

  • Antibody to be labeled (carrier-free)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. Ensure the antibody solution is free of amine-containing buffers or stabilizers (e.g., Tris, glycine).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 is common. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the antibody conjugate.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule. It is a critical parameter that can affect both fluorescence intensity and antibody function.

dot

DOL_Calculation Measure_Abs Measure Absorbance of Conjugate (A280 and Amax of dye) Calc_Protein_Conc Calculate Protein Concentration [Protein] = (A280 - (Amax * CF)) / ε_protein Measure_Abs->Calc_Protein_Conc Calc_Dye_Conc Calculate Dye Concentration [Dye] = Amax / ε_dye Measure_Abs->Calc_Dye_Conc Calc_DOL Calculate DOL DOL = [Dye] / [Protein] Calc_Protein_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Caption: Process for calculating the Degree of Labeling (DOL).

Procedure:

  • Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and the maximum absorbance wavelength of the NIR dye (Amax).

  • Calculate the molar concentration of the antibody and the dye using the Beer-Lambert law. A correction factor (CF) for the dye's absorbance at 280 nm must be applied.

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • ε_protein for IgG is typically 210,000 M⁻¹cm⁻¹

      • CF = A280 of free dye / Amax of free dye

    • Dye Concentration (M) = Amax / ε_dye

      • The molar extinction coefficient (ε_dye) for NIR-641 should be obtained from the manufacturer's certificate of analysis.

  • DOL = Molar concentration of dye / Molar concentration of protein

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This assay determines if the conjugation process has altered the antibody's ability to bind to its target antigen. A competitive ELISA is a sensitive method to quantify changes in binding affinity.

dot

Competitive_ELISA Coat_Plate Coat Plate with Target Antigen Block Block Non-specific Binding Sites Coat_Plate->Block Incubate Incubate with a Mixture of Labeled Antibody (fixed concentration) and Unlabeled Antibody (serial dilutions) Block->Incubate Wash_1 Wash Incubate->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal Analyze Analyze Data to Determine IC50 Measure_Signal->Analyze

Caption: Workflow for a competitive ELISA to assess binding affinity.

Procedure:

  • Coat a 96-well plate with the target antigen and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Prepare serial dilutions of the unlabeled antibody.

  • Add a fixed concentration of the NIR-641 labeled antibody mixed with the varying concentrations of the unlabeled antibody to the wells.

  • Incubate, then wash the plate to remove unbound antibodies.

  • If using an enzyme-conjugated secondary antibody for signal amplification, add it at this step, incubate, and wash.

  • Add a suitable substrate and measure the signal using a plate reader.

  • The signal will be inversely proportional to the concentration of the unlabeled antibody. The IC50 value (concentration of unlabeled antibody that inhibits 50% of the labeled antibody binding) can be calculated and compared to that of the unconjugated antibody to assess any change in binding affinity.

Flow Cytometry for Cell-Surface Binding

Flow cytometry is an excellent method to validate the specific binding of the conjugated antibody to its target on the cell surface.

dot

Flow_Cytometry_Validation cluster_cells Cell Preparation cluster_staining Staining cluster_analysis Analysis Target_Cells Target Antigen-Positive Cells Stain_Target Stain with NIR-641 Conjugate Target_Cells->Stain_Target Negative_Cells Target Antigen-Negative Cells Stain_Negative Stain with NIR-641 Conjugate Negative_Cells->Stain_Negative Analyze_Flow Analyze by Flow Cytometry Stain_Target->Analyze_Flow Stain_Negative->Analyze_Flow Compare_MFI Compare Mean Fluorescence Intensity (MFI) Analyze_Flow->Compare_MFI

Caption: Flow cytometry workflow for validating antibody conjugate binding.

Procedure:

  • Prepare single-cell suspensions of both a cell line that expresses the target antigen (positive control) and a cell line that does not (negative control).

  • Incubate the cells with the NIR-641 labeled antibody. It is crucial to titrate the antibody to determine the optimal concentration that gives the best signal-to-noise ratio.

  • Wash the cells to remove unbound antibody.

  • Analyze the cells using a flow cytometer equipped with the appropriate laser and filters for NIR-641.

  • A successful validation will show a significant increase in fluorescence intensity in the antigen-positive cells compared to the antigen-negative cells, indicating specific binding of the conjugated antibody.

By systematically applying these validation protocols, researchers can confidently assess the performance of their NIR-641 antibody conjugates and make informed decisions for their downstream applications.

References

A Head-to-Head Comparison: NIR-641 N-succinimidyl ester vs. Cy5 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two amine-reactive dyes: NIR-641 N-succinimidyl ester and the widely-used Cyanine5 (Cy5) NHS ester. This comparison focuses on their performance for protein labeling, supported by available experimental data and detailed protocols.

Executive Summary

This guide delves into the key performance characteristics of this compound and Cy5 NHS ester, two fluorescent dyes utilized for covalently labeling proteins. While Cy5 is a well-characterized and broadly adopted dye, detailed public data for this compound is sparse, presenting a challenge for a direct, data-driven comparison. This guide consolidates the available information to aid researchers in making informed decisions based on the current landscape.

Performance Characteristics: A Quantitative Comparison

The efficacy of a fluorescent label is determined by several key photophysical parameters. The following table summarizes the available quantitative data for this compound and Cy5 NHS ester. It is important to note the significant gaps in the publicly available data for NIR-641.

PropertyThis compoundCy5 NHS ester
Excitation Maximum (λex) ~638 nm~646-649 nm[1][2][3]
Emission Maximum (λem) ~659 nm~662-670 nm[1][2][3]
Molar Extinction Coefficient (ε) Data not available~250,000 cm⁻¹M⁻¹[1][3]
Quantum Yield (Φ) Data not available~0.2 (can vary)[1]
Molecular Weight ~630.22 g/mol ~616.2 g/mol [1]
Photostability Data not availableModerate; susceptible to photobleaching

Experimental Protocols

The following are generalized protocols for the covalent labeling of proteins using N-hydroxysuccinimidyl (NHS) esters. These protocols are applicable to both this compound and Cy5 NHS ester, as the fundamental reaction chemistry is the same.

General Protein Labeling Workflow

The process of labeling a protein with an amine-reactive dye like an NHS ester involves a few key steps, as illustrated in the workflow below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prepare Protein Prepare Protein Conjugation Conjugation Prepare Protein->Conjugation Prepare Dye Stock Prepare Dye Stock Prepare Dye Stock->Conjugation Purify Conjugate Purify Conjugate Conjugation->Purify Conjugate Characterize Conjugate Characterize Conjugate Purify Conjugate->Characterize Conjugate

A general workflow for protein labeling with NHS ester dyes.
Detailed Protocol for Antibody Labeling with Cy5 NHS Ester

This protocol provides a more detailed procedure for the labeling of an antibody with Cy5 NHS ester.[2]

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

  • Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 20:1).

    • Slowly add the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a gel filtration column equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~649 nm for Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

Application Example: Immunofluorescence Staining of EGFR Signaling Pathway

Fluorescently labeled antibodies are instrumental in visualizing cellular components and signaling pathways. A common application is immunofluorescence (IF) staining to study the localization and expression of proteins involved in signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

EGFR Signaling Pathway Overview

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt CellSurvival Cell Survival Akt->CellSurvival

Simplified diagram of the EGFR signaling pathway.
Immunofluorescence Staining Workflow

In a typical indirect immunofluorescence experiment to visualize EGFR, an unlabeled primary antibody specific to EGFR is first used. Then, a secondary antibody, conjugated with a fluorescent dye such as Cy5, that recognizes the primary antibody is applied.

IF_Workflow Cell Fixation & Permeabilization Cell Fixation & Permeabilization Blocking Blocking Cell Fixation & Permeabilization->Blocking Primary Antibody Incubation\n(anti-EGFR) Primary Antibody Incubation (anti-EGFR) Blocking->Primary Antibody Incubation\n(anti-EGFR) Washing Washing Primary Antibody Incubation\n(anti-EGFR)->Washing Wash Secondary Antibody Incubation\n(e.g., anti-Rabbit Cy5) Secondary Antibody Incubation (e.g., anti-Rabbit Cy5) Secondary Antibody Incubation\n(e.g., anti-Rabbit Cy5)->Washing Wash Washing->Secondary Antibody Incubation\n(e.g., anti-Rabbit Cy5) Mounting & Imaging Mounting & Imaging Washing->Mounting & Imaging

A typical indirect immunofluorescence staining workflow.

Conclusion

The choice between this compound and Cy5 NHS ester for protein labeling requires careful consideration of the available data and the specific needs of the experiment. Cy5 is a well-established dye with a wealth of supporting data and protocols, making it a reliable choice for many applications. However, its known susceptibility to photobleaching may be a limiting factor for experiments requiring long-term imaging or high-intensity illumination.

The lack of publicly available, detailed photophysical data for this compound makes a direct and objective performance comparison challenging. While its name suggests emission in the near-infrared, which can be advantageous for reducing autofluorescence in biological samples, its brightness and photostability remain uncharacterized in the public domain. Researchers considering NIR-641 are strongly encouraged to request detailed technical data sheets from the supplier and, if possible, perform in-house characterization and comparison against established standards like Cy5 before committing to large-scale experiments. For applications demanding high photostability and brightness, exploring other well-characterized alternatives to Cy5 may also be a prudent strategy.

References

A Head-to-Head Comparison: NIR-641 N-succinimidyl Ester vs. Alexa Fluor 647 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal dye is paramount for achieving sensitive and reliable results. This guide provides a comprehensive comparison of two popular far-red fluorescent dyes: NIR-641 N-succinimidyl (NHS) ester and the well-established Alexa Fluor 647 NHS ester. This objective analysis, supported by available technical data, will assist in making an informed decision for your specific research needs.

Spectrophotometric and Physicochemical Properties: A Quantitative Overview

The performance of a fluorescent dye is fundamentally determined by its photophysical properties. Below is a summary of the key quantitative data for NIR-641 NHS ester and Alexa Fluor 647 NHS ester.

PropertyNIR-641 N-succinimidyl esterAlexa Fluor 647 N-succinimidyl ester
Excitation Maximum (λex) 641 nm[1]650 nm[2]
Emission Maximum (λem) 680 nm[1]665 nm[2]
Quantum Yield (Φ) Data not available0.33[2]
Molar Extinction Coefficient (ε) Data not available239,000 cm⁻¹M⁻¹[2]
Molecular Weight 630.22 g/mol [3]~800 g/mol (acid form)[2]
Formula C₃₇H₄₄ClN₃O₄[3]Data not available

Note: While the excitation and emission maxima for NIR-641 are available, the quantum yield and molar extinction coefficient, crucial for determining the intrinsic brightness of the fluorophore, are not publicly documented. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and quantum yield. Alexa Fluor 647 is well-characterized as a bright and photostable dye, making it a benchmark in the field.[2]

Experimental Considerations and Protocols

Both NIR-641 NHS ester and Alexa Fluor 647 NHS ester are amine-reactive dyes designed for covalent labeling of proteins, antibodies, and other molecules containing primary amines. The N-succinimidyl ester moiety reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues) under mild alkaline conditions to form a stable amide bond.

General Protocol for Antibody Conjugation with NHS Ester Dyes

This protocol provides a general workflow for the conjugation of antibodies with either NIR-641 or Alexa Fluor 647 NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • NIR-641 NHS ester or Alexa Fluor 647 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing, add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Add the quenching reagent to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

General Workflow for Antibody Conjugation and Immunofluorescence cluster_conjugation Antibody Conjugation cluster_if Immunofluorescence Staining Antibody Antibody Reaction Conjugation Reaction (pH 8.3-8.5) Antibody->Reaction NHS_Ester_Dye NIR-641 or Alexa Fluor 647 NHS Ester NHS_Ester_Dye->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Labeled_Antibody Fluorescently Labeled Antibody Purification->Labeled_Antibody Incubation Incubation with Labeled Antibody Labeled_Antibody->Incubation Cells_Tissues Cells or Tissues with Target Antigen Cells_Tissues->Incubation Washing Washing Steps Incubation->Washing Imaging Fluorescence Microscopy or Flow Cytometry Washing->Imaging Key Property Comparison cluster_properties Photophysical Properties NIR_641 NIR-641 NHS Ester Excitation Excitation Max. NIR_641->Excitation 641 nm Emission Emission Max. NIR_641->Emission 680 nm Brightness Brightness (ε x Φ) NIR_641->Brightness Data Not Available Alexa_647 Alexa Fluor 647 NHS Ester Alexa_647->Excitation 650 nm Alexa_647->Emission 665 nm Alexa_647->Brightness High

References

A Researcher's Guide to Near-Infrared (NIR) Dyes for Enhanced In Vivo Imaging Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal near-infrared (NIR) dye is paramount for achieving high-sensitivity in vivo imaging. The ideal NIR dye minimizes background autofluorescence while maximizing signal penetration through biological tissues, leading to a superior signal-to-background ratio (SBR). This guide provides an objective comparison of prominent NIR dyes, supported by experimental data, to inform the selection process for preclinical and clinical research.

The 700-900 nm NIR-I window and the 1000-1700 nm NIR-II window offer distinct advantages for in vivo imaging, primarily due to the reduced absorption and scattering of light by biological tissues at these wavelengths.[1] This results in deeper tissue penetration and minimal autofluorescence, contributing to enhanced image contrast and sensitivity.[2][3] The choice of dye, however, significantly impacts the quality of imaging results. Factors such as quantum yield (QY), molar extinction coefficient (ε), and the dye's intrinsic chemical properties, which influence its biodistribution and clearance, are critical determinants of its performance.[4][5]

Comparative Analysis of Key NIR Dyes

This section provides a quantitative comparison of three widely used NIR-I dyes: Indocyanine Green (ICG), IRDye 800CW, and the zwitterionic ZW800-1. Additionally, a representative NIR-II dye, IR-E1050, is included to highlight the characteristics of this emerging class of fluorophores.

PropertyIndocyanine Green (ICG)IRDye 800CWZW800-1IR-E1050 (NIR-II)
Max Excitation (λex) ~780 nm (in blood/plasma)[6]~774 nm[7]~770 nm[8]Not specified
Max Emission (λem) ~810 - 820 nm (in blood/plasma)[6]~789 nm[7]~790 nm[9]~1050 nm[10]
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~150,000 - 223,000[6]~240,000~192,000 (for ZW800-PEG)[11]8,000[10]
Quantum Yield (Φ) Low, dependent on solvent and binding to plasma proteins (e.g., 0.14)~0.12 (in serum)[5]High[10]0.002[10]
In Vivo Tumor-to-Background Ratio (TBR) / Signal-to-Background Ratio (SBR) TBR is variable and often lower than targeted dyes; can be improved with longer waiting times.[12][13]TBR of ~5.1 (for cRGD conjugate at 4h).[10]TBR of ~17.2 (for cRGD conjugate at 4h).[10]Generally high SBR due to imaging in the NIR-II window.

In-Depth Dye Characteristics

Indocyanine Green (ICG): As an FDA-approved dye, ICG is widely used in clinical applications. It binds to plasma proteins, which confines it to the vascular system, and is rapidly cleared by the liver.[14] However, its quantum yield is relatively low and highly dependent on its environment. ICG is known to be prone to aggregation in aqueous solutions, which can affect its fluorescence and biodistribution.[6]

IRDye 800CW: This dye is a popular choice for preclinical imaging and is moving towards clinical use.[15] It offers a high molar extinction coefficient and good water solubility.[7] When conjugated to targeting ligands, such as peptides or antibodies, it has demonstrated effective tumor visualization with good tumor-to-background ratios.[10]

ZW800-1: This zwitterionic dye represents a significant advancement in NIR fluorophores. Its neutral overall charge at physiological pH minimizes nonspecific binding to tissues, leading to exceptionally low background signals and rapid renal clearance.[3][10] This results in significantly higher tumor-to-background ratios compared to conventional anionic dyes like IRDye 800CW.[10] The product of its extinction coefficient and quantum yield in serum is over 3-fold higher than that of ICG.[3]

NIR-II Dyes (e.g., IR-E1050): Imaging in the NIR-II window offers even deeper tissue penetration and higher spatial resolution than the NIR-I window.[1] While early generation NIR-II dyes like IR-E1050 had very low quantum yields, newer developments in this area are focused on creating brighter and more stable probes.[10][16] Even with lower quantum yields, the significant reduction in tissue autofluorescence in the NIR-II range can lead to very high signal-to-background ratios.[1]

Visualizing the Process: From Excitation to Image

To understand how these dyes function in an experimental context, the following diagrams illustrate the fundamental principle of fluorescence and a typical workflow for in vivo imaging.

Jablonski Simplified Jablonski Diagram S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Excitation (Absorption of Photon) S1->S0 Fluorescence (Emission of Photon) S1->S0 Non-radiative Decay (Heat)

Caption: A simplified Jablonski diagram illustrating the processes of photon absorption, excitation, and subsequent emission of a lower-energy photon as fluorescence.

InVivoWorkflow In Vivo Fluorescence Imaging Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye NIR Dye Conjugation (e.g., to antibody) Injection Intravenous Injection of Dye Conjugate Dye->Injection Animal Animal Model Preparation (e.g., tumor implantation) Animal->Injection Anesthesia Anesthesia Injection->Anesthesia Imaging In Vivo Imaging (NIR Imaging System) Anesthesia->Imaging Analysis Image Analysis (Signal-to-Background Ratio) Imaging->Analysis Biodistribution Ex Vivo Biodistribution (Organ Imaging) Analysis->Biodistribution

Caption: A typical workflow for an in vivo fluorescence imaging experiment, from probe preparation to data analysis.

Experimental Protocol: In Vivo NIR Fluorescence Imaging in a Murine Tumor Model

This protocol provides a generalized methodology for assessing the in vivo sensitivity of NIR dyes.

1. Materials and Reagents:

  • NIR dye of interest (e.g., ICG, IRDye 800CW NHS ester, ZW800-1 NHS ester)

  • Targeting moiety (e.g., antibody, peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anesthetic agent (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)

  • Athymic nude mice (or other appropriate strain) with subcutaneously implanted tumors

2. Antibody-Dye Conjugation:

  • Dissolve the NHS ester of the NIR dye in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.

  • Add the dye solution to the antibody solution at a specific molar ratio (typically ranging from 3:1 to 8:1 dye:antibody).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate using size exclusion chromatography (e.g., a Sephadex G-25 column) to remove unconjugated dye.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

3. Animal Procedures:

  • Anesthetize the tumor-bearing mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine.

  • Administer the NIR dye-antibody conjugate via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol of the dye conjugate per mouse.

  • Maintain the animal under anesthesia during the imaging session.

4. In Vivo Imaging:

  • Place the anesthetized mouse in a small animal in vivo imaging system equipped for NIR fluorescence detection.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.

  • Use appropriate excitation and emission filters for the specific NIR dye being used.

  • Acquire a white-light or photographic image for anatomical reference.

5. Image Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (background).

  • Calculate the mean fluorescence intensity for each ROI.

  • Determine the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

6. Ex Vivo Biodistribution (Optional):

  • At the final time point, euthanize the mouse.

  • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

  • Image the excised organs using the NIR imaging system to confirm the biodistribution of the dye conjugate.

This generalized protocol provides a framework for the comparative evaluation of NIR dyes. Specific parameters such as dye concentration, incubation times, and imaging settings may require optimization for each specific dye and experimental setup.

References

A Comparative Guide to the Photostability of NIR-641 N-succinimidyl ester and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biomedical imaging and drug development, the selection of appropriate fluorescent probes is paramount for generating reliable and reproducible data. Near-infrared (NIR) dyes have gained prominence due to their favorable properties, including reduced tissue autofluorescence and deeper tissue penetration. However, a critical characteristic that often dictates the success of fluorescence-based assays is the photostability of the chosen dye. This guide provides a comparative analysis of the photostability of NIR-641 N-succinimidyl ester against other commonly used NIR dyes, supported by experimental data and detailed protocols.

Quantitative Photostability Comparison

DyeTypePhotobleaching Quantum Yield (Φ_b_)Relative PhotostabilityKey Characteristics
This compound Cyanine (B1664457)Not Reported (Estimated to be moderate)ModerateA cyanine-based dye, likely exhibiting photostability typical for this class.
Alexa Fluor 647 Cyanine~5.5 x 10⁻⁶[1]HighRenowned for its exceptional photostability and brightness, making it a gold standard for many applications.[2]
Cy5 Cyanine~2.0 x 10⁻⁴ (Quantum Yield ~0.20)[3]Low to ModerateA widely used NIR dye, but known to be more susceptible to photobleaching compared to newer generation dyes like Alexa Fluor 647.[3][4]
DyLight 650 Not ReportedModerate to HighOften marketed as a photostable alternative to Cy5.

Note: Photobleaching quantum yield (Φ_b_) is a measure of the probability that a dye molecule will be photochemically altered per photon absorbed. A lower Φ_b_ indicates higher photostability.

Experimental Protocols for Photostability Assessment

To ensure a standardized and reproducible comparison of NIR dye photostability, the following experimental protocol is recommended. This protocol is designed to assess the photobleaching rate of fluorescently labeled antibodies under controlled illumination conditions.

I. Antibody Conjugation
  • Reagent Preparation:

    • Prepare a stock solution of the antibody to be labeled (e.g., Goat Anti-Mouse IgG) at a concentration of 1-2 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve the NIR dye N-succinimidyl (NHS) ester (NIR-641, Alexa Fluor 647, Cy5, etc.) in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the reactive dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

II. Sample Preparation for Microscopy
  • Cell Culture and Fixation:

    • Culture an appropriate cell line (e.g., HeLa cells) on glass-bottom dishes.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody specific for a target antigen for 1 hour.

    • Wash three times with PBS.

    • Incubate with the NIR dye-conjugated secondary antibody (prepared in step I) at a concentration of 1-5 µg/mL for 1 hour.

    • Wash three times with PBS.

    • Mount the coverslip with an appropriate mounting medium.

III. Photobleaching Experiment
  • Microscopy Setup:

    • Use a confocal or widefield fluorescence microscope equipped with a suitable laser line for excitation of the NIR dyes (e.g., 633 nm or 647 nm).

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • Set the laser power, detector gain, and pinhole size to achieve a good signal-to-noise ratio without saturating the detector. These settings must be kept constant for all samples being compared.

  • Image Acquisition:

    • Select a region of interest containing well-stained cells.

    • Acquire a time-lapse series of images of the same field of view under continuous laser illumination. The time interval between frames and the total acquisition time will depend on the photobleaching rate of the dyes being tested. A typical starting point would be acquiring an image every 5-10 seconds for a total of 5-10 minutes.

IV. Data Analysis
  • Fluorescence Intensity Measurement:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the stained structures within the region of interest for each frame in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from each measurement.

  • Normalization and Curve Fitting:

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t_1/2_), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocol for comparing the photostability of NIR dyes.

AntibodyConjugation cluster_reagents Reagent Preparation cluster_reaction Labeling cluster_purification Purification cluster_characterization Characterization Antibody Antibody Solution Mix Mix Antibody and Dye Antibody->Mix Dye NIR Dye NHS Ester Solution Dye->Mix Incubate Incubate 1 hr Mix->Incubate Desalt Desalting Column Incubate->Desalt DOL Determine DOL Desalt->DOL

Diagram 1: Antibody Conjugation Workflow.

PhotostabilityExperiment cluster_sample_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis CellPrep Cell Culture, Fixation & Permeabilization Staining Immunostaining with Labeled Antibody CellPrep->Staining Microscope Confocal/Widefield Microscope Setup Staining->Microscope Acquisition Time-Lapse Image Acquisition Microscope->Acquisition Intensity Measure Fluorescence Intensity Acquisition->Intensity Normalization Normalize and Fit Decay Curve Intensity->Normalization HalfLife Determine Photobleaching Half-Life Normalization->HalfLife

Diagram 2: Photostability Measurement Workflow.

Conclusion

The photostability of a near-infrared dye is a critical parameter that directly impacts the quality and reliability of fluorescence-based imaging data. While specific quantitative data for this compound remains to be published, its classification as a cyanine dye suggests a moderate level of photostability. For applications demanding high photostability, Alexa Fluor 647 has consistently demonstrated superior performance over older generation cyanine dyes like Cy5. Researchers are encouraged to perform their own in-house photostability comparisons using the detailed protocol provided in this guide to select the most appropriate NIR dye for their specific experimental needs and imaging conditions. This will ensure the generation of high-quality, reproducible data, which is essential for advancing scientific research and drug development.

References

A Comparative Analysis of NIR-641 N-Succinimidyl Ester and Competing Fluorophores for Near-Infrared Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescent probes is paramount for high-sensitivity and deep-tissue imaging. NIR-641 N-succinimidyl (NHS) ester is a reactive dye designed for the stable labeling of proteins, antibodies, and other amine-containing macromolecules. This guide provides a comparative overview of the quantum yield of NIR-641 N-succinimidyl ester against its key competitors, offering researchers, scientists, and drug development professionals a basis for informed decisions in their experimental designs.

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical performance metric for fluorescent dyes. A higher quantum yield contributes directly to brighter fluorescence signals, enabling more sensitive detection and improved signal-to-noise ratios in imaging and labeling applications.

Performance Comparison: Quantum Yield

ProductReported Quantum Yield (Φ)Excitation Max (nm)Emission Max (nm)
This compound Data not publicly available~641Not specified
Cy5.5 NHS ester 0.20 - 0.28[1][2][3]~673-675~694-710[1][2][3]
Alexa Fluor 647 NHS ester 0.33[4]~650~668

Note: The quantum yield of fluorescent dyes can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule. The values presented are as reported in aqueous buffers, typically phosphate-buffered saline (PBS).

The Impact of Quantum Yield on Fluorescence Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its quantum yield (Φ). A higher quantum yield directly translates to a brighter fluorescent signal, which is crucial for detecting low-abundance targets and achieving high-quality imaging results.

Absorbed_Light Photon Absorption Excited_State Excited State Absorbed_Light->Excited_State High_QY High Quantum Yield Excited_State->High_QY Efficient Emission Low_QY Low Quantum Yield Excited_State->Low_QY Inefficient Emission Bright_Signal Bright Fluorescence Signal High_QY->Bright_Signal Dim_Signal Dim Fluorescence Signal Low_QY->Dim_Signal

Figure 1. The relationship between quantum yield and fluorescence signal brightness.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is typically determined using a comparative method, referencing a standard with a known quantum yield.

cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare Dilutions of Test Dye (e.g., NIR-641) Measure_Abs Measure Absorbance Spectra Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence Spectra Prep_Sample->Measure_Fluor Prep_Standard Prepare Dilutions of Standard Dye (e.g., Cy5) Prep_Standard->Measure_Abs Prep_Standard->Measure_Fluor Plot_Data Plot Integrated Fluorescence vs. Absorbance Measure_Abs->Plot_Data Integrate_Fluor Integrate Fluorescence Intensity Measure_Fluor->Integrate_Fluor Integrate_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY

Figure 2. Workflow for the relative measurement of fluorescence quantum yield.

A detailed experimental protocol for determining the relative fluorescence quantum yield of an N-succinimidyl ester dye is as follows:

1. Materials:

  • Test dye (e.g., this compound)

  • Standard dye with a known quantum yield in the same spectral region (e.g., Cy5.5 or Alexa Fluor 647)

  • High-purity solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Stock Solution Preparation: Prepare stock solutions of both the test dye and the standard dye in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions for both the test and standard dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra for all dilutions of the test and standard dyes. The absorbance at the excitation wavelength should be noted for each solution.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all dilutions for both the test and standard dyes using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test dye and the standard dye.

    • The slope of the resulting linear plots is proportional to the quantum yield.

    • The quantum yield of the test sample (Φtest) can be calculated using the following equation:

      Φtest = Φstd * (Slopetest / Slopestd) * (η2test / η2std)

      Where:

      • Φstd is the quantum yield of the standard dye.

      • Slopetest and Slopestd are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard dyes, respectively.

      • ηtest and ηstd are the refractive indices of the solvents used for the test and standard samples (if different).

While the quantum yield of this compound is not publicly documented, researchers can infer its potential performance by comparing it with established competitors like Cy5.5 NHS ester and Alexa Fluor 647 NHS ester. The choice of a fluorescent label should be guided by the specific requirements of the application, including the desired brightness, photostability, and the spectral characteristics of the imaging system. For critical applications, it is recommended that researchers perform their own side-by-side comparisons under their specific experimental conditions to determine the most suitable fluorophore.

References

The Cost-Effectiveness of NIR-641 N-succinimidyl ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescent dyes for imaging and analysis is indispensable. Among the myriad of choices available, NIR-641 N-succinimidyl (NHS) ester presents itself as a viable option for labeling proteins, antibodies, and other biomolecules. However, its cost-effectiveness, particularly as a custom-synthesized product, warrants a thorough comparison with commercially available alternatives. This guide provides an objective analysis of NIR-641 N-succinimidyl ester against other NIR dyes, supported by available performance data and detailed experimental protocols to aid researchers in making informed decisions.

Performance and Cost: A Side-by-Side Comparison

The decision to use a particular fluorescent dye hinges on a balance between its performance characteristics and cost. While this compound requires custom synthesis, which can entail variable costs depending on the supplier and scale, several alternative NIR dyes are readily available with transparent pricing. The following tables summarize the key performance indicators and approximate costs of these dyes.

Table 1: Spectroscopic Properties of NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~641Not specifiedNot publicly availableNot publicly available
IRDye® 800CW NHS Ester 774 (in PBS)789 (in PBS)240,000 (in PBS)[1]0.12 (conjugated to HSA)[2]
IRDye® 680RD NHS Ester 680694190,000[3]Not specified
IR-1061 NHS ester Not specified1061Not specifiedReported as high, but water-insoluble and prone to quenching[4]
DyLight™ 775-B2 NHS Ester 772Not specified240,0000.196 (in PBS)[5]
Protonex™ NIR 770 NHS ester Not specifiedNot specifiedNot specifiedNot specified

Table 2: Cost Comparison of NIR Dyes

DyeSupplier(s)Price (USD) per mgNotes
This compound LGC Standards, MedChemExpress, Santa Cruz BiotechnologyQuote-basedRequires custom synthesis; cost varies with quantity and supplier.
IRDye® 800CW NHS Ester AxisPharm, LI-COR Biosciences~$300Price may vary between suppliers.
IRDye® 680RD NHS Ester LI-COR Biosciences~$319.80 (for 0.5 mg)Price may vary.
IR-1061 NHS ester CD Bioparticles~$1520Price for 1 mg.
DyLight™ 775-B2 NHS Ester Thermo Fisher Scientific~$558Price for 1 mg.
Protonex™ NIR 770 NHS ester biogenova~$640 (€592.50)Price for 1 mg.

Experimental Protocols: Antibody Conjugation

The following is a generalized protocol for the conjugation of NHS ester-activated NIR dyes to antibodies. This protocol can be adapted for the specific dyes mentioned in this guide.

Materials:
  • Antibody of interest (in an amine-free buffer like PBS)

  • NIR Dye N-succinimidyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:
  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like sodium azide, perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-7.4) using dialysis or a desalting spin column.

    • Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.

  • Dye Preparation:

    • Allow the vial of the NIR dye NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. This stock solution should be used immediately.

  • Conjugation Reaction:

    • Transfer the desired amount of antibody solution to a reaction tube.

    • Add the reaction buffer to adjust the pH to 8.3-8.5, which is optimal for the NHS ester reaction.

    • Calculate the required volume of the dye stock solution to achieve the desired molar dye-to-antibody ratio (a common starting point is a 10:1 to 20:1 molar excess of dye).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye using a desalting spin column or size-exclusion chromatography (e.g., Sephadex G-25).

    • Equilibrate the column with the storage buffer.

    • Apply the reaction mixture to the column and collect the purified, labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical antibody conjugation workflow and a hypothetical signaling pathway where a labeled antibody could be used.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Mix Antibody & Dye) antibody_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->conjugation purification Purification (Remove Free Dye) conjugation->purification characterization Characterization (Degree of Labeling) purification->characterization

An overview of the antibody conjugation workflow.

Signaling_Pathway Labeled Antibody Labeled Antibody Receptor Receptor Labeled Antibody->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces

A hypothetical cell signaling pathway investigation.

Conclusion

The choice between this compound and its alternatives is multifaceted. While commercially available dyes like IRDye® 800CW and DyLight™ 775-B2 offer the convenience of off-the-shelf availability and well-documented performance characteristics, the custom synthesis of NIR-641 provides an opportunity for researchers to obtain a specific dye tailored to their needs, potentially at a competitive price for larger quantities.

For researchers considering this compound, it is crucial to:

  • Request quotes from multiple suppliers to compare pricing and turnaround times.

  • Inquire about the expected spectroscopic properties (excitation/emission maxima, molar extinction coefficient, and quantum yield) and request any available characterization data.

  • Perform in-house validation to ensure the performance of the custom-synthesized dye meets the requirements of their specific application.

Ultimately, the most cost-effective solution will depend on the specific experimental needs, budget constraints, and the scale of the research project. By carefully weighing the performance data, cost, and the flexibility offered by custom synthesis, researchers can select the most appropriate NIR dye to advance their scientific endeavors.

References

Spectral Overlap of NIR-641 N-succinimidyl ester with Common Near-Infrared Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding the spectral properties of fluorophores is critical for successful experimental design and data interpretation. This guide provides a comparative analysis of the spectral overlap between NIR-641 N-succinimidyl ester and other commonly used near-infrared (NIR) fluorophores.

This document outlines the excitation and emission characteristics of NIR-641 and its spectral neighbors, potential for spectral overlap, and a general protocol for experimentally determining the degree of this overlap.

Spectral Properties of NIR-641 and Comparable Fluorophores

This compound is a reactive fluorescent dye commonly used for labeling biomolecules. Its spectral characteristics in the near-infrared range make it a valuable tool in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. However, its emission spectrum can overlap with other popular NIR fluorophores, which is a critical consideration for multiplexing experiments.

Below is a summary of the key spectral properties of this compound and other spectrally similar fluorophores.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound 641 [1][2]680 [1][2]
Alexa Fluor 647650[3][4]665[4]
Cy5649[5]667[5]
DyLight 650652[6][7]672[6][7]

Visualizing Spectral Overlap

To visually represent the potential for spectral crosstalk between these fluorophores, the following diagram illustrates the relationship between the emission spectrum of a donor fluorophore (in this case, NIR-641) and the excitation spectrum of an acceptor fluorophore (representing other NIR dyes).

Spectral_Overlap cluster_NIR641 NIR-641 Emission cluster_Acceptors Potential Acceptor Excitation NIR641_Em Emission Peak (680 nm) AF647_Ex Alexa Fluor 647 Ex (650 nm) NIR641_Em->AF647_Ex Spectral Overlap Cy5_Ex Cy5 Ex (649 nm) NIR641_Em->Cy5_Ex Spectral Overlap DL650_Ex DyLight 650 Ex (652 nm) NIR641_Em->DL650_Ex Spectral Overlap

Caption: Potential spectral overlap between NIR-641 emission and acceptor fluorophore excitation.

Experimental Protocol for Determining Spectral Overlap

The following is a generalized protocol for assessing the spectral overlap between two fluorophores, for instance, in a flow cytometry context. This procedure can be adapted for other fluorescence-based platforms like fluorescence microscopy or plate readers.

Objective: To quantify the spillover of a donor fluorophore's emission into the detection channel of an acceptor fluorophore.

Materials:

  • Cells or beads suitable for labeling.

  • Antibodies or other labeling reagents conjugated to the donor fluorophore (e.g., NIR-641).

  • Antibodies or other labeling reagents conjugated to the acceptor fluorophore (e.g., Alexa Fluor 647).

  • Unlabeled cells or beads (negative control).

  • Flow cytometer or other fluorescence detection instrument.

  • Appropriate buffers (e.g., PBS, staining buffer).

Methodology:

  • Preparation of Single-Stain Controls:

    • Prepare a sample stained only with the donor fluorophore (e.g., NIR-641 conjugated antibody).

    • Prepare a separate sample stained only with the acceptor fluorophore (e.g., Alexa Fluor 647 conjugated antibody).

    • Prepare an unstained sample to serve as a negative control.

  • Instrument Setup:

    • Configure the flow cytometer with the appropriate lasers and filters for both the donor and acceptor fluorophores.

    • Set the voltages for the photomultiplier tubes (PMTs) to ensure that the signals from both positive and negative populations are on scale.

  • Data Acquisition:

    • Run the unstained control sample to establish the baseline autofluorescence.

    • Run the donor-only single-stain control. Record the signal in both the primary detector for the donor and the detector for the acceptor. The signal detected in the acceptor channel represents the spectral spillover.

    • Run the acceptor-only single-stain control to properly set the compensation for the acceptor fluorophore.

  • Compensation and Data Analysis:

    • Using the single-stain controls, the instrument's software can calculate a compensation matrix.[8] This matrix mathematically corrects for the spectral overlap by subtracting the percentage of the donor's signal that spills into the acceptor's channel.[8]

    • The degree of spectral overlap is determined by the compensation value. A higher compensation value indicates a greater degree of spectral overlap.

This systematic approach allows for the accurate measurement and correction of spectral overlap, ensuring reliable data in multicolor fluorescence experiments.[9][10]

References

A Comparative Guide to Near-Infrared (NIR) N-Succinimidyl Ester Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biological imaging and therapeutic development, the selection of the optimal fluorescent label is paramount for achieving sensitive and reliable results. Near-infrared (NIR) dyes offer significant advantages for in vivo and in vitro applications due to reduced tissue autofluorescence and deeper tissue penetration. This guide provides a comprehensive comparison of commercially available N-succinimidyl (NHS) ester functionalized NIR dyes with emission wavelengths in the 660-680 nm range, serving as alternatives to a conceptual NIR-641 dye. The comparison focuses on key photophysical properties that determine brightness, alongside a detailed experimental protocol for consistent and reproducible bioconjugation.

Quantitative Comparison of NIR Dye Properties

The brightness of a fluorescent dye is a critical performance metric, directly proportional to the product of its molar extinction coefficient (ε) and quantum yield (Φ). The following table summarizes the key photophysical properties of prominent NIR NHS ester dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Alexa Fluor 647 650665239,000[1]0.33[1]78,870
Cy5 649670250,0000.250,000
DyLight 650 652672250,000[2]High (not specified)Not calculable
IRDye 650 651668230,000[3]Not specifiedNot calculable

Note: While specific quantum yield values for DyLight 650 and IRDye 650 are not publicly available, manufacturers describe them as having high brightness.[4] For instance, DyLight dyes are reported to exhibit higher fluorescence intensity and photostability than CyDyes in many applications.[4] Alexa Fluor 647 is noted for its exceptional brightness and photostability.[1][5]

Experimental Protocols

To ensure a fair and accurate comparison of dye brightness upon conjugation, a standardized experimental workflow is essential. The following protocol outlines the steps for labeling an antibody with an NHS ester dye, purifying the conjugate, and measuring its fluorescence.

Antibody Labeling with NHS Ester Dyes

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically for other proteins.

Materials:

  • Antibody (e.g., IgG) in a buffer free of primary amines (e.g., PBS)

  • NIR Dye NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in the labeling buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution:

    • Allow the vial of NIR Dye NHS Ester to warm to room temperature before opening.

    • Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL):

      • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

      • Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

    • Fluorescence Measurement:

      • Dilute the conjugate to a concentration where the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

      • Measure the fluorescence emission spectrum using a fluorometer, with excitation at the dye's absorption maximum. The integrated fluorescence intensity is a measure of the conjugate's brightness.

Visualizing the Workflow and Chemistry

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis antibody Antibody Solution (1-5 mg/mL in Labeling Buffer) labeling Incubate 1 hr at RT (Protected from light) antibody->labeling dye NIR Dye NHS Ester (10 mg/mL in DMSO) dye->labeling purify Size-Exclusion Chromatography labeling->purify dol Determine DOL (Spectrophotometry) purify->dol fluorescence Measure Fluorescence (Fluorometry) purify->fluorescence

Caption: Experimental workflow for antibody conjugation and brightness assessment.

Caption: Reaction of a protein's primary amine with an N-succinimidyl ester.

Conclusion

The selection of a near-infrared N-succinimidyl ester dye should be guided by a comprehensive evaluation of its photophysical properties, particularly its brightness upon conjugation. Alexa Fluor 647 demonstrates superior calculated brightness based on available data. While DyLight 650 and IRDye 650 are promoted as bright alternatives, the lack of publicly available quantum yield data necessitates empirical evaluation for specific applications. For researchers and developers, the provided standardized protocol offers a robust framework for performing such comparative studies, ensuring the selection of the most suitable fluorescent probe to achieve desired experimental outcomes.

References

A Comparative Guide to NIR-641 N-Succinimidyl Ester and Alternatives for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of near-infrared (NIR) fluorescent dyes, selecting the optimal probe is paramount for achieving high-quality imaging results. This guide provides an objective comparison of NIR-641 N-succinimidyl (NHS) ester with its common alternatives, supported by experimental data and detailed protocols for various microscopy applications.

The use of fluorescent dyes in the NIR spectrum (roughly 650-900 nm) offers significant advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and lower autofluorescence compared to traditional visible light fluorophores. NIR-641 N-succinimidyl ester is a reactive dye designed for labeling primary amines on biomolecules such as antibodies and proteins. Its performance, however, must be weighed against a range of commercially available alternatives, each with unique photophysical properties. This guide will delve into a quantitative comparison of NIR-641 NHS ester with prominent competitors like Alexa Fluor 647, Cy5, and Cy5.5, providing researchers with the necessary data to make informed decisions for their specific microscopy setups.

Quantitative Performance Metrics: A Side-by-Side Comparison

The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. Key metrics such as the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and quantum yield (Φ) determine the brightness and suitability of a dye for a particular instrument and application. The following table summarizes the available quantitative data for this compound and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~641Not SpecifiedNot SpecifiedNot Specified
IVISense™ 680 NHS Ester *668688210,000[1]Not Specified
Alexa Fluor 647 NHS Ester 650665270,000[2]0.33[2]
Cy5 NHS Ester 649670250,0000.2[3]
Cy5.5 NHS Ester 673707209,000[4]0.2[4]

Note: IVISense™ 680 NHS Ester is presented as a spectrally similar compound to provide an approximate reference for NIR-641. Data for this compound regarding its molar extinction coefficient and quantum yield were not explicitly available in the searched literature. Researchers are encouraged to consult the manufacturer's specifications for the most accurate information.

Performance in Advanced Microscopy Setups

The practical performance of a fluorescent dye can vary significantly depending on the microscopy technique employed. Here, we discuss the suitability of these NIR dyes for two widely used advanced microscopy methods: confocal microscopy and stochastic optical reconstruction microscopy (STORM).

Confocal Microscopy: In confocal microscopy, the brightness and photostability of a dye are critical for obtaining high-quality images with good signal-to-noise ratios. Alexa Fluor 647 is widely regarded as a high-performance dye for confocal imaging due to its high quantum yield and good photostability.[2][5] Cy5 is also a popular and cost-effective choice, though it may be more susceptible to photobleaching compared to Alexa Fluor 647.[5] For multicolor imaging, the narrower emission spectrum of Alexa Fluor 647 can be advantageous in reducing spectral bleed-through.

Stochastic Optical Reconstruction Microscopy (STORM): This super-resolution technique requires fluorophores that can be photoswitched between a fluorescent "on" state and a dark "off" state. Both Alexa Fluor 647 and Cy5 are excellent choices for STORM, exhibiting robust photoswitching characteristics.[6] Alexa Fluor 647 is often favored due to its superior brightness and photostability, which allows for a greater number of localization events before photobleaching, ultimately contributing to a higher resolution image.[6] The choice between the two may also depend on the specific photoswitching buffer and laser lines available.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful research. Below are generalized protocols for antibody labeling with NHS esters and subsequent imaging using confocal and STORM microscopy.

Antibody Labeling with NIR N-Succinimidyl Esters

This protocol describes the covalent attachment of an amine-reactive NIR dye to an antibody.

G Workflow for Antibody Labeling with NIR NHS Ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Prepare Antibody (1-2 mg/mL in amine-free buffer, pH 8.0-8.5) Mix Mix Antibody and Dye (Molar ratio 5-15:1, dye:antibody) Antibody_Prep->Mix Dye_Prep Prepare Dye Stock (10 mg/mL in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1 hour, room temperature, protected from light) Mix->Incubate Purify Purify Conjugate (Size-exclusion chromatography) Incubate->Purify Characterize Characterize Conjugate (Determine Degree of Labeling via spectrophotometry) Purify->Characterize

Antibody Labeling Workflow

Materials:

  • Antibody of interest (1-2 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • NIR N-succinimidyl ester dye.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a pH of 8.0-8.5. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the appropriate labeling buffer.

  • Dye Preparation: Immediately before use, dissolve the NIR NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of 5-15 moles of dye per mole of antibody. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL), the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Confocal Microscopy Imaging Protocol

This protocol provides a general workflow for imaging immunolabeled cells using a confocal microscope.

G General Workflow for Confocal Microscopy of Labeled Cells cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Cell_Culture Culture and Fix Cells Permeabilize Permeabilize Cells Cell_Culture->Permeabilize Block Block Non-specific Binding Permeabilize->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with NIR-labeled Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Mount Coverslip Wash2->Mount Image Acquire Images on Confocal Microscope Mount->Image

Confocal Microscopy Workflow

Procedure:

  • Cell Preparation: Grow cells on coverslips, fix with an appropriate fixative (e.g., 4% paraformaldehyde), and permeabilize if targeting intracellular antigens.

  • Blocking: Block non-specific antibody binding sites using a suitable blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the NIR dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen NIR dye.

STORM Imaging Protocol

This protocol outlines the key steps for performing dSTORM (direct STORM) with NIR dyes.

G dSTORM Experimental Workflow cluster_sample_prep Sample Preparation cluster_imaging_prep Imaging Preparation cluster_acquisition Image Acquisition cluster_reconstruction Image Reconstruction Labeling Prepare Labeled Sample (as per confocal protocol) Buffer_Prep Prepare STORM Imaging Buffer (e.g., with GLOX and a thiol) Labeling->Buffer_Prep Acquire Acquire thousands of frames (Inducing photoswitching with high laser power) Buffer_Prep->Acquire Reconstruct Localize single molecules and reconstruct super-resolution image Acquire->Reconstruct

dSTORM Workflow

Procedure:

  • Sample Preparation: Prepare the immunolabeled sample as described in the confocal microscopy protocol, ensuring high labeling density for optimal reconstruction.

  • Imaging Buffer: Prepare a fresh STORM imaging buffer. A common formulation includes an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol) in a buffered solution.

  • Image Acquisition: Mount the sample on the STORM microscope. Use a high laser power to induce photoswitching of the NIR dye and acquire a time-series of thousands of images (frames).

  • Image Reconstruction: Process the acquired image stack using specialized software to localize the center of each individual fluorescence event in each frame. These localizations are then used to reconstruct a super-resolution image.

References

A Comparative Guide to Near-Infrared (NIR) N-Succinimidyl Ester Dyes for Biological Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternatives to NIR-641 N-succinimidyl ester, offering a data-driven comparison of commercially available near-infrared (NIR) dyes for robust and sensitive biomolecule detection.

In the realm of biological imaging and assay development, near-infrared (NIR) fluorescent dyes have emerged as indispensable tools. Their emission wavelengths, typically above 650 nm, circumvent the natural autofluorescence of biological tissues, leading to significantly improved signal-to-noise ratios in applications ranging from in-vivo imaging to quantitative western blotting.[1] NIR-641 N-succinimidyl (NHS) ester has been a common choice for labeling proteins and other amine-containing biomolecules. However, a diverse landscape of alternative NIR NHS ester dyes now offers a range of spectral properties, brightness, and photostability. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.

Performance Comparison of NIR NHS Ester Dyes

The selection of an appropriate NIR dye hinges on several key performance metrics. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon exposure to light). The following table summarizes these critical parameters for this compound and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
NIR-641 NHS Ester ~641~660Data not readily availableData not readily available
IVISense™ 680 NHS Ester 668~680210,000Data not readily available
DyLight™ 800 NHS Ester 770794270,000Data not readily available
sulfo-Cyanine7 NHS ester 750773240,600[2]0.24[3][4]
IRDye® 800CW NHS Ester 774789240,000[5]~0.08-0.086[6][7]
Alexa Fluor™ 750 NHS Ester 753782290,000[8]~0.12 (for free dye)

In-Depth Look at the Alternatives

IVISense™ 680 NHS Ester: This dye is designed for in vivo imaging applications and offers a high molar extinction coefficient.[9] Its spectral properties are well-suited for instruments with excitation sources in the 670 nm range.

DyLight™ 800 NHS Ester: Known for its high fluorescence intensity and exceptional resistance to photobleaching, DyLight 800 is a robust choice for demanding imaging applications.[10] Its high water solubility facilitates the conjugation process, even at high dye-to-protein ratios.

sulfo-Cyanine7 NHS ester: This water-soluble dye is presented as an improved analog of Cy7®, boasting a 20% higher quantum yield and enhanced photostability.[2][11] Its high molar extinction coefficient and quantum yield contribute to bright fluorescent conjugates, making it a strong candidate for sensitive detection.[2][3][4]

IRDye® 800CW NHS Ester: A widely used dye in a variety of applications including western blotting and in vivo imaging, IRDye 800CW offers a high molar extinction coefficient and good water solubility.[5] Its quantum yield has been reported to be in the range of 8-8.6%.[6][7]

Alexa Fluor™ 750 NHS Ester: Part of the well-established Alexa Fluor family, this dye is recognized for its brightness and photostability.[8] It has a high molar extinction coefficient and is spectrally similar to Cy7.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving optimal and consistent results. Below are standardized procedures for protein labeling with NIR NHS esters and a common application in fluorescent western blotting.

Protein Labeling with NIR NHS Ester Dyes

This protocol outlines the general steps for conjugating an NHS ester dye to a protein, such as an antibody.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage p1 Dissolve protein in amine-free buffer (e.g., PBS, pH 7.2-8.5) r1 Add dye solution to protein solution (molar excess of 5-20 fold) p1->r1 p2 Dissolve NHS ester dye in anhydrous DMSO or DMF p2->r1 r2 Incubate for 1 hour at room temperature, protected from light r1->r2 pu1 Remove unreacted dye using size-exclusion chromatography or dialysis r2->pu1 c1 Determine Degree of Labeling (DOL) via spectrophotometry pu1->c1 s1 Store labeled protein at 4°C, protected from light c1->s1

Caption: Workflow for Protein Labeling with NIR NHS Ester Dyes.

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.

  • Dye Preparation: Immediately before use, dissolve the NIR NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: While gently vortexing, add a calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein for labeling antibodies is typically between 5:1 and 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This is calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye. The following formula can be used:

    • Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's excitation maximum.

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/A_max).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

  • Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate.

Near-Infrared (NIR) Fluorescent Western Blotting

This protocol describes the use of NIR-labeled secondary antibodies for the detection of proteins on a western blot.

G cluster_prep Membrane Preparation cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection m1 Perform SDS-PAGE and transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane b1 Block the membrane for 1 hour at room temperature with a suitable blocking buffer m1->b1 i1 Incubate with primary antibody (1 hour at RT or overnight at 4°C) b1->i1 w1 Wash membrane 3-4 times with PBS-T or TBS-T i1->w1 i2 Incubate with NIR-labeled secondary antibody (1 hour at RT, protected from light) w1->i2 w2 Wash membrane 3-4 times with PBS-T or TBS-T i2->w2 d1 Image the blot using a fluorescent imaging system with appropriate laser and emission filters w2->d1

Caption: Workflow for Near-Infrared Fluorescent Western Blotting.

Methodology:

  • Protein Separation and Transfer: Separate protein samples by SDS-PAGE and transfer them to a low-fluorescence PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer in TBS-T or PBS-T) to prevent non-specific antibody binding.[2][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to four times for 5-10 minutes each with TBS-T or PBS-T to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the NIR-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. Protect the membrane from light during this step.[9]

  • Final Washes: Repeat the washing steps as described in step 4 to remove unbound secondary antibody.[11]

  • Imaging: Image the blot using a digital imaging system equipped with the appropriate laser or light source and emission filters for the specific NIR dye used.

Conclusion

The selection of a near-infrared NHS ester dye is a critical decision that can significantly impact the quality and sensitivity of experimental results. While NIR-641 has been a staple, a variety of alternatives now offer superior brightness, photostability, and spectral characteristics. Dyes such as sulfo-Cyanine7 and Alexa Fluor 750 demonstrate high molar extinction coefficients and quantum yields, translating to brighter signals. DyLight 800 and IRDye 800CW are also robust performers widely used in the field. By carefully considering the quantitative data presented and adhering to optimized protocols, researchers can select the most appropriate NIR dye to achieve high-quality, reproducible data in their specific applications.

References

Confirming Covalent Labeling with NIR-641 N-succinimidyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NIR-641 N-succinimidyl (NHS) ester with alternative near-infrared (NIR) dyes for covalent labeling of biomolecules. It includes a detailed analysis of their performance characteristics, experimental protocols for confirming successful labeling, and troubleshooting guidance to support your research and development endeavors.

Performance Comparison of Amine-Reactive NIR Dyes

FeatureNIR-641 N-succinimidyl esterCy5® N-succinimidyl esterIRDye® 680RD N-succinimidyl ester
Excitation Max (nm) ~641~648[1][2]~680[3]
Emission Max (nm) Not specified~671[1]~694[3]
Extinction Coefficient (cm⁻¹M⁻¹) Not specified~250,000[1][2]~165,000 in PBS[4][5]
Quantum Yield Not specifiedGenerally lower than some newer dyes[6]Generally bright[7]
Photostability Not specifiedGood, but can be susceptible to photobleaching[2]Generally high[7]
Molecular Weight ( g/mol ) Not specified~739.86[1]~1003.46[4]
Solubility Not specifiedWater, DMSO, DMF[1][2]Water, DMSO

Experimental Protocols for Covalent Labeling Confirmation

Confirming the successful covalent attachment of this compound to your target protein is a crucial step. The following protocols for SDS-PAGE analysis and mass spectrometry provide robust methods for verification.

SDS-PAGE Analysis of Labeled Protein

This protocol allows for the visualization of the labeled protein and confirmation of a molecular weight shift upon successful conjugation.

dot

SDSPAGE_Workflow Workflow for SDS-PAGE Confirmation of Covalent Labeling cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_imaging Imaging cluster_analysis Data Analysis unlabeled Unlabeled Protein Control load Load Samples and Ladder unlabeled->load Control labeled NIR-641 Labeled Protein labeled->load Test marker Pre-stained Protein Ladder marker->load Standard run Run SDS-PAGE load->run image In-gel NIR Fluorescence Scan run->image coomassie Coomassie Staining (Optional) image->coomassie analyze Analyze Gel Image image->analyze coomassie->analyze

Caption: SDS-PAGE workflow for labeling confirmation.

Materials:

  • NIR-641 labeled protein

  • Unlabeled protein (negative control)

  • Pre-stained protein ladder

  • SDS-PAGE gels

  • Running buffer

  • Loading buffer

  • NIR fluorescence imager

  • Coomassie staining solution (optional)

Procedure:

  • Sample Preparation: Mix the unlabeled and NIR-641 labeled proteins with loading buffer. Do not heat the samples if you want to visualize in-gel fluorescence, as this can denature the fluorophore.[8]

  • Gel Electrophoresis: Load the prepared samples and a pre-stained protein ladder onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • In-gel Fluorescence Imaging: Without removing the gel from the cassette, rinse it with deionized water. Scan the gel using a NIR fluorescence imager with the appropriate excitation and emission settings for NIR-641 (or a Cy5 setting as a starting point).[9][10]

  • Coomassie Staining (Optional): After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein content.[11]

  • Analysis: Compare the fluorescent band in the labeled protein lane with the corresponding band in the unlabeled control lane (visualized by Coomassie staining). A fluorescent band at the expected molecular weight of the protein that is absent in the control lane confirms successful labeling.

Mass Spectrometry Analysis

Mass spectrometry provides definitive confirmation of covalent labeling by detecting the mass shift corresponding to the attached dye.

dot

MS_Workflow Workflow for Mass Spectrometry Confirmation cluster_sample Sample Preparation cluster_digestion Proteolytic Digestion cluster_ms Mass Spectrometry cluster_data Data Analysis labeled_protein NIR-641 Labeled Protein digest Digest with Trypsin labeled_protein->digest unlabeled_protein Unlabeled Protein Control unlabeled_protein->digest lcms LC-MS/MS Analysis digest->lcms analyze_ms Identify Labeled Peptides lcms->analyze_ms

Caption: Mass spectrometry workflow for labeling confirmation.

Materials:

  • NIR-641 labeled protein

  • Unlabeled protein (control)

  • Trypsin or other suitable protease

  • Digestion buffer

  • LC-MS/MS system

Procedure:

  • Proteolytic Digestion: Digest both the labeled and unlabeled protein samples with a protease such as trypsin. This will cleave the proteins into smaller peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Search the MS/MS data against the protein sequence. For the labeled sample, include a variable modification corresponding to the mass of the NIR-641 dye on primary amines (lysine residues and the N-terminus). Identification of peptides with this mass modification confirms covalent labeling.[13][14] The absence of this modification in the unlabeled control sample validates the result.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical principle of covalent labeling with an N-succinimidyl ester and the logical workflow for its confirmation.

dot

Covalent_Labeling_Confirmation Covalent Labeling and Confirmation Pathway cluster_reaction Labeling Reaction cluster_confirmation Confirmation Methods cluster_results Expected Results Protein Protein with Primary Amines (-NH2) Labeled_Protein NIR-641 Labeled Protein Protein->Labeled_Protein Reaction at pH 7-9 NIR_Dye NIR-641 NHS Ester NIR_Dye->Labeled_Protein SDS_PAGE SDS-PAGE Analysis Labeled_Protein->SDS_PAGE Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Fluorescent_Band Fluorescent Band at Correct MW SDS_PAGE->Fluorescent_Band Confirms Mass_Shift Peptide Mass Shift Mass_Spec->Mass_Shift Confirms

Caption: Covalent labeling and confirmation logic.

References

A Comparative Guide to Assessing the Purity of NIR-641 N-succinimidyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of fluorescently labeled protein conjugates is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative assessment of NIR-641 N-succinimidyl (NHS) ester conjugates, focusing on purity and the factors that influence it. We will explore alternative NIR dyes and present experimental methodologies for evaluating conjugate quality.

Factors Influencing Conjugate Purity

The purity of a protein-dye conjugate is primarily affected by two main factors: the removal of unconjugated free dye and the propensity of the conjugate to aggregate. The latter is significantly influenced by the physicochemical properties of the fluorescent dye, particularly its hydrophobicity. Highly hydrophobic dyes can increase the tendency of the labeled protein to form aggregates, which can lead to reduced bioactivity, altered pharmacokinetics, and potential immunogenicity.

Comparison of NIR-641 with Alternative Dyes

While direct comparative studies detailing the purity of NIR-641 conjugates against a wide range of other near-infrared (NIR) dyes under identical conditions are not extensively published, we can draw comparisons based on the known properties of commonly used alternatives and data from analogous studies, such as those on antibody-drug conjugates (ADCs).

Key Considerations for Dye Selection:

  • Hydrophilicity: Dyes with higher water solubility tend to impart less hydrophobicity to the conjugate, thereby reducing the risk of aggregation. Dyes like the Alexa Fluor™ and DyLight™ series are known for their enhanced water solubility.

  • Self-Quenching and Aggregation: Some dyes, like the Cy5 dye, are known to form non-fluorescent aggregates on the protein surface, especially at higher degrees of labeling (DOL), which can reduce the overall fluorescence of the conjugate. In contrast, dyes like Alexa Fluor™ 647 have been shown to exhibit significantly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][2]

The following table summarizes the key characteristics of NIR-641 and some common alternatives.

DyeExcitation (nm)Emission (nm)Molecular Weight (NHS Ester)Key Features
NIR-641 ~641~660630.22 g/mol [3]A cyanine-based dye for the NIR spectrum.
Alexa Fluor™ 647 ~650~668942.06 g/mol [4][5]Known for high brightness, photostability, and reduced tendency for self-quenching and aggregation compared to Cy5.[1]
DyLight™ 650 ~652~672Not specifiedMarketed as having high fluorescence intensity, photostability, and good water solubility to enable high dye-to-protein ratios without precipitation. Spectrally similar to Alexa Fluor™ 647 and Cy5.[6]
IRDye® 650 ~651~668Not specifiedA water-soluble, far-red fluorescent dye. Spectrally similar to Alexa Fluor™ 647.

Experimental Protocols

Accurate assessment of conjugate purity relies on robust and well-defined experimental protocols. Below are methodologies for protein conjugation and subsequent purity analysis by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

Protein Conjugation with NHS Ester Dyes

This protocol provides a general procedure for labeling proteins with amine-reactive NHS ester dyes. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

  • Protein Preparation:

    • Dissolve the protein (e.g., an antibody) in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Dissolve the NIR-641 N-succinimidyl ester (or alternative dye) in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the appropriate volume of the dye solution to the protein solution to achieve the desired molar excess of dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unconjugated dye and reaction byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

    • Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS).[7]

Purity Assessment by Size Exclusion HPLC (SEC-HPLC)

SEC-HPLC is the gold standard for quantifying aggregates in protein conjugate samples. The method separates molecules based on their hydrodynamic radius.

  • Instrumentation:

    • An HPLC system equipped with a UV detector (and preferably a fluorescence detector) and a suitable size-exclusion column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).

  • Mobile Phase:

    • A common mobile phase is 100-150 mM sodium phosphate (B84403) buffer with 150-200 mM NaCl, pH 6.8-7.4. The salt is crucial to minimize secondary ionic interactions between the protein and the column matrix.[8]

  • Method Parameters:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25-30°C.

    • Detection: UV absorbance at 280 nm for the protein and at the dye's maximum absorbance for the conjugate.

    • Injection Volume: 10-20 µL of the conjugate at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate the peak areas of the monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).

    • Calculate the percentage of the main monomer peak relative to the total area of all peaks to determine the purity.

Visualizing Experimental Workflows and Reactions

To further clarify the processes involved in assessing the purity of this compound conjugates, the following diagrams illustrate the key workflows and chemical reactions.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Purity Assessment protein_prep Protein Preparation (e.g., Antibody in Amine-Free Buffer) conjugation Conjugation Reaction (Room Temp, 1-2h, Dark) protein_prep->conjugation dye_prep Dye Preparation (NIR-641 NHS Ester in DMSO/DMF) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography or Dialysis) conjugation->purification sec_hplc SEC-HPLC Analysis purification->sec_hplc dol_calc Degree of Labeling (DOL) Calculation (UV-Vis) purification->dol_calc result result sec_hplc->result Purity Data (% Monomer, % Aggregate) result_dol result_dol dol_calc->result_dol DOL Value G cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Primary Amine on Protein) reaction + protein->reaction nir641 NIR-641-NHS Ester (N-hydroxysuccinimide Ester) nir641->reaction conjugate Protein-NH-CO-NIR-641 (Stable Amide Bond) nhs N-hydroxysuccinimide (Byproduct) reaction->conjugate reaction->nhs reaction_conditions pH 8.3-8.5 reaction->reaction_conditions

References

A Comparative Guide to NIR-641 N-succinimidyl ester for Reproducible Near-Infrared Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of NIR-641 N-succinimidyl ester, a fluorescent dye used for labeling proteins and other biomolecules in the near-infrared (NIR) spectrum. We will explore its properties in the context of available alternatives and provide standardized protocols to aid in the design of reproducible experiments.

Introduction to this compound

This compound is a reactive fluorescent dye designed for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and peptides. The N-succinimidyl ester (NHS ester) moiety reacts with primary amines in a pH-dependent manner to form a stable amide bond. This dye fluoresces in the near-infrared spectrum, with a reported excitation maximum at 641 nm and an emission maximum at 680 nm. The use of NIR dyes is advantageous for in vivo imaging and other biological applications due to lower tissue autofluorescence and deeper tissue penetration of NIR light compared to visible light.

Performance Comparison with Alternative NIR Dyes

A direct, quantitative comparison of this compound with other commercially available NIR dyes is challenging due to the limited availability of comprehensive, standardized performance data for NIR-641, particularly regarding its extinction coefficient, quantum yield, and photostability. However, we can compare its spectral properties with those of well-characterized alternatives to provide a basis for selection.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
NIR-641 SE 641680Data not availableData not available
Alexa Fluor 647 SE ~650~668~270,000~0.33
Cy5 SE ~649~670~250,000~0.28
DyLight 650 NHS Ester ~652~672~250,000Data not available
CF®647 SE ~650~665~240,000Data not available

Note: The performance of fluorescent dyes can be influenced by the conjugation conditions, the biomolecule being labeled, and the experimental buffer. For a definitive comparison, it is recommended to perform in-house testing of different dyes under your specific experimental conditions.

Experimental Protocols

To ensure the reproducibility of labeling experiments, it is crucial to follow a well-defined and consistent protocol. Below is a general protocol for labeling proteins with this compound, which can be adapted for other NHS ester dyes.

Protein Labeling Protocol

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine, as they will compete with the protein for labeling.

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar excess of 8-12 fold is a common starting point.

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~641 nm).

Diagrams

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction of the labeling process and a typical experimental workflow.

labeling_reaction Protein Protein with Primary Amine (-NH2) Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Protein->Conjugate pH 8.3-9.0 NIR641 This compound NIR641->Conjugate

Caption: Covalent labeling of a protein with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution Reaction Incubate Protein + Dye Protein_Prep->Reaction Dye_Prep Prepare Dye Stock Solution Dye_Prep->Reaction Purification Purify Conjugate Reaction->Purification Analysis Characterize Conjugate (DOL) Purification->Analysis

Caption: General experimental workflow for protein labeling with an NHS ester dye.

Logical Comparison of NIR Dyes

This diagram outlines the key parameters to consider when selecting an NIR dye for your experiments.

dye_comparison cluster_spectral Spectral cluster_performance Performance cluster_reproducibility Reproducibility Dye_Selection NIR Dye Selection Spectral Spectral Properties Dye_Selection->Spectral Performance Performance Metrics Dye_Selection->Performance Reproducibility Reproducibility Dye_Selection->Reproducibility Excitation Excitation Max Spectral->Excitation Emission Emission Max Spectral->Emission Brightness Brightness (ε × Φ) Performance->Brightness Photostability Photostability Performance->Photostability Lot_Variation Lot-to-Lot Consistency Reproducibility->Lot_Variation Protocol Standardized Protocol Reproducibility->Protocol

Caption: Key considerations for selecting a near-infrared fluorescent dye.

Safety Operating Guide

Essential Guide to the Safe Disposal of NIR-641 N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of NIR-641 N-succinimidyl ester, a fluorescent dye commonly used in biological research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

I. Understanding the Compound: Safety and Reactivity

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis, a reaction that is accelerated in aqueous solutions, particularly at neutral to high pH.[1][2] This reactivity is key to both its intended use in labeling biomolecules and its deactivation for disposal. While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all potentially hazardous laboratory chemicals.

Key Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably a fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[3]

  • Prevent discharge into the environment and sewer systems.[3]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.

PropertyValueCitation
Molecular FormulaC₃₇H₄₄ClN₃O₄[5]
Molecular Weight630.22 g/mol [5]
Hydrolysis of NHS EstersRapid in aqueous solutions (hours at pH 7, minutes at pH 9)[1][2]
Optimal Labeling pH8.3 - 8.5 in aqueous buffers[6]

III. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste: unused solid compound, contaminated solutions, or contaminated labware.

A. Disposal of Unused or Expired Solid this compound

For solid, unadulterated this compound, the primary recommendation is to dispose of it as hazardous chemical waste through a licensed disposal company.

Experimental Protocol:

  • Packaging: Ensure the compound is in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name ("this compound") and any relevant hazard information.

  • Segregation: Store the packaged waste separately from incompatible chemicals.

  • Collection: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

B. Deactivation and Disposal of this compound Solutions

Small quantities of solutions containing this compound can be deactivated through hydrolysis before disposal. This procedure breaks down the reactive NHS ester.

Experimental Protocol:

  • Dilution: If the solution is concentrated, dilute it with a suitable solvent (e.g., the solvent used in the experiment) in a fume hood.

  • Hydrolysis:

    • To the diluted solution, slowly add a sufficient amount of a basic aqueous solution, such as 0.1 M sodium hydroxide (B78521) (NaOH) or a sodium bicarbonate buffer (pH ~8.5-9), to raise the pH.[6]

    • Stir the mixture at room temperature for several hours (or overnight to be conservative) to ensure complete hydrolysis of the NHS ester.[1][2]

  • Neutralization: After hydrolysis, neutralize the solution by adding a dilute acid (e.g., 0.1 M hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The neutralized, deactivated solution should be collected as hazardous aqueous waste and disposed of through your institution's EHS office. Do not pour down the drain unless explicitly permitted by local regulations for the specific final components.[3]

C. Disposal of Contaminated Labware and Materials

Items such as pipette tips, gloves, and empty containers that are contaminated with this compound must be disposed of as solid hazardous waste.

Experimental Protocol:

  • Decontamination of Empty Containers:

    • Rinse the container multiple times with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove residual compound.

    • The first rinseate must be collected and treated as hazardous chemical waste.

    • Subsequent rinses should also be collected as hazardous waste.

    • After thorough rinsing, the container can be disposed of according to institutional guidelines for clean labware.

  • Solid Waste:

    • Collect all contaminated solid materials (e.g., pipette tips, wipes, gloves) in a designated, clearly labeled hazardous waste bag or container.

    • The label should indicate "Solid Chemical Waste" and list the contaminating chemical(s).

    • Arrange for pickup and disposal through your institution's EHS office.

IV. Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NIR_Disposal_Workflow start Identify NIR-641 N-succinimidyl ester waste waste_type Determine Waste Form start->waste_type solid_compound Unused/Expired Solid waste_type->solid_compound Solid solution Contaminated Solution waste_type->solution Liquid labware Contaminated Labware/ Solid Materials waste_type->labware Solid Materials package_solid Package in a sealed, labeled container solid_compound->package_solid hydrolyze Deactivate via Hydrolysis (add base, stir) solution->hydrolyze collect_solids Collect in a labeled hazardous waste bag/container labware->collect_solids ehs_disposal Dispose via Institutional EHS/ Licensed Contractor package_solid->ehs_disposal neutralize Neutralize solution (pH 6-8) hydrolyze->neutralize neutralize->ehs_disposal collect_solids->ehs_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling NIR-641 N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of NIR-641 N-succinimidyl ester.

This guide provides crucial procedural guidance for the safe operational use and disposal of this compound, a near-infrared fluorescent dye. Adherence to these protocols is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The minimum required PPE includes:

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[1] A face shield should be worn in situations with a higher risk of splashing.[2] All eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]

  • Skin Protection : A lab coat, long pants, and closed-toe shoes are essential to protect the skin.[1] For more direct handling, chemically resistant clothing such as coveralls or a hooded chemical splash suit may be necessary.[3]

  • Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[1] If direct contact is likely, wearing double gloves or using more robust, chemical-resistant gloves is recommended.[1][2] Gloves should be immediately removed and replaced after any contact with the chemical, followed by hand washing.[1]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] If ventilation is inadequate, a NIOSH-approved respirator is required.[3]

Quantitative Safety Data Summary

The following table summarizes key safety information for this compound.

PropertyInformationSource
GHS Hazard Classification Not classified as hazardous, but caution is advised.[6]
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye Contact.[6]
Acute Health Effects Not expected to be harmful if swallowed, inhaled, or in contact with skin. May cause mild eye irritation.[6]
Chronic Health Effects No information available.[6]
Flammability Not flammable.[6]
Stability Chemically stable under standard ambient conditions.[6]

Experimental Protocol: Safe Handling and Disposal Workflow

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, promptly open and inspect the package to ensure the container is sealed and in good condition.[7]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuff containers.[5][8]

  • Keep the container tightly closed and protected from light and moisture.[9]

2. Preparation and Handling:

  • All handling of the solid compound and preparation of solutions should be performed in a well-ventilated chemical fume hood.[4][5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools.[5]

  • Wash hands thoroughly after handling.[4]

3. In Case of Exposure:

  • If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical advice.[4]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

4. Spill Management:

  • For dry spills, use dry clean-up procedures and avoid generating dust. Collect the residue and place it in a sealed container for disposal.[8]

  • For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[8]

  • Wash the spill area with large amounts of water.[8]

5. Disposal Plan:

  • Collect all waste, including the chemical and any contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.[6]

  • The waste container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[6]

  • Label the container as "Non-hazardous Chemical Waste" and list the contents.[6]

  • Do not dispose of the waste down the drain or in regular trash.[6]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]

  • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date.[6]

Diagram: Safe Handling and Disposal Workflow for this compound

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receive Shipment Receive Shipment Inspect Container Inspect Container Receive Shipment->Inspect Container Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Inspect Container->Store in Cool, Dry, Ventilated Area Don PPE Don PPE Store in Cool, Dry, Ventilated Area->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare Solution Prepare Solution Work in Fume Hood->Prepare Solution Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Weigh Solid->Perform Experiment Collect Waste in Labeled Container Collect Waste in Labeled Container Perform Experiment->Collect Waste in Labeled Container Store Waste Securely Store Waste Securely Collect Waste in Labeled Container->Store Waste Securely Contact EHS for Disposal Contact EHS for Disposal Store Waste Securely->Contact EHS for Disposal Spill Spill Occurs Follow Spill Management Protocol Follow Spill Management Protocol Spill->Follow Spill Management Protocol Exposure Exposure Occurs Follow First-Aid Measures Follow First-Aid Measures Exposure->Follow First-Aid Measures

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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NIR-641 N-succinimidyl ester
Reactant of Route 2
Reactant of Route 2
NIR-641 N-succinimidyl ester

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